3-(Trifluoromethyl)thiophene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(trifluoromethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3S/c6-5(7,8)4-1-2-9-3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CORHGUPIEQAJDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377739 | |
| Record name | 3-(trifluoromethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86093-77-8 | |
| Record name | 3-(Trifluoromethyl)thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86093-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(trifluoromethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 86093-77-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(Trifluoromethyl)thiophene physical properties
An In-depth Technical Guide to the Physical Properties of 3-(Trifluoromethyl)thiophene
Authored by a Senior Application Scientist
Introduction
This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The incorporation of a trifluoromethyl (-CF₃) group onto the thiophene scaffold dramatically alters its electronic properties, lipophilicity, and metabolic stability. This modification makes it a valuable building block for the synthesis of novel pharmaceutical agents and advanced organic materials. The trifluoromethyl group, being a strong electron-withdrawing substituent and a bioisostere for other chemical groups, can enhance the binding affinity of drug candidates to their targets and improve pharmacokinetic profiles. This guide provides a detailed examination of the core physical properties of this compound, offering a foundational understanding for researchers and developers working with this versatile compound.
Nomenclature and Molecular Structure
Correctly identifying a compound is critical for reproducibility and safety in research. The structural and naming conventions for this compound are outlined below.
-
Systematic IUPAC Name: this compound
-
CAS Number: 86093-77-8
-
Molecular Formula: C₅H₃F₃S
-
Molecular Weight: 152.14 g/mol
The molecule consists of a five-membered thiophene ring substituted at the 3-position with a trifluoromethyl group. The strong electronegativity of the fluorine atoms significantly influences the electron density distribution within the aromatic thiophene ring.
An In-depth Technical Guide to 3-(Trifluoromethyl)thiophene: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have garnered significant attention for their unique and often advantageous physicochemical properties. Among these, the trifluoromethyl group (-CF3) stands out for its profound impact on a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. When this powerful functional group is incorporated into a heterocyclic scaffold such as thiophene, the resulting molecule becomes a versatile building block for the synthesis of novel therapeutic agents and advanced materials. This guide provides a comprehensive technical overview of 3-(Trifluoromethyl)thiophene, a key intermediate for researchers and developers in the pharmaceutical and chemical industries.
Core Compound Identification
CAS Number: 86093-77-8[1] Molecular Formula: C5H3F3S[1]
Synonyms: 3-(Trifluoromethyl)thiofuran
Physicochemical and Safety Data
A thorough understanding of a compound's physical and chemical properties is paramount for its effective and safe use in a laboratory setting. The following table summarizes the key data for this compound.
| Property | Value | Source(s) |
| Molecular Weight | 152.14 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | ChemicalBook |
| Boiling Point | 100-101 °C at 760 mmHg | ChemicalBook |
| Density | 1.401 g/mL at 25 °C | ChemicalBook |
| Flash Point | 29 °C | ChemicalBook |
| Refractive Index | 1.451 | ChemicalBook |
Safety and Handling: this compound is classified as a flammable liquid and should be handled with appropriate precautions in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. It is harmful if swallowed, in contact with skin, or if inhaled. Store in a cool, dry place away from ignition sources. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Strategic Synthesis of this compound
Direct trifluoromethylation of the thiophene ring at the 3-position is challenging due to the preferential electrophilic substitution at the more reactive 2- and 5-positions. Therefore, a multi-step synthetic approach is typically employed, with 3-bromothiophene serving as a key precursor.[2]
Diagram of the Synthetic Pathway
Caption: A common synthetic route to this compound.
Experimental Protocol: A Two-Step Approach
This protocol outlines a representative synthesis of this compound starting from the commercially available 3-bromothiophene. The first step, the synthesis of 3-bromothiophene from thiophene, is a well-established procedure involving exhaustive bromination followed by selective debromination.[2][3]
Step 1: Synthesis of 3-Bromothiophene (starting from Thiophene)
As direct bromination of thiophene yields the 2-bromo isomer, 3-bromothiophene is typically prepared by the debromination of 2,3,5-tribromothiophene.[2]
Step 2: Palladium-Catalyzed Trifluoromethylation of 3-Bromothiophene
This step utilizes a palladium catalyst to couple the trifluoromethyl group with the 3-position of the thiophene ring.[4][5]
Materials:
-
3-Bromothiophene
-
Trifluoromethylating agent (e.g., (Trifluoromethyl)trimethylsilane (TMSCF3) or Triethyl(trifluoromethyl)silane (TESCF3))
-
Palladium catalyst (e.g., Palladium(II) acetate, Tetrakis(triphenylphosphine)palladium(0))
-
Ligand (e.g., Xantphos, BrettPhos)[5]
-
Fluoride source (e.g., Potassium fluoride (KF) or Cesium fluoride (CsF))
-
Anhydrous solvent (e.g., Toluene, N,N-Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry, oven-baked flask under an inert atmosphere, add the palladium catalyst, ligand, and fluoride source.
-
Add the anhydrous solvent, followed by 3-bromothiophene and the trifluoromethylating agent.
-
Heat the reaction mixture to the appropriate temperature (typically between 80-120 °C) and stir for the required time (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.
Spectroscopic Characterization
The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the three protons on the thiophene ring. The chemical shifts and coupling constants will be indicative of the 3-substituted pattern. |
| ¹³C NMR | Signals for the five carbons of the thiophene ring and the trifluoromethyl carbon, with characteristic coupling to fluorine. |
| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (152.14 m/z). |
| IR Spectroscopy | Characteristic absorption bands for C-H, C=C, and C-S stretching of the thiophene ring, as well as strong C-F stretching bands. |
The Role of this compound in Drug Discovery
The incorporation of a trifluoromethyl group into a drug candidate can significantly enhance its therapeutic potential.[6] The thiophene ring itself is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[7] The combination of these two moieties in this compound makes it a highly valuable building block in drug discovery.
Diagram of Key Molecular Properties
Caption: The influence of the trifluoromethyl group on molecular properties.
Causality in Experimental Choices:
-
Enhanced Lipophilicity: The trifluoromethyl group is highly lipophilic, which can improve a drug's ability to cross cell membranes and the blood-brain barrier. This is a critical consideration in the design of centrally acting drugs. The use of this compound as a building block allows for the strategic placement of this group to optimize a compound's pharmacokinetic profile.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. By incorporating this compound into a drug candidate, medicinal chemists can block potential sites of metabolism, thereby increasing the drug's half-life and bioavailability.
-
Improved Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the thiophene ring and neighboring functional groups. This can lead to more favorable interactions with the target protein, such as enhanced hydrogen bonding or dipole-dipole interactions, resulting in increased potency.
-
Modulation of pKa: The inductive effect of the trifluoromethyl group can lower the pKa of nearby acidic or basic centers. This can be strategically employed to optimize the ionization state of a drug at physiological pH, which in turn affects its solubility, absorption, and target engagement.
Applications in Drug Candidates:
While specific drug candidates containing the this compound moiety are often proprietary during development, the patent literature reveals its use in the synthesis of compounds targeting a range of therapeutic areas, including inflammation and immune-related disorders.[8] For instance, derivatives of this compound have been explored as components of novel anti-inflammatory agents.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis, particularly in the realm of drug discovery. Its synthesis, while requiring a strategic approach to overcome the inherent reactivity of the thiophene ring, is achievable through well-established methodologies. The unique properties conferred by the trifluoromethyl group make this compound an attractive starting material for the development of new therapeutics with improved pharmacokinetic and pharmacodynamic profiles. As the demand for novel and effective drugs continues to grow, the importance of key intermediates like this compound in the medicinal chemist's toolbox is set to increase.
References
- 1. scbt.com [scbt.com]
- 2. 3-Bromothiophene - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. The palladium-catalyzed trifluoromethylation of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20140066640A1 - Direct trifluoromethylations using trifluoromethane - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US8802721B2 - Thiophene compounds for inflammation and immune-related uses - Google Patents [patents.google.com]
A Comprehensive Spectroscopic Guide to 3-(Trifluoromethyl)thiophene for the Research Professional
Abstract
3-(Trifluoromethyl)thiophene is a pivotal building block in contemporary medicinal chemistry and materials science, frequently utilized in the synthesis of complex molecular architectures.[1][2] Its utility stems from the unique electronic properties imparted by the trifluoromethyl group on the thiophene ring. Accurate and unambiguous characterization of this compound is paramount for ensuring the integrity of downstream applications, from reaction monitoring to final product quality control. This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. We delve into the causal relationships between molecular structure and spectral output, present validated experimental protocols, and offer an integrated workflow for complete structural verification, designed for the practicing researcher and drug development professional.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's carbon-hydrogen framework and the integrity of the crucial trifluoromethyl moiety.
Expertise & Causality: The Inductive and Anisotropic Influence of the CF₃ Group
The potent electron-withdrawing nature of the trifluoromethyl group profoundly influences the electronic environment of the thiophene ring. This inductive effect deshields the ring protons and carbons, causing them to resonate at a lower field (higher ppm) than in unsubstituted thiophene. Furthermore, the C-F bonds introduce through-space and through-bond coupling, which is particularly evident in the ¹³C NMR spectrum, where carbons proximal to the CF₃ group are split into characteristic quartets.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by three distinct signals in the aromatic region, corresponding to the protons at the C-2, C-4, and C-5 positions. The proton at C-2 typically appears as a small doublet of doublets (or a broad singlet), while the protons at C-4 and C-5 will appear as doublets, coupling to each other.
Table 1: ¹H NMR Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-2 | ~7.60 | dd | J ≈ 3.0, 1.5 Hz |
| H-5 | ~7.55 | dd | J ≈ 5.0, 3.0 Hz |
| H-4 | ~7.15 | dd | J ≈ 5.0, 1.5 Hz |
| Note: Data synthesized from representative spectra of trifluoromethylated thiophenes in CDCl₃. Actual shifts may vary based on solvent and concentration.[3][4] |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a definitive carbon count and crucial information about C-F coupling. The carbon atom of the CF₃ group appears as a distinct quartet due to coupling with the three fluorine atoms. The thiophene ring carbons also exhibit coupling to the fluorine atoms, with the magnitude of the coupling constant (JCF) decreasing with distance.
Table 2: ¹³C NMR Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (JCF) Hz |
| C-5 | ~127.5 | d | J ≈ 4 Hz |
| C-2 | ~125.0 | q | J ≈ 1.5 Hz |
| C-4 | ~122.0 | d | J ≈ 4 Hz |
| C-3 | ~130.0 | q | J ≈ 35-40 Hz |
| CF₃ | ~124.0 | q | J ≈ 270 Hz |
| Note: Data synthesized from representative spectra of trifluoromethylated aromatics in CDCl₃.[3][5] |
¹⁹F NMR Spectroscopy
¹⁹F NMR is an exceptionally sensitive and powerful tool for verifying the presence and electronic environment of fluorine atoms.[6] For this compound, the spectrum is expected to show a sharp singlet, as the three fluorine atoms are chemically equivalent and distant from any coupling protons. The chemical shift provides a reliable diagnostic marker for the CF₃ group attached to an aromatic ring.
Table 3: ¹⁹F NMR Data for this compound
| Position | Chemical Shift (δ) ppm (vs. CFCl₃) | Multiplicity |
| CF₃ | ~ -57 to -64 | s |
| Note: The exact chemical shift is sensitive to the solvent and electronic nature of the aromatic system.[5][7][8][9] |
Self-Validating Protocol: NMR Data Acquisition
This protocol ensures reproducible and high-quality NMR data.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed for the specific probe and solvent.[10]
-
¹H NMR Acquisition:
-
Acquire 16-32 scans with a pulse angle of 30-45 degrees.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a relaxation delay (d1) of at least 2 seconds to ensure quantitative integration.
-
-
¹³C NMR Acquisition:
-
Acquire 1024-2048 scans using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a relaxation delay of 2-5 seconds.
-
-
¹⁹F NMR Acquisition:
-
Acquire 64-128 scans. Proton decoupling is generally not required but can be used to simplify spectra if long-range couplings are observed.
-
Set the spectral width to cover a range of -40 to -80 ppm (centered around the expected CF₃ signal).
-
Use an external reference standard (e.g., CFCl₃) or a secondary standard for accurate chemical shift calibration.[8]
-
-
Data Processing: Apply a Fourier transform with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H) to the acquired Free Induction Decay (FID). Phase and baseline correct the spectrum. Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying key functional groups and fingerprinting the molecule. The spectrum of this compound is dominated by absorptions from the aromatic C-H bonds, thiophene ring vibrations, and the exceptionally strong C-F bond stretches.
Expertise & Causality: Vibrational Modes of a Substituted Thiophene
The thiophene ring exhibits characteristic stretching vibrations in the 1300-1600 cm⁻¹ region.[11][12] The substitution pattern influences the exact frequencies and intensities of these bands. The most prominent feature, however, arises from the CF₃ group. The symmetric and asymmetric stretching vibrations of the C-F bonds result in very strong and sharp absorption bands in the 1100-1350 cm⁻¹ region, which is often diagnostic for the presence of a trifluoromethyl group.[13]
Table 4: Key IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium-Weak | Aromatic C-H Stretch |
| 1550-1400 | Medium | Thiophene Ring C=C Stretching[11][14] |
| 1350-1100 | Very Strong | C-F Asymmetric & Symmetric Stretching |
| 900-700 | Strong | C-H Out-of-Plane Bending[11] |
| Note: Frequencies are approximate and can vary based on the sampling method (e.g., thin film, ATR, gas phase).[13][15] |
Self-Validating Protocol: IR Data Acquisition (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR unit.
-
Sample Application: Place a single drop of neat this compound liquid directly onto the center of the ATR crystal.
-
Data Acquisition:
-
Acquire the spectrum over a range of 4000-600 cm⁻¹.
-
Co-add 16-32 scans to achieve a good signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum. Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol or acetone) after analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues through analysis of its fragmentation pattern under ionization.
Expertise & Causality: Fragmentation of an Aromatic Trifluoride
Under Electron Ionization (EI), this compound (MW: 152.14 g/mol ) will form a molecular ion (M⁺˙) at m/z 152.[16][17] Aromatic systems are relatively stable, so the molecular ion peak is expected to be prominent. Common fragmentation pathways for trifluoromethylated aromatics involve the loss of a fluorine atom or the entire CF₃ radical.[18][19] Cleavage of the stable thiophene ring is less favorable.
Table 5: Predicted EI-MS Fragmentation Data for this compound
| m/z (Mass-to-Charge) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
| 152 | [C₅H₃F₃S]⁺˙ | - | Molecular Ion (M⁺˙) |
| 133 | [C₅H₃F₂S]⁺ | •F | Loss of a fluorine radical |
| 83 | [C₄H₃S]⁺ | •CF₃ | Loss of the trifluoromethyl radical[20] |
Self-Validating Protocol: GC-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of this compound (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Method:
-
Injector: 250 °C, Split mode (e.g., 50:1).
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 50 °C for 2 min, ramp to 250 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Method:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: Identify the chromatographic peak for the compound. Analyze the corresponding mass spectrum, identifying the molecular ion and key fragment ions. Compare the obtained spectrum with a reference library if available.
Integrated Analysis and Structural Confirmation
While each technique provides valuable information, true structural confirmation comes from the integration of all data. The workflow below illustrates a logical process for unambiguous identification.
Caption: Integrated workflow for structural confirmation.
Conclusion
The spectroscopic characterization of this compound is straightforward when a systematic, multi-technique approach is employed. The ¹H and ¹³C NMR spectra confirm the substituted thiophene core, ¹⁹F NMR provides an unambiguous signal for the trifluoromethyl group, IR spectroscopy identifies the critical C-F functional group vibrations, and mass spectrometry verifies the molecular weight and predictable fragmentation. By adhering to the detailed protocols and understanding the causal links between structure and spectral data presented in this guide, researchers can confidently verify the identity and purity of this important chemical building block.
References
- 1. Trifluoromethylated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. chem.washington.edu [chem.washington.edu]
- 5. rsc.org [rsc.org]
- 6. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. colorado.edu [colorado.edu]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. mdpi.com [mdpi.com]
- 11. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. 3,5-Bis(trifluoromethyl)thiophenol [webbook.nist.gov]
- 14. iosrjournals.org [iosrjournals.org]
- 15. Thiophene [webbook.nist.gov]
- 16. scbt.com [scbt.com]
- 17. This compound | 86093-77-8 [m.chemicalbook.com]
- 18. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 19. benchchem.com [benchchem.com]
- 20. readchemistry.com [readchemistry.com]
3-(Trifluoromethyl)thiophene crystal structure analysis
An In-Depth Technical Guide to the Crystal Structure Analysis of 3-(Trifluoromethyl)thiophene
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction (SCXRD) analysis of this compound. Tailored for researchers, medicinal chemists, and materials scientists, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, the principles that ensure data integrity, and the interpretation of structural results in the context of drug design and materials science. The strategic incorporation of a trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly altering the parent molecule's metabolic stability, lipophilicity, and bioavailability.[1] Therefore, a precise understanding of the three-dimensional structure and intermolecular interactions of molecules like this compound is not merely academic—it is fundamental to rational drug design. This guide will cover the entire workflow, from crystal growth to final structural analysis and data reporting.
The Strategic Importance of this compound
Thiophene is a five-membered aromatic heterocycle containing a sulfur atom, recognized as a "privileged pharmacophore" due to its presence in numerous FDA-approved drugs.[2] Thiophene derivatives exhibit a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The functionalization of this core scaffold is a key strategy in drug discovery.
The trifluoromethyl (CF3) group, in particular, is a powerful modulator of molecular properties. Its strong electron-withdrawing nature and high lipophilicity can enhance binding affinity to biological targets, improve membrane permeability, and block metabolic degradation pathways.[5] The analysis of how this potent functional group influences the solid-state arrangement—or crystal packing—of the thiophene ring provides critical insights into potential polymorphs, solubility, and formulation characteristics, all of which are vital for drug development.
The Crystallization Challenge: From Liquid to Lattice
This compound is a liquid at room temperature. Therefore, obtaining single crystals suitable for X-ray diffraction is the first and often most challenging experimental hurdle. The goal is to encourage slow, ordered molecular assembly into a single, defect-free lattice.
Experimental Protocol: Low-Temperature In-Situ Crystallization
Given the compound's volatility, low-temperature crystallization directly on the diffractometer is the most reliable method. This technique minimizes manual handling of the fragile crystal.
Rationale: This method is chosen to bypass the difficulties of isolating and mounting a crystal that is not stable at ambient temperatures. By growing the crystal in the X-ray beam, we ensure its integrity.
Step-by-Step Methodology:
-
Sample Preparation: A small amount (1-5 µL) of this compound liquid is loaded into a specialized glass capillary (0.1-0.3 mm diameter).
-
Mounting: The capillary is sealed and mounted on the goniometer head of the single-crystal X-ray diffractometer.
-
Cooling: A stream of cold nitrogen gas is directed over the capillary, rapidly cooling the liquid to a glass phase (typically around 150 K).
-
Crystal Growth (Zone Melting): An optical heating device (e.g., an infrared laser) is used to create a small molten zone within the capillary.
-
Annealing: The laser is slowly moved along the capillary, allowing the liquid to recrystallize from the molten zone. This slow, controlled cooling promotes the growth of a single, high-quality crystal.
-
Verification: The quality of the crystal is assessed by examining it under a microscope and by collecting preliminary diffraction images. A good crystal will produce sharp, distinct diffraction spots.
Single-Crystal X-ray Diffraction (SCXRD): Probing the Atomic Structure
SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6][7] It relies on the principle that a crystal lattice diffracts a beam of X-rays in a predictable pattern, which is a direct consequence of the internal arrangement of atoms.[8]
Core Principles of SCXRD
When monochromatic X-rays strike a crystal, they are scattered by the electron clouds of the atoms. In a periodic lattice, these scattered waves interfere constructively in specific directions, governed by Bragg's Law (nλ = 2d sinθ).[8] By rotating the crystal and measuring the intensity and position of thousands of these diffracted beams, a three-dimensional map of the electron density within the crystal can be reconstructed.
Experimental Workflow: From Crystal to Raw Data
The following diagram outlines the logical flow of an SCXRD experiment.
Caption: Workflow for SCXRD Data Collection and Processing.
Protocol for Data Collection
-
Instrument Setup: A modern diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a sensitive detector (e.g., CMOS or CCD) is used.
-
Unit Cell Determination: After centering the crystal, a short series of initial frames (pre-experiment) are collected. Software analyzes the positions of the first few dozen reflections to determine the dimensions and angles of the unit cell—the fundamental repeating block of the crystal.[9]
-
Data Collection Strategy: Based on the crystal's symmetry (Bravais lattice), the software calculates the most efficient way to collect a complete and redundant dataset. This involves a series of 'runs', where the crystal is rotated through a specific angular range (e.g., ω-scans) while diffraction images are recorded.
-
Full Data Collection: The experiment is initiated. This can take several hours, during which thousands of images are recorded, each containing hundreds of diffraction spots.
-
Data Integration and Reduction: Once collection is complete, the raw images are processed. The software locates each reflection, integrates its intensity, and applies necessary corrections (e.g., for absorption of X-rays by the crystal). The output is a text file containing a list of Miller indices (h,k,l) for each reflection and its corresponding intensity.
Structure Solution and Refinement: Decoding the Data
This phase transforms the processed diffraction data into a chemically meaningful atomic model. It is an iterative process of proposing a model, calculating the diffraction pattern it would produce, and refining the model to improve the agreement with the experimental data.
The Refinement Cycle
The core of this process is least-squares refinement, which aims to minimize the difference between the observed structure factor amplitudes (|F_o|) and the calculated amplitudes (|F_c|) derived from the atomic model.
Caption: The Iterative Cycle of Crystal Structure Refinement.
Step-by-Step Methodology:
-
Space Group Determination: Based on systematic absences in the diffraction data, the crystal's space group is determined. This defines the symmetry operations within the unit cell.
-
Structure Solution: An initial model is generated using 'direct methods' or Patterson methods, which use statistical relationships between reflection intensities to estimate the phases of the X-ray waves. This provides a rough map of atomic positions.
-
Model Refinement: The positions and thermal displacement parameters of the non-hydrogen atoms (C, S, F) are refined against the experimental data. Initially, isotropic thermal parameters (spherical) are used, which are later refined anisotropically (ellipsoidal) for a more accurate model.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions (geometric constraints) and refined using a 'riding model'.
-
Validation: The quality of the final model is assessed using several metrics:
-
R1-factor: A measure of the agreement between observed and calculated structure factor amplitudes. Values below 5% indicate an excellent fit.
-
wR2-factor: A weighted R-factor based on intensities, generally expected to be below 15%.
-
Goodness-of-Fit (GoF): Should be close to 1.0 for a good model.
-
Difference Electron Density Map: Should be relatively flat, with no significant peaks or holes, indicating that all atoms have been correctly located.
-
Analysis of the this compound Crystal Structure
The final refined model provides a wealth of information. The analysis focuses on intramolecular geometry (bond lengths, angles) and intermolecular interactions that dictate the crystal packing.
Quantitative Data Summary
The following table summarizes hypothetical but realistic crystallographic data for this compound.
| Parameter | Value |
| Chemical Formula | C₅H₃F₃S |
| Formula Weight | 152.14 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.85 |
| b (Å) | 12.50 |
| c (Å) | 7.90 |
| β (°) | 105.5 |
| Volume (ų) | 555.0 |
| Z (Molecules/Unit Cell) | 4 |
| Temperature (K) | 100 |
| Final R1 [I > 2σ(I)] | 0.035 |
| Final wR2 (all data) | 0.095 |
| Goodness-of-Fit (GoF) | 1.05 |
Key Structural Insights
-
Intramolecular Geometry: The thiophene ring is expected to be essentially planar, a characteristic of its aromaticity.[10] The C-S and C-C bond lengths within the ring can be compared to known values for other thiophene derivatives to assess electronic effects of the CF₃ group.[11][12] The C-C-F and F-C-F bond angles within the trifluoromethyl group will be close to tetrahedral.
-
Intermolecular Interactions: The CF₃ group and the sulfur atom are key players in directing the crystal packing. Analysis may reveal:
-
C-H···F Hydrogen Bonds: Weak hydrogen bonds between the thiophene ring's hydrogen atoms and the fluorine atoms of a neighboring molecule.
-
C-H···S Interactions: The lone pairs on the sulfur atom can act as acceptors for weak hydrogen bonds from adjacent thiophene rings.[11]
-
F···F or F···S Contacts: Close contacts between fluorine atoms or between fluorine and sulfur atoms may indicate the presence of stabilizing halogen or chalcogen bonding.
-
A detailed analysis of these non-covalent interactions is crucial, as they govern the material's physical properties and can provide a model for how the molecule might interact with a protein binding site.
Conclusion
The crystal structure analysis of this compound is a multi-step process that combines precise experimental technique with rigorous computational refinement. The resulting atomic-level model is invaluable for the fields of medicinal chemistry and materials science. It provides a definitive understanding of the molecule's three-dimensional conformation and reveals the subtle intermolecular forces, driven by the influential trifluoromethyl group, that govern its solid-state architecture. This knowledge forms a critical foundation for structure-activity relationship (SAR) studies, polymorph screening, and the rational design of next-generation therapeutics and functional materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Characterisation and Study of Compounds by Single Crystal X-ray Diffraction [mdpi.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. scispace.com [scispace.com]
- 10. Thiophene - Wikipedia [en.wikipedia.org]
- 11. Crystal structures of four chiral imine-substituted thiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[4,5]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrochemical Properties of 3-(Trifluoromethyl)thiophene
This guide provides a comprehensive technical overview of the electrochemical properties of 3-(Trifluoromethyl)thiophene (3-CF3-T) and its corresponding polymer, poly(this compound) (P(3-CF3-T)). This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the unique characteristics imparted by the trifluoromethyl substituent on a polythiophene backbone.
Introduction: The Significance of the Trifluoromethyl Group in Thiophene-Based Conducting Polymers
Polythiophenes are a well-established class of conducting polymers with diverse applications in organic electronics, sensors, and biomedical devices.[1] The introduction of functional groups onto the thiophene monomer allows for the fine-tuning of the resulting polymer's properties. The trifluoromethyl (CF3) group is a particularly interesting substituent due to its strong electron-withdrawing nature. This property is anticipated to significantly influence the electrochemical behavior of the monomer and the electronic properties of the corresponding polymer.
This guide will delve into the expected synthesis, electrochemical characteristics, and potential applications of P(3-CF3-T), drawing insights from closely related structures and fundamental principles of conducting polymer chemistry.
Electrochemical Synthesis of Poly(this compound)
The most common method for synthesizing polythiophene films is through electrochemical polymerization, a process that allows for the direct deposition of the polymer onto an electrode surface.[2]
The Electropolymerization Mechanism
The electropolymerization of this compound is expected to proceed via an oxidative coupling mechanism, as is typical for thiophene and its derivatives.[3] The process can be visualized as a series of steps:
Caption: Proposed electropolymerization mechanism of this compound.
Expected Cyclic Voltammetry during Electropolymerization
The electropolymerization process can be monitored in real-time using cyclic voltammetry (CV). Based on studies of similar compounds, such as 3-(4-trifluoromethyl-phenyl)-thiophene, the CV scans during the polymerization of 3-CF3-T are expected to exhibit the following features[4]:
-
An initial irreversible oxidation peak: This corresponds to the oxidation of the 3-CF3-T monomer to form radical cations. Due to the electron-withdrawing nature of the CF3 group, this oxidation potential is expected to be higher than that of unsubstituted thiophene.[5]
-
Increasing peak currents with subsequent cycles: As the conductive polymer film grows on the electrode surface, the effective electrode area increases, leading to higher currents in subsequent CV scans.
-
Appearance of a reversible redox wave: As the polymer film forms, a new, broad, and reversible wave will appear at a lower potential than the monomer oxidation. This wave corresponds to the p-doping and de-doping of the P(3-CF3-T) film.
The electron-withdrawing -CF3 substituent is known to shift anodic peaks to more positive potentials.[4]
Electrochemical Properties of Poly(this compound)
Once synthesized, the P(3-CF3-T) film exhibits its own unique set of electrochemical properties.
Cyclic Voltammetry of the Polymer Film
A cyclic voltammogram of a P(3-CF3-T) film in a monomer-free electrolyte solution would reveal the characteristics of its doping and de-doping processes.
| Electrochemical Parameter | Expected Characteristics for P(3-CF3-T) | Rationale |
| Oxidation Onset Potential | Higher than poly(3-alkylthiophenes) | The electron-withdrawing CF3 group makes it more difficult to remove an electron from the polymer backbone. |
| Doping/De-doping Peaks | Broad and well-defined | Characteristic of conducting polymer films. |
| Electrochemical Stability | Potentially enhanced | The C-F bond is very strong, which may impart greater stability to the polymer during repeated redox cycling. |
Spectroelectrochemistry
Spectroelectrochemistry is a powerful technique to probe the changes in the electronic structure of the polymer as it is electrochemically doped and de-doping. In-situ UV-Vis-NIR spectroscopy would be expected to show:
-
Neutral State: A strong π-π* transition absorption in the visible region.
-
Doped (Oxidized) State: The disappearance of the π-π* transition and the emergence of new absorption bands at lower energies (longer wavelengths) corresponding to the formation of polarons and bipolarons.
Electrical Conductivity
Experimental Protocols
The following are proposed, self-validating protocols for the synthesis and characterization of P(3-CF3-T).
Electrochemical Polymerization of this compound
Objective: To deposit a uniform film of P(3-CF3-T) onto a working electrode.
Materials:
-
Working Electrode (e.g., Glassy Carbon, Platinum, or ITO-coated glass)
-
Reference Electrode (e.g., Ag/AgCl)
-
Counter Electrode (e.g., Platinum wire)
-
Electrochemical Cell
-
Potentiostat/Galvanostat
-
This compound (monomer)
-
Acetonitrile (ACN), anhydrous
-
Supporting Electrolyte (e.g., 0.1 M Tetrabutylammonium tetrafluoroborate, TBATFB)
Procedure:
-
Prepare the electrolyte solution by dissolving the supporting electrolyte and the 3-CF3-T monomer in anhydrous acetonitrile. A typical monomer concentration is in the range of 10-50 mM.
-
Assemble the three-electrode cell with the prepared electrolyte solution.
-
Perform cyclic voltammetry by sweeping the potential from an initial value where no reaction occurs (e.g., 0 V vs. Ag/AgCl) to a potential sufficiently positive to oxidize the monomer (e.g., +1.8 to +2.2 V vs. Ag/AgCl, to be determined empirically) and back.
-
Repeat the potential cycling for a set number of cycles to grow the polymer film to the desired thickness. The successful growth of the film is validated by the increase in peak currents in the voltammogram.
-
After polymerization, rinse the electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.
Caption: Workflow for the electrochemical polymerization of this compound.
Electrochemical Characterization of the P(3-CF3-T) Film
Objective: To determine the redox properties of the synthesized polymer film.
Procedure:
-
Transfer the P(3-CF3-T) coated electrode to a fresh electrochemical cell containing only the supporting electrolyte in acetonitrile (monomer-free).
-
Perform cyclic voltammetry over a potential range that encompasses the doping and de-doping of the polymer (e.g., -0.2 V to +1.5 V vs. Ag/AgCl).
-
Vary the scan rate to investigate the kinetics of the doping process. The peak currents should be proportional to the scan rate for an ideal surface-confined species.
Potential Applications in Drug Development and Research
The unique properties of P(3-CF3-T) make it a candidate for several advanced applications:
-
Electrochemical Sensors: The trifluoromethyl group can participate in specific interactions, such as hydrogen bonding or dipole-dipole interactions, with target analytes.[4] This could be leveraged to develop selective electrochemical sensors for pharmaceutical compounds or biomarkers.
-
Controlled Drug Release: The redox-switchable nature of the polymer could be used to trigger the release of incorporated drug molecules through electrical stimulation.
-
Biocompatible Coatings: Fluorinated polymers often exhibit enhanced biocompatibility and stability, making P(3-CF3-T) a potential material for coating medical implants and devices.
Conclusion
While direct experimental data on the electrochemical properties of this compound and its polymer are still emerging, a strong theoretical and comparative framework suggests a material with unique and tunable characteristics. The powerful electron-withdrawing nature of the trifluoromethyl group is expected to significantly influence the monomer's oxidation potential and the resulting polymer's electronic properties. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the synthesis, characterization, and application of this promising fluorinated polythiophene.
References
- 1. Polythiophene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. openriver.winona.edu [openriver.winona.edu]
- 4. mdpi.com [mdpi.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Electrical and thermoelectric properties of a poly(3-(2-octyldodecyl)thiophene)/poly(3-octylthiophene)/2,3,5,6-tetrafluoro-7,7′,8,8′-tetracyanoquinodimethane viscoelastic polymer blend doping system - RSC Applied Polymers (RSC Publishing) [pubs.rsc.org]
The Influence of 3-(Trifluoromethyl) Substitution on the Photophysical Landscape of Thiophene Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: The strategic incorporation of fluorine-containing moieties has become a cornerstone of modern materials science and drug discovery. Among these, the trifluoromethyl (CF₃) group is particularly valued for its ability to modulate the electronic and steric properties of organic molecules. When appended to the thiophene scaffold, a privileged heterocycle in organic electronics and medicinal chemistry, the CF₃ group at the 3-position instigates profound changes in the resulting molecule's photophysical behavior. This technical guide provides a comprehensive exploration of the synthesis, characterization, and photophysical properties of 3-(trifluoromethyl)thiophene derivatives. We delve into the theoretical underpinnings of how the potent electron-withdrawing nature of the CF₃ group influences the frontier molecular orbitals, thereby dictating the absorption and emission characteristics, fluorescence quantum yields, and excited-state dynamics of these compounds. This document is intended to serve as a valuable resource for researchers seeking to harness the unique photophysical attributes of this compound derivatives for the rational design of advanced materials and therapeutics.
Introduction: The Strategic Role of the this compound Moiety
Thiophene-based materials have garnered significant attention due to their exceptional electronic and optical properties, making them integral components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes.[1] The introduction of a trifluoromethyl (CF₃) group, a potent electron-withdrawing substituent, onto the thiophene ring dramatically alters its electronic landscape. This strategic functionalization allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[2]
The placement of the CF₃ group at the 3-position of the thiophene ring is a key design element. Unlike substitution at the 2- or 5-positions, which directly extends the conjugation path, 3-substitution primarily exerts a strong inductive effect, influencing the electron density of the thiophene ring without significantly disrupting the π-system's planarity. This unique positioning allows for the modulation of photophysical properties in a more nuanced manner, impacting everything from solubility and thermal stability to the ultimate emissive characteristics of the molecule.
This guide will explore the synthesis of these derivatives, provide a detailed analysis of their photophysical properties, and present robust experimental protocols for their characterization, thereby offering a holistic understanding for researchers in the field.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various synthetic routes. A common approach involves the use of commercially available this compound as a starting material, which can then be functionalized through reactions such as bromination followed by cross-coupling reactions.
Core Photophysical Properties and Structure-Property Relationships
The introduction of the 3-trifluoromethyl group imparts distinct photophysical characteristics to thiophene derivatives. The strong electron-withdrawing nature of the CF₃ group generally leads to a stabilization of both the HOMO and LUMO energy levels.[2] This can result in a blue-shift in the absorption and emission spectra compared to their non-fluorinated analogues.
Absorption and Emission Spectroscopy
The UV-Vis absorption and fluorescence emission spectra are fundamental to understanding the electronic transitions within these molecules. The position of the absorption and emission maxima, as well as the Stokes shift, provide insights into the energy gap and the geometric relaxation in the excited state.
| Compound Family | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Solvent |
| Oligothiophenes | Varies with conjugation length | Varies with conjugation length | Varies | Various |
| Dicyanovinyl (DCV) oligothiophenes | ~400-500 | ~500-600 | ~4000-5000 | CH₂Cl₂ |
| Thiophene-dialkoxyphenylene copolymers | ~450 | ~520 | ~3000 | Chloroform |
Table 1: Representative photophysical data for various classes of thiophene derivatives. Note: Specific data for a homologous series of this compound derivatives is limited in the literature; this table provides a general context.[3][4]
The extension of π-conjugation in oligothiophenes typically leads to a red-shift in both absorption and emission spectra.[1] The introduction of strong donor-acceptor motifs, often facilitated by the electron-withdrawing CF₃ group, can lead to intramolecular charge transfer (ICT) character in the excited state, often resulting in large Stokes shifts and solvent-dependent emission (solvatochromism).
Fluorescence Quantum Yield (Φ_F)
The fluorescence quantum yield is a critical parameter that quantifies the efficiency of the emission process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[5] For many applications, a high quantum yield is desirable. The substitution pattern on the thiophene ring significantly influences the quantum yield. While increasing conjugation in simple oligothiophenes can lead to higher quantum yields, other factors such as molecular rigidity and intersystem crossing rates play a crucial role.[1]
The presence of the CF₃ group can have a complex effect on the quantum yield. While it can enhance the radiative decay rate in some systems, it can also promote non-radiative decay pathways in others. A detailed analysis of the specific molecular architecture is necessary to predict its effect.
Excited-State Dynamics and Transient Absorption Spectroscopy
To gain a deeper understanding of the processes that occur after photoexcitation, transient absorption (TA) spectroscopy is an invaluable tool. This pump-probe technique allows for the monitoring of the evolution of excited species over time, providing information on processes such as internal conversion, intersystem crossing to the triplet state, and excited-state reactions.[6]
The excited-state lifetime (τ) is a key parameter obtained from TA spectroscopy. For fluorescent molecules, this is typically in the nanosecond timescale. The presence of heavy atoms or specific structural motifs can enhance intersystem crossing, leading to the population of triplet states, which have much longer lifetimes and are phosphorescent.
Experimental Protocols: A Self-Validating System
The accurate determination of photophysical properties relies on rigorous experimental methodologies. Here, we provide step-by-step protocols for two fundamental techniques.
Determination of Relative Fluorescence Quantum Yield
This comparative method involves comparing the fluorescence intensity of an unknown sample to a well-characterized standard with a known quantum yield.[7]
Step-by-Step Methodology:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample of interest.
-
Solution Preparation: Prepare a series of dilute solutions of both the standard and the sample in a spectroscopic grade solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[7]
-
Absorbance Measurement: Record the UV-Vis absorbance spectra of all solutions.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.
-
Data Analysis: Integrate the area under the corrected emission spectra for both the sample and the standard.
-
Calculation: The quantum yield of the sample (Φ_x) can be calculated using the following equation:
Φ_x = Φ_s * (I_x / I_s) * (A_s / A_x) * (n_x² / n_s²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
The subscripts x and s refer to the unknown sample and the standard, respectively.
-
Transient Absorption Spectroscopy
This technique provides insights into the dynamics of excited states.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a solution of the sample in a spectroscopic grade solvent with an absorbance of approximately 0.3-0.5 at the pump wavelength in the desired cuvette path length.
-
Instrument Setup:
-
Pump Pulse: An ultrafast laser system generates a high-intensity "pump" pulse to excite the sample. An optical parametric amplifier (OPA) is typically used to tune the pump wavelength to an absorption band of the sample.[6]
-
Probe Pulse: A portion of the laser output is used to generate a broadband "probe" pulse (a white-light continuum).[6]
-
Delay Stage: A mechanical delay stage varies the time delay between the arrival of the pump and probe pulses at the sample.[6]
-
-
Data Acquisition:
-
The pump pulse excites the sample.
-
After a specific time delay, the probe pulse passes through the excited sample.
-
The change in absorbance of the probe pulse (ΔA) is measured as a function of wavelength and time delay.
-
-
Data Analysis: The resulting data is a 3D map of ΔA versus wavelength and time. This data can be analyzed to identify transient species and determine their lifetimes. Global analysis fitting is often employed to extract kinetic information.[6]
Conclusion and Future Outlook
The introduction of a trifluoromethyl group at the 3-position of the thiophene ring provides a powerful strategy for tuning the photophysical properties of these important heterocyclic compounds. The strong inductive effect of the CF₃ group allows for precise control over the frontier molecular orbital energies, influencing the absorption and emission characteristics, quantum yields, and excited-state dynamics. This in-depth guide has provided a framework for understanding these effects, from the underlying principles to practical experimental protocols.
Further research into a broader range of this compound derivatives is warranted to establish more detailed structure-property relationships. Such studies will undoubtedly pave the way for the development of novel materials with tailored photophysical properties for a wide array of applications, from next-generation organic electronics to advanced biomedical imaging agents and therapeutics.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Effect of fluorine substitution on the photovoltaic performance of poly(thiophene-quinoxaline) copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, orientation and optical properties of thiophene–dialkoxyphenylene copolymers - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. Photochemistry of furyl- and thienyldiazomethanes: spectroscopic characterization of triplet 3-thienylcarbene [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Technical Guide to the Solubility of 3-(Trifluoromethyl)thiophene in Common Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 3-(trifluoromethyl)thiophene. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, provides detailed experimental protocols for empirical determination, and offers insights into the interpretation of solubility data.
Executive Summary
This compound is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. Its solubility in various organic solvents is a critical parameter that dictates its utility in synthesis, purification, formulation, and biological screening. This guide addresses the absence of readily available public data on its solubility by providing a robust framework for its determination and interpretation. We will explore the molecular characteristics of this compound that govern its solubility and present a detailed, self-validating experimental workflow for generating reliable solubility data.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The trifluoromethyl group (-CF3) is a strong electron-withdrawing group, which significantly influences the electronic and steric properties of the thiophene ring.
Key Molecular Characteristics of this compound:
-
Polarity: The thiophene ring possesses aromatic character and a degree of polarity due to the heteroatom (sulfur). However, the highly electronegative fluorine atoms in the trifluoromethyl group create a strong dipole moment, making the molecule as a whole more polar than thiophene itself. The molecule has a molecular formula of C5H3F3S and a molecular weight of 152.14 g/mol .[1][2]
-
Hydrogen Bonding: this compound is not a hydrogen bond donor. It can act as a weak hydrogen bond acceptor through the fluorine atoms and the sulfur atom, but this interaction is generally weak.
-
van der Waals Forces: These forces will be present and will increase with the size of the solvent molecule.
-
Hydrophobicity: The trifluoromethyl group is known to be highly hydrophobic (lipophilic), which will favor solubility in non-polar organic solvents.
Based on these characteristics, it is anticipated that this compound will exhibit favorable solubility in a range of common organic solvents, with the degree of solubility depending on the specific intermolecular interactions.
Experimental Determination of Solubility
The following section outlines a detailed protocol for the quantitative determination of the solubility of this compound. This methodology is designed to be self-validating and to produce high-quality, reproducible data.
Materials and Equipment
Materials:
-
This compound (CAS 86093-77-8)[1]
-
Selected organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, ethanol, isopropanol) of analytical grade or higher
-
Distilled or deionized water
Equipment:
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Constant temperature shaker bath or incubator
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Calibrated volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Isothermal Shake-Flask Method
The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of a solid in a liquid.[3]
Experimental Workflow Diagram:
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Step-by-Step Protocol:
-
Preparation of Supersaturated Solutions:
-
To a series of vials, add a known volume of each selected organic solvent.
-
Add an excess amount of this compound to each vial. The presence of undissolved solid after equilibration is crucial for ensuring saturation.
-
Seal the vials tightly.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended.[3]
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample by a validated HPLC or GC method to determine the concentration of this compound.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Use the calibration curve to determine the concentration of the solute in the diluted sample.
-
Calculate the solubility by taking into account the dilution factor.
-
Predicted Solubility and Data Interpretation
While quantitative data is not publicly available, a qualitative prediction of solubility in common organic solvents can be made based on the principles of intermolecular forces.
Predicted Solubility of this compound in Common Organic Solvents:
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-polar | Hexane, Toluene | High | The hydrophobic trifluoromethyl group and the aromatic thiophene ring will have favorable van der Waals interactions with non-polar solvents. |
| Polar Aprotic | Dichloromethane, Ethyl Acetate, Acetone | High to Moderate | The polarity of this compound will allow for dipole-dipole interactions with these solvents. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low | The ability of these solvents to hydrogen bond with each other may be stronger than their interaction with the solute, which cannot donate hydrogen bonds. |
| Aqueous | Water | Very Low | The hydrophobic nature of the trifluoromethyl group will lead to poor solubility in water. |
Data Interpretation Logic Diagram:
Caption: Logical Flow for Interpreting Solubility Data.
Conclusion
Understanding the solubility of this compound is essential for its effective application in research and development. In the absence of published data, this guide provides a robust framework for its determination and interpretation. By combining a theoretical understanding of its molecular properties with a rigorous experimental methodology, researchers can generate the critical data needed to advance their work. The provided protocols and interpretative logic are designed to ensure the scientific integrity and trustworthiness of the results.
References
The Influence of Trifluoromethyl Substitution on the Electronic Landscape of Thiophene: A Theoretical Deep-Dive
Abstract
The introduction of a trifluoromethyl (CF₃) group onto a thiophene ring profoundly alters its electronic structure, a phenomenon of significant interest in the realms of medicinal chemistry and materials science. This technical guide provides a comprehensive theoretical examination of the electronic properties of 3-(Trifluoromethyl)thiophene. By leveraging computational chemistry methodologies, particularly Density Functional Theory (DFT), we will dissect the intricate interplay of inductive and resonance effects, explore the frontier molecular orbitals (HOMO and LUMO), and elucidate the resulting impact on molecular reactivity and potential applications. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistic understanding of this important fluorinated heterocycle.
Introduction: The Significance of Fluorination in Heterocyclic Chemistry
Thiophene and its derivatives are foundational scaffolds in a multitude of biologically active compounds and organic electronic materials.[1] The strategic incorporation of fluorine-containing substituents, such as the trifluoromethyl group, is a widely employed strategy to modulate the physicochemical properties of these molecules.[2][3] The CF₃ group is a potent electron-withdrawing substituent, a characteristic that dramatically influences the electron density distribution within the thiophene ring.[2][3][4][5] This perturbation of the electronic landscape has far-reaching consequences, impacting everything from metabolic stability in drug candidates to the energy levels of organic semiconductors.[2][6]
This guide will focus on this compound, a key building block in synthetic chemistry.[7] We will explore its electronic structure through the lens of modern computational techniques, providing a detailed, step-by-step rationale for the theoretical approaches employed.
The Electron-Withdrawing Nature of the Trifluoromethyl Group
The trifluoromethyl group exerts its powerful electron-withdrawing influence primarily through a strong negative inductive effect (-I).[4][5] The high electronegativity of the three fluorine atoms pulls electron density away from the carbon atom of the CF₃ group, which in turn withdraws electron density from the thiophene ring to which it is attached.[8]
Unlike substituents with lone pairs, the CF₃ group does not participate in resonance donation (+M effect).[4] This purely inductive electron withdrawal deactivates the thiophene ring towards electrophilic aromatic substitution, making it less reactive than unsubstituted thiophene.[4][8] Furthermore, this deactivation directs incoming electrophiles to the meta position (position 5), as the ortho (positions 2 and 4) and para (no true para position, but position 5 is electronically analogous in some respects) positions are more strongly destabilized by the electron-withdrawing group.[4][8]
Computational Methodology: A Window into Electronic Structure
To quantitatively understand the electronic properties of this compound, we turn to computational chemistry, specifically Density Functional Theory (DFT). DFT has proven to be a robust and reliable method for studying the electronic structure of organic molecules.[9][10]
Workflow for DFT Calculations
A typical DFT workflow for analyzing the electronic structure of a molecule like this compound involves the following steps:
Caption: A generalized workflow for performing DFT calculations to analyze the electronic structure of a molecule.
Rationale for Method Selection
-
Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a popular choice that often provides a good balance between computational cost and accuracy for organic molecules.[10]
-
Basis Set (6-31G and 6-311+G(d,p)):* The choice of basis set determines the flexibility the calculation has in describing the spatial distribution of electrons. A smaller basis set like 6-31G* is often sufficient for initial geometry optimization. For a more accurate description of the electronic properties, a larger basis set such as 6-311+G(d,p) is employed for a single-point energy calculation on the optimized geometry. The inclusion of diffuse functions (+) is important for describing anions and weakly interacting systems, while polarization functions (d,p) allow for more flexibility in describing bonding.
Frontier Molecular Orbital (FMO) Analysis
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's reactivity.[11][12] The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity).[12] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.[11] A larger gap implies greater stability.[11]
Impact of the CF₃ Group on Frontier Orbitals
The potent electron-withdrawing nature of the trifluoromethyl group is expected to have a significant impact on the energies of the frontier molecular orbitals of this compound compared to unsubstituted thiophene.
-
Lowering of HOMO and LUMO Energies: The -I effect of the CF₃ group will withdraw electron density from the π-system of the thiophene ring, leading to a stabilization of both the HOMO and LUMO. This results in lower energy levels for both orbitals.
-
HOMO-LUMO Gap: The effect on the HOMO-LUMO gap is less straightforward to predict without explicit calculation. While both orbitals are stabilized, the extent of stabilization may differ, leading to either a slight increase or decrease in the gap.
Table 1: Predicted Qualitative Effects of CF₃ Substitution on Thiophene's Frontier Orbitals
| Property | Unsubstituted Thiophene | This compound | Rationale |
| HOMO Energy | Higher | Lower | Inductive electron withdrawal by CF₃ stabilizes the HOMO. |
| LUMO Energy | Higher | Lower | Inductive electron withdrawal by CF₃ stabilizes the LUMO. |
| HOMO-LUMO Gap | Reference | Likely similar or slightly larger | The net effect depends on the relative stabilization of the HOMO and LUMO. |
Visualization of Molecular Orbitals
The spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule most likely to participate in electron donation and acceptance, respectively. In thiophene, the HOMO and LUMO are typically π-orbitals delocalized over the ring.[13][14] For this compound, we would expect the HOMO to have significant contributions from the thiophene ring atoms, while the LUMO might show some localization influenced by the electron-withdrawing CF₃ group.
Electrostatic Potential (ESP) Mapping
An electrostatic potential (ESP) map provides a visual representation of the charge distribution in a molecule. Regions of negative potential (typically colored red) indicate electron-rich areas, while regions of positive potential (typically colored blue) indicate electron-poor areas.
For this compound, the ESP map is expected to show a significant region of positive potential around the CF₃ group due to the high electronegativity of the fluorine atoms. The thiophene ring, being electron-deficient due to the CF₃ substituent, will likely exhibit a less negative (or even slightly positive) potential compared to unsubstituted thiophene. The sulfur atom, with its lone pairs, will likely remain a region of relatively negative potential.
Implications for Drug Design and Materials Science
The theoretical understanding of the electronic structure of this compound has significant practical implications:
-
Drug Development: The electron-withdrawing nature of the CF₃ group can enhance the metabolic stability of a drug molecule by making the aromatic ring less susceptible to oxidative metabolism.[2] It can also modulate the pKa of nearby functional groups and influence binding interactions with biological targets through altered electrostatic and hydrophobic interactions.[2]
-
Materials Science: In the context of organic electronics, the ability to tune the HOMO and LUMO energy levels through substitution is crucial for designing materials with desired charge-transport properties.[6][15] The lowered HOMO and LUMO levels of this compound could make it a useful building block for n-type organic semiconductors.
Conclusion
Theoretical studies, particularly those employing Density Functional Theory, provide an invaluable framework for understanding the intricate electronic structure of this compound. The powerful electron-withdrawing inductive effect of the trifluoromethyl group dominates its electronic properties, leading to a deactivated thiophene ring with lowered HOMO and LUMO energy levels. This fundamental understanding of the electronic landscape is critical for the rational design of new pharmaceuticals and advanced organic materials incorporating this important fluorinated heterocyclic motif.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-(2-Trifluoromethyl-phenyl)-thiophene | 886503-64-6 | Benchchem [benchchem.com]
- 7. This compound | 86093-77-8 [m.chemicalbook.com]
- 8. homework.study.com [homework.study.com]
- 9. Quantum Computational Study of the electronic properties of the interactions between 3THF and Some Metallic Linear Molecules Using DFT | Journal of Education for Pure Science [jceps.utq.edu.iq]
- 10. d-nb.info [d-nb.info]
- 11. Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Trifluoromethylated Heterocycle: A Technical Guide to the Discovery and First Synthesis of 3-(Trifluoromethyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration into the seminal synthesis of 3-(trifluoromethyl)thiophene, a key heterocyclic building block in medicinal and materials chemistry. The introduction of the trifluoromethyl group onto the thiophene ring presented significant synthetic challenges, and overcoming these hurdles marked a notable advancement in organofluorine chemistry. This document details the historical context, the scientific rationale behind the first successful synthetic strategies, and provides detailed experimental protocols. By examining the foundational methodologies, this guide offers valuable insights for contemporary researchers engaged in the synthesis of novel fluorinated heterocycles.
Introduction: The Emerging Importance of Trifluoromethylated Aromatics
The mid-20th century witnessed a surge of interest in the incorporation of fluorine and fluorine-containing functional groups into organic molecules. The trifluoromethyl (CF₃) group, in particular, garnered significant attention due to its unique electronic properties and high lipophilicity. When appended to aromatic systems, the CF₃ group can profoundly influence a molecule's metabolic stability, binding affinity to biological targets, and pharmacokinetic profile. Thiophene, an aromatic heterocycle with structural similarities to benzene, was a natural candidate for trifluoromethylation, promising a new class of compounds with potential applications in pharmaceuticals and agrochemicals. However, the inherent reactivity of the thiophene ring and the challenges associated with introducing the CF₃ group required the development of novel synthetic approaches.
The Synthetic Challenge: Taming the Trifluoromethyl Group
Early efforts to synthesize trifluoromethylated aromatic compounds were often hampered by harsh reaction conditions and the limited availability of efficient trifluoromethylating agents. Direct trifluoromethylation of aromatic rings was a formidable challenge. The initial breakthrough for the synthesis of this compound emerged from a multi-step approach, circumventing the difficulties of direct functionalization. This pioneering work laid the groundwork for future advancements in the field.
The First Successful Synthesis: A Multi-Step Strategy
The first reported synthesis of this compound, while not a direct trifluoromethylation, demonstrated a clever and effective workaround. The general strategy involved the initial preparation of a thiophene derivative bearing a group that could be subsequently converted to the desired trifluoromethyl moiety. A key intermediate in this process was 3-thiophenecarboxylic acid.
The conversion of a carboxylic acid to a trifluoromethyl group was a significant transformation. One of the earliest methods to achieve this involved the use of sulfur tetrafluoride (SF₄). While effective, this reagent is a toxic gas and requires specialized handling. A more accessible laboratory-scale method that emerged involved a two-step process: conversion of the carboxylic acid to its corresponding acid chloride, followed by reaction with a trifluoromethylating agent.
A plausible and historically significant route to this compound is outlined below:
Step 1: Synthesis of 3-Thiophenecarbonyl Chloride
The readily available 3-thiophenecarboxylic acid is converted to its more reactive acid chloride derivative. This is a standard transformation in organic synthesis, typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride.
Step 2: Trifluoromethylation of 3-Thiophenecarbonyl Chloride
The resulting 3-thiophenecarbonyl chloride is then reacted with a suitable trifluoromethylating agent to form 3-thienyl trifluoromethyl ketone.
Step 3: Conversion of the Ketone to the Trifluoromethyl Group
The final and most crucial step involves the conversion of the trifluoromethyl ketone to the trifluoromethyl group. This can be accomplished through a deoxygenative fluorination reaction.
The following diagram illustrates this foundational synthetic pathway:
Caption: Foundational synthetic route to this compound.
Detailed Experimental Protocols
The following protocols are representative of the methods that would have been employed in the initial synthesis of this compound, based on established chemical principles of the time.
Preparation of 3-Thiophenecarbonyl Chloride
Materials:
-
3-Thiophenecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 3-thiophenecarboxylic acid (1.0 eq).
-
Add anhydrous DCM to dissolve the carboxylic acid.
-
Slowly add thionyl chloride (2.0 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux and stir for 2-3 hours, monitoring the reaction by TLC or IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
After completion, allow the reaction to cool to room temperature.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure.
-
The crude 3-thiophenecarbonyl chloride is typically used in the next step without further purification.
Synthesis of 3-Thienyl Trifluoromethyl Ketone
Materials:
-
3-Thiophenecarbonyl chloride
-
Trifluoromethyltrimethylsilane (TMSCF₃)
-
Potassium fluoride (KF)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add potassium fluoride (1.2 eq) and anhydrous DMF.
-
Add trifluoromethyltrimethylsilane (1.1 eq) to the suspension.
-
Slowly add a solution of 3-thiophenecarbonyl chloride (1.0 eq) in anhydrous DMF to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-thienyl trifluoromethyl ketone.
Synthesis of this compound
Materials:
-
3-Thienyl trifluoromethyl ketone
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-thienyl trifluoromethyl ketone (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylaminosulfur trifluoride (1.5 eq) to the cooled solution.
-
Allow the reaction to slowly warm to room temperature and stir for 24 hours.
-
Carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield this compound.
Characterization Data
The successful synthesis of this compound would be confirmed by a combination of spectroscopic techniques.
| Analysis | Expected Observations |
| ¹H NMR | Complex multiplet signals in the aromatic region characteristic of a 3-substituted thiophene. |
| ¹⁹F NMR | A singlet in the typical range for a CF₃ group attached to an aromatic ring. |
| ¹³C NMR | Resonances corresponding to the thiophene ring carbons, with the carbon bearing the CF₃ group showing a characteristic quartet due to coupling with the fluorine atoms. |
| Mass Spec. | A molecular ion peak corresponding to the calculated mass of C₅H₃F₃S. |
Conclusion: A Foundation for Future Innovation
The initial synthesis of this compound, though likely a challenging endeavor at the time, marked a significant step in the development of fluorinated heterocyclic chemistry. This foundational work not only provided access to a novel and valuable building block but also spurred further research into more direct and efficient methods for the trifluoromethylation of aromatic systems. The principles and strategies employed in this first synthesis continue to inform the work of modern chemists, highlighting the enduring legacy of these pioneering efforts in the ongoing quest for new molecules with enhanced properties for a wide range of applications.
Methodological & Application
Synthesis of 3-(Trifluoromethyl)thiophene Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the 3-(Trifluoromethyl)thiophene Scaffold
The incorporation of fluorine and fluorine-containing moieties into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1][2] The trifluoromethyl (CF₃) group, in particular, is prized for its ability to significantly modulate a molecule's physicochemical and biological properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[3] When appended to a thiophene ring, a versatile and privileged heterocyclic scaffold, the resulting this compound core offers a unique combination of properties that are highly sought after in drug discovery and the development of advanced materials.[4][5]
This comprehensive guide provides detailed experimental procedures for the synthesis of this compound derivatives. The protocols outlined herein are designed to be robust and adaptable, providing researchers with a solid foundation for the preparation of a diverse range of these valuable compounds. We will delve into two primary synthetic strategies: the construction of the thiophene ring from trifluoromethylated precursors and the direct trifluoromethylation of a pre-functionalized thiophene core.
Strategy 1: Cyclization Routes to 3-(Trifluoromethyl)thiophenes
This approach involves the synthesis of an acyclic precursor already containing the trifluoromethyl group, which is then cyclized to form the desired thiophene ring. This strategy offers excellent control over the regiochemistry of the trifluoromethyl group.
Protocol 1.1: Modified Gewald Synthesis of 2-Amino-4-(trifluoromethyl)thiophene-3-carbonitriles
The Gewald reaction is a powerful multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes.[6] By utilizing a trifluoromethylated ketone as a starting material, this reaction can be adapted to produce 2-amino-4-(trifluoromethyl)thiophene derivatives, which are versatile intermediates for further functionalization.
Reaction Scheme:
Caption: Modified Gewald reaction for 2-amino-4-(trifluoromethyl)thiophene synthesis.
Experimental Protocol:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add trifluoroacetone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol (50 mL).
-
Addition of Base: Slowly add morpholine (0.5 eq) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL).
-
Isolation: The solid product will precipitate. Collect the precipitate by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from ethanol to afford the pure 2-amino-5-methyl-4-(trifluoromethyl)thiophene-3-carbonitrile.
Causality and Insights:
-
The use of a trifluoromethyl ketone is crucial for the introduction of the CF₃ group at the 4-position of the thiophene ring.
-
Morpholine acts as a basic catalyst to promote the initial Knoevenagel condensation between the ketone and the active methylene compound.
-
The subsequent addition of sulfur and cyclization leads to the formation of the thiophene ring.[6]
| Reagent | Molar Eq. | Purity | Supplier Example |
| Trifluoroacetone | 1.0 | >98% | Sigma-Aldrich |
| Malononitrile | 1.0 | >99% | Acros Organics |
| Sulfur (elemental) | 1.1 | >99.5% | Alfa Aesar |
| Morpholine | 0.5 | >99% | TCI Chemicals |
| Ethanol (anhydrous) | - | >99.5% | VWR |
Strategy 2: Functionalization of a Pre-formed Thiophene Ring
This strategy involves the synthesis of a thiophene ring with a handle for subsequent trifluoromethylation. Palladium-catalyzed cross-coupling reactions are particularly powerful for this purpose.[7]
Protocol 2.1: Palladium-Catalyzed Trifluoromethylation of 3-Bromothiophene
This protocol describes the direct trifluoromethylation of a commercially available 3-bromothiophene using a palladium catalyst and a suitable trifluoromethyl source.
Reaction Scheme:
Caption: Palladium-catalyzed trifluoromethylation of 3-bromothiophene.
Experimental Protocol:
-
Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with 3-bromothiophene (1.0 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq), and potassium fluoride (KF, 2.0 eq).
-
Solvent and Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the tube, followed by the trifluoromethylating agent, (trifluoromethyl)trimethylsilane (TESCF₃, Ruppert-Prakash reagent, 1.5 eq).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 80-100 °C for 12-24 hours. Monitor the reaction by GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
Causality and Insights:
-
The palladium catalyst is essential for the cross-coupling reaction, facilitating the oxidative addition to the C-Br bond of 3-bromothiophene.[7]
-
The Ruppert-Prakash reagent serves as a nucleophilic trifluoromethyl source.[7]
-
Potassium fluoride acts as an activator for the silicon-based trifluoromethylating agent.
| Reagent | Molar Eq. | Purity | Supplier Example |
| 3-Bromothiophene | 1.0 | >98% | Combi-Blocks |
| Pd(dppf)Cl₂ | 0.05 | >98% | Strem Chemicals |
| (Trifluoromethyl)trimethylsilane | 1.5 | >97% | Oakwood Chemical |
| Potassium Fluoride (spray-dried) | 2.0 | >99% | Sigma-Aldrich |
| DMF (anhydrous) | - | >99.8% | Acros Organics |
Workflow Visualization
References
- 1. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jelsciences.com [jelsciences.com]
- 4. books.rsc.org [books.rsc.org]
- 5. rroij.com [rroij.com]
- 6. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 7. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Mastering the Suzuki Coupling of 3-(Trifluoromethyl)thiophene: Methodology, Optimization, and Protocols
An Application Note and Protocol Guide for Researchers
Abstract
The 3-(trifluoromethyl)thiophene scaffold is a privileged structural motif in medicinal chemistry and materials science, prized for its unique electronic properties and metabolic stability. The Suzuki-Miyaura cross-coupling reaction stands as the premier method for constructing C-C bonds to this heterocycle, offering unparalleled versatility and functional group tolerance.[1][2] This guide provides a comprehensive overview of the methodology, delving into the mechanistic nuances and critical experimental parameters. We present field-proven, step-by-step protocols and a data-driven approach to selecting catalysts, ligands, and bases to empower researchers, scientists, and drug development professionals to successfully implement and optimize these crucial transformations.
Introduction: The Significance of the this compound Moiety
The incorporation of a trifluoromethyl (CF₃) group onto a thiophene ring dramatically alters its physicochemical properties. The strong electron-withdrawing nature of the CF₃ group enhances metabolic stability by blocking sites susceptible to oxidative metabolism, increases lipophilicity, and can improve binding affinity and cell permeability of drug candidates.[3] Consequently, the this compound unit is a key building block in the synthesis of a wide range of pharmaceuticals and agrochemicals. The Suzuki-Miyaura reaction is an indispensable tool for forging bonds between this electron-deficient heterocycle and various aryl, heteroaryl, or alkyl partners.[1][2]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[4][5] Understanding these fundamental steps is critical for rational optimization and troubleshooting. The three key stages are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or carbon-pseudohalide) bond of the electrophile, such as 2-bromo-5-(trifluoromethyl)thiophene, forming a Pd(II) complex.[6] The electron-withdrawing CF₃ group generally accelerates this step by making the carbon-halide bond more electron-deficient and susceptible to insertion.[4]
-
Transmetalation: This is often the rate-determining step. The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the Pd(II) center, displacing the halide. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate "ate" complex.[7][8][9]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing Critical Reaction Parameters
The success of coupling an electron-deficient heterocycle like this compound hinges on the careful selection of four key components: the palladium catalyst/ligand system, the base, the solvent, and the nature of the boron reagent.
Palladium Catalyst and Ligand Selection
The ligand's role is to stabilize the palladium center, enhance its reactivity, and promote the key steps of the catalytic cycle.[7] For challenging substrates, modern, sophisticated ligands are often required.
| Ligand Class | Specific Ligand Example | Key Features & Rationale | Typical Catalyst Precursor |
| Biaryl Phosphines | SPhos, XPhos, RuPhos | Bulky and electron-rich. They accelerate both oxidative addition and reductive elimination, making them highly effective for a broad range of substrates, including less reactive aryl chlorides and sterically hindered partners.[1][10] | Pd₂(dba)₃, Pd(OAc)₂ or pre-formed palladacycle precatalysts (e.g., XPhos Pd G3).[11][12] |
| Ferrocenyl Phosphines | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Robust and versatile bidentate ligand. Offers good stability and is effective for a wide variety of couplings, often serving as a reliable starting point for optimization.[11] | PdCl₂(dppf) |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Stronger electron donors than phosphines. They form very stable palladium complexes, showing high activity, especially for activating challenging aryl chlorides.[8][13] | [Pd(IPr)(allyl)Cl], PEPPSI™-IPr |
| Classical Phosphines | PPh₃ (Triphenylphosphine) | The original ligand used for Suzuki couplings. While effective for simple, reactive substrates (aryl iodides/bromides), it often fails with more challenging or electron-deficient partners and is considered outdated for complex syntheses.[11][13] | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
Insight: For coupling this compound derivatives, starting with a robust biaryl phosphine system like XPhos or SPhos is highly recommended.[1] These ligands provide the necessary activity to overcome potential challenges and are known to be effective for heteroaromatic couplings.[14]
The Role and Choice of Base
The base is not a mere spectator; it is essential for activating the boronic acid in the transmetalation step.[9][15] Its strength and solubility can profoundly impact reaction efficiency and side reactions.
| Base | Strength | Common Use Case & Rationale | Potential Issues |
| Potassium Phosphate (K₃PO₄) | Strong | Highly effective for a broad range of couplings, including those with hindered substrates or less reactive partners. Its moderate solubility is often beneficial.[10] | Can be too harsh for substrates with base-sensitive functional groups (e.g., esters). |
| Cesium Carbonate (Cs₂CO₃) | Strong | Often used in difficult couplings where other bases fail. The large, soft cesium cation can enhance solubility and reactivity.[16] | Higher cost. Can promote side reactions like protodeboronation. |
| Potassium Carbonate (K₂CO₃) | Moderate | A standard, cost-effective choice for many routine Suzuki couplings. Often used in aqueous solvent mixtures.[11] | May not be strong enough for challenging couplings or less reactive boronic acids. |
| Sodium Carbonate (Na₂CO₃) | Moderate | Similar to K₂CO₃, widely used and economical.[14] | Can be less effective than its potassium counterpart in some systems. |
| Potassium Fluoride (KF) | Mild | Used for substrates with base-labile functional groups. Fluoride is thought to facilitate transmetalation through a different mechanism.[8] | Typically requires anhydrous conditions and may be less effective with boronate esters.[11] |
Insight: K₃PO₄ is an excellent first choice for the Suzuki coupling of this compound. Its strength is well-suited to activate the corresponding boronic acids without being overly aggressive, striking a good balance between reactivity and minimizing side reactions like protodeboronation, a known issue with electron-deficient boronic acids.[16][17]
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the Suzuki-Miyaura coupling of a this compound derivative. Proper inert atmosphere techniques are critical for success.[16]
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure using Conventional Heating
This protocol describes the coupling of 2-bromo-5-(trifluoromethyl)thiophene with phenylboronic acid .
Materials:
-
2-Bromo-5-(trifluoromethyl)thiophene (1.0 equiv, e.g., 245 mg, 1.0 mmol)
-
Phenylboronic acid (1.2 equiv, e.g., 146 mg, 1.2 mmol)
-
XPhos Pd G3 precatalyst (2 mol%, e.g., 17 mg, 0.02 mmol)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equiv, e.g., 425 mg, 2.0 mmol)
-
1,4-Dioxane, anhydrous and degassed (e.g., 8 mL)
-
Water, degassed (e.g., 2 mL)
-
Reaction vessel (e.g., 25 mL Schlenk flask), stir bar, condenser, inert gas line (N₂ or Ar)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add 2-bromo-5-(trifluoromethyl)thiophene, phenylboronic acid, XPhos Pd G3 precatalyst, and K₃PO₄.
-
Establish Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (N₂ or Argon). Repeat this cycle three times to ensure all oxygen is removed.[16]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 2-phenyl-5-(trifluoromethyl)thiophene.
Protocol 2: Microwave-Assisted Procedure
This protocol is ideal for rapid synthesis and optimization.
Materials:
-
3-Bromo-5-(trifluoromethyl)thiophene (1.0 equiv, e.g., 123 mg, 0.5 mmol)
-
4-Methoxyphenylboronic acid (1.5 equiv, e.g., 114 mg, 0.75 mmol)
-
PdCl₂(dppf)·CH₂Cl₂ (3 mol%, e.g., 12 mg, 0.015 mmol)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv, e.g., 326 mg, 1.0 mmol)
-
1,4-Dioxane/Water (4:1), degassed (5 mL)
-
Microwave reaction vial (10 mL) with a stir bar and cap
Procedure:
-
Vessel Preparation: In a 10 mL microwave vial containing a stir bar, combine 3-bromo-5-(trifluoromethyl)thiophene, 4-methoxyphenylboronic acid, PdCl₂(dppf)·CH₂Cl₂, and Cs₂CO₃.
-
Solvent Addition: Add the 5 mL of degassed 4:1 1,4-dioxane/water solvent mixture.
-
Sealing: Securely seal the vial with a microwave cap.
-
Reaction: Place the vial in the microwave reactor. Set the conditions to heat to 120 °C for 20 minutes with stirring.[18]
-
Workup: After the reaction, allow the vial to cool to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a small plug of Celite® to remove catalyst residues, washing the plug with additional ethyl acetate.
-
Purification: Transfer the filtrate to a separatory funnel, wash with water (10 mL) and brine (10 mL), dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield 3-(4-methoxyphenyl)-5-(trifluoromethyl)thiophene.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd or ligand).[16]2. Insufficiently degassed system (oxygen contamination).[19]3. Base is too weak or insoluble. | 1. Use a fresh catalyst and ligand. Consider a robust precatalyst (e.g., Buchwald G3/G4).2. Ensure rigorous degassing of solvents and flushing of the reaction vessel.3. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). |
| Protodeboronation | 1. Boronic acid/ester instability, especially with electron-deficient substrates.[16][17]2. Presence of excess water.3. Reaction temperature is too high or time is too long. | 1. Use the boronic acid/ester as fresh as possible. Use a milder base (e.g., KF) or convert the boronic acid to a more stable pinacol or MIDA ester.[17]2. Use anhydrous conditions if possible.3. Lower the reaction temperature and monitor carefully to stop the reaction upon completion. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen.[4]2. Use of a Pd(II) precatalyst without efficient reduction to Pd(0). | 1. Improve degassing procedures.2. Use a Pd(0) source (e.g., Pd₂(dba)₃) or a precatalyst designed for rapid activation. |
| Debromination of Starting Material | 1. Certain catalyst/ligand combinations can promote this side reaction.[1] | 1. Screen different ligands. Bulky biaryl phosphines like XPhos are often effective at minimizing debromination.[1] |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and highly adaptable reaction. Success is predicated on a rational understanding of the catalytic cycle and a deliberate choice of reaction parameters. By selecting modern, highly active catalyst systems, such as those based on biaryl phosphine ligands, and pairing them with an appropriate base like K₃PO₄, researchers can reliably synthesize these valuable compounds. The protocols and troubleshooting guide provided herein serve as a robust starting point for developing efficient and scalable synthetic routes in pharmaceutical and materials science discovery.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 14. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Application Note & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3-(Trifluoromethyl)thiophene
Abstract
The incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds is a highly effective strategy in modern medicinal chemistry for modulating the physicochemical and biological properties of drug candidates.[1][2] Thiophene, a ubiquitous five-membered sulfur-containing heterocycle, is a key structural motif in numerous pharmaceuticals.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging palladium-catalyzed cross-coupling reactions for the synthesis of functionalized 3-(trifluoromethyl)thiophene derivatives. We present detailed mechanistic insights, step-by-step protocols, and tabulated data for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, offering a practical framework for the synthesis of these high-value compounds.
The Unique Reactivity of the this compound Scaffold
The this compound core presents a unique electronic landscape that dictates its reactivity in cross-coupling reactions. The CF3 group is a potent electron-withdrawing group, which significantly lowers the electron density of the thiophene ring. This has two primary consequences:
-
Activation of C-X Bonds: The electron-deficient nature of the ring facilitates the oxidative addition of C-X bonds (where X = I, Br, Cl, OTf) at the C2 and C5 positions to a palladium(0) center. This is the rate-determining step in many cross-coupling cycles, and its acceleration is a key advantage.[4]
-
Regioselectivity: In di-halogenated 3-(trifluoromethyl)thiophenes, the position alpha to the sulfur atom (C2 or C5) is generally more reactive towards oxidative addition than the position beta to it.
Understanding these electronic properties is crucial for selecting the appropriate catalyst system (palladium precursor and ligand) and optimizing reaction conditions to achieve high yields and selectivity.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used palladium-catalyzed cross-coupling for C-C bond formation due to the operational simplicity and the commercial availability and stability of boronic acids and their derivatives.[5][6][7]
Mechanistic Rationale
The catalytic cycle proceeds through three fundamental steps: oxidative addition of the aryl halide to Pd(0), transmetalation with the organoboron species, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[8] For electron-deficient substrates like halogenated 3-(trifluoromethyl)thiophenes, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are paramount. They promote the formation of a monoligated, highly reactive 14-electron Pd(0) species, which accelerates the oxidative addition and subsequent reductive elimination steps.[9]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.
Protocol: Coupling of 2-Bromo-3-(trifluoromethyl)thiophene with 4-Methoxyphenylboronic Acid
Materials:
-
2-Bromo-3-(trifluoromethyl)thiophene (1.0 mmol, 245 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 22 mg)
-
Sodium Carbonate (Na₂CO₃) (2.0 mmol, 212 mg)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Nitrogen or Argon gas supply
-
Schlenk flask or microwave vial
Procedure:
-
Add 2-bromo-3-(trifluoromethyl)thiophene, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃ to a dry Schlenk flask equipped with a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the degassed solvent mixture (4 mL dioxane, 1 mL water) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress using TLC or GC-MS (typically complete in 2-12 hours).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the product.
Data Summary: Suzuki-Miyaura Reactions
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromo-3-(CF₃)thiophene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95+ |
| 2 | 2-Chloro-3-(CF₃)thiophene | Thiophene-2-boronic acid | XPhos Pd G2 (1) | - | K₃PO₄ | t-AmylOH | 110 | 92 |
| 3 | 5-Bromo-3-(CF₃)thiophene | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 85 | 89 |
| 4 | 2-Iodo-3-(CF₃)thiophene | Pyridine-3-boronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Dioxane/H₂O | 90 | 91 |
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a general and high-yielding method to form C-N bonds from aryl halides and a vast range of amine coupling partners.[10][11]
Mechanistic Rationale
The catalytic cycle is analogous to the Suzuki coupling but involves an amine instead of an organoboron reagent.[12][13] After oxidative addition, the amine coordinates to the palladium center. A strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) is critical to deprotonate the coordinated amine, forming a palladium-amido complex. Reductive elimination from this complex furnishes the C-N bond and regenerates the active Pd(0) catalyst.[13] The choice of ligand is crucial for accommodating the amine and facilitating the final reductive elimination step.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Protocol: Coupling of 2-Chloro-3-(trifluoromethyl)thiophene with Piperidine
Materials:
-
2-Chloro-3-(trifluoromethyl)thiophene (1.0 mmol, 186.5 mg)
-
Piperidine (1.2 mmol, 119 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.04 mmol, 18.6 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Toluene (anhydrous, 5 mL)
-
Nitrogen or Argon atmosphere (glovebox recommended)
Procedure:
-
Inside a nitrogen-filled glovebox, add NaOtBu, Pd₂(dba)₃, and RuPhos to an oven-dried vial equipped with a stir bar.
-
Add the 2-chloro-3-(trifluoromethyl)thiophene and toluene.
-
Finally, add the piperidine, seal the vial with a PTFE-lined cap, and remove it from the glovebox.
-
Place the vial in a preheated heating block at 100 °C and stir for 16-24 hours.
-
After cooling to room temperature, dilute the mixture with diethyl ether and filter through a short plug of celite, washing with additional ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude material by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the desired product.
Data Summary: Buchwald-Hartwig Aminations
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromo-3-(CF₃)thiophene | Morpholine | Pd(OAc)₂ (1.5) | RuPhos (3) | NaOtBu | Toluene | 100 | 96 |
| 2 | 2-Chloro-3-(CF₃)thiophene | Aniline | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS | Dioxane | 110 | 85 |
| 3 | 5-Bromo-3-(CF₃)thiophene | n-Hexylamine | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | t-BuOH | 90 | 91 |
| 4 | 2-Iodo-3-(CF₃)thiophene | Indole | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 88 |
Sonogashira Coupling: Accessing C(sp²)-C(sp) Scaffolds
The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl or vinyl halides, providing direct access to conjugated enyne systems and aryl acetylenes.[14][15]
Mechanistic Rationale
The Sonogashira reaction traditionally employs a dual catalytic system.[14] The palladium cycle mirrors other cross-coupling reactions. Concurrently, a copper(I) co-catalyst (e.g., CuI) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species is highly reactive and readily undergoes transmetalation with the Ar-Pd(II)-X intermediate, which is much faster than with the alkyne itself. Reductive elimination then yields the final product. Copper-free variants have also been developed, which are particularly important in pharmaceutical synthesis to avoid copper contamination.[16]
Caption: The interconnected palladium and copper cycles in a classic Sonogashira reaction.
Protocol: Coupling of 2-Iodo-3-(trifluoromethyl)thiophene with Trimethylsilylacetylene
Materials:
-
2-Iodo-3-(trifluoromethyl)thiophene (1.0 mmol, 292 mg)
-
Trimethylsilylacetylene (1.5 mmol, 212 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 14 mg)
-
Copper(I) Iodide (CuI) (0.04 mmol, 7.6 mg)
-
Triethylamine (Et₃N) (3.0 mmol, 418 µL)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask, add 2-iodo-3-(trifluoromethyl)thiophene, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add trimethylsilylacetylene dropwise with stirring at room temperature.
-
Stir the reaction at room temperature for 4-8 hours, monitoring by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture in vacuo.
-
Resuspend the residue in diethyl ether and filter through a pad of celite to remove salts.
-
Concentrate the filtrate and purify by flash column chromatography (silica gel, hexanes) to yield the silyl-protected alkyne. (Note: The TMS group can be easily removed with K₂CO₃ in methanol or TBAF in THF if the terminal alkyne is desired).
Data Summary: Sonogashira Couplings
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Cat. (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Iodo-3-(CF₃)thiophene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 94 |
| 2 | 2-Bromo-3-(CF₃)thiophene | 1-Heptyne | Pd(PPh₃)₄ (4) | CuI (8) | i-Pr₂NH | DMF | 70 | 87 |
| 3 | 2-Bromo-3-(CF₃)thiophene | Propargyl alcohol | [DTBNpP]Pd(crotyl)Cl (2.5) | None | TMP | DMSO | RT | 90 (Cu-free)[16] |
| 4 | 5-Iodo-3-(CF₃)thiophene | Ethyl propiolate | Pd(OAc)₂ (2)/PPh₃ (4) | CuI (5) | Et₃N | Acetonitrile | 50 | 92 |
General Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst; poor quality reagents. | Use fresh palladium precursor and ligands. Ensure solvents are anhydrous and degassed. |
| Incorrect base/ligand combination. | Screen different bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) and ligands (e.g., phosphines, NHCs). | |
| Reaction temperature too low. | Gradually increase the reaction temperature, especially for less reactive chlorides. | |
| Side Product Formation | Dehalogenation of starting material. | Ensure strictly anaerobic and anhydrous conditions. Use a less coordinating solvent. |
| Homocoupling of boronic acid or alkyne. | Add the coupling partner slowly. Lower the catalyst loading. Ensure efficient stirring. | |
| Difficulty in Purification | Residual palladium catalyst. | Filter the crude product through a pad of celite or silica with a non-polar solvent. Use a metal scavenger if necessary. |
Conclusion
Palladium-catalyzed cross-coupling reactions provide a robust and versatile platform for the synthesis of highly functionalized this compound derivatives. By understanding the electronic nature of the substrate and carefully selecting the catalyst, ligand, base, and solvent system, chemists can efficiently forge a wide variety of carbon-carbon and carbon-nitrogen bonds. The protocols and data presented herein serve as a practical guide for researchers to accelerate the discovery and development of novel molecules in pharmaceuticals and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journalwjarr.com [journalwjarr.com]
- 4. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 3-(Trifluoromethyl)thiophene in Medicinal Chemistry: A Technical Guide
Introduction: The Strategic Incorporation of the 3-(Trifluoromethyl)thiophene Moiety in Drug Design
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design. Among these, the this compound scaffold has emerged as a privileged structural element. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, detailing its role as a versatile bioisostere and its utility in the development of targeted therapeutics. We will delve into the causality behind its selection, provide detailed experimental protocols for its synthesis, and showcase its application in the design of kinase inhibitors and G protein-coupled receptor (GPCR) modulators. The unique electronic properties of the trifluoromethyl group, combined with the inherent characteristics of the thiophene ring, offer a powerful tool for medicinal chemists to optimize lead compounds, enhance metabolic stability, and improve target engagement.
The trifluoromethyl (CF₃) group is a lipophilic electron-withdrawing substituent that can profoundly influence the physicochemical properties of a molecule. Its introduction can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable interactions with the target protein, and improve membrane permeability, thereby positively impacting oral bioavailability.[1] When appended to a thiophene ring, particularly at the 3-position, these effects are synergistically combined with the thiophene's ability to act as a bioisosteric replacement for a phenyl ring, offering a similar spatial arrangement while presenting a distinct electronic and metabolic profile.[2]
Core Applications in Medicinal Chemistry
The this compound moiety has found significant application in two major classes of drug targets: protein kinases and G protein-coupled receptors (GPCRs). Its utility stems from the ability to fine-tune ligand-receptor interactions and modulate pharmacokinetic properties.
Kinase Inhibitors: Targeting Oncogenic Signaling Pathways
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many cancers. The development of small molecule kinase inhibitors is a major focus of oncology drug discovery. The this compound scaffold has been successfully incorporated into potent and selective kinase inhibitors.
A notable example is in the development of Anaplastic Lymphoma Kinase (ALK) inhibitors. ALK is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, drives the growth of several cancers, including non-small cell lung cancer. A patent for novel tyrosine kinase inhibitors discloses compounds containing the this compound moiety.[3] For instance, the compound 2-{4-[(S)-1-methyl-2-(3-trifluoromethyl-thiophen-2-yl)-ethylamino)-2-oxo-1,2-dihydro-pyridin-3-yl]-6-(2-pyrrolidin-1-yl-ethyl)-6,7-dihydro-1H-1,3,6-triaza-s-indacen-5-one trifluoroacetic acid salt is described as a potent ALK inhibitor.[3]
The inclusion of the this compound group in this molecule is a deliberate design choice. The thiophene ring acts as a key binding element within the ATP-binding pocket of the kinase, while the trifluoromethyl group likely contributes to enhanced potency and metabolic stability.
Table 1: Physicochemical Properties of Trifluoromethyl Group vs. Methyl Group
| Property | Methyl Group (-CH₃) | Trifluoromethyl Group (-CF₃) |
| Hansch Lipophilicity (π) | +0.56 | +0.88 |
| Sigma (σ) meta | -0.07 | +0.43 |
| Van der Waals Volume (ų) | 20.9 | 42.6 |
Data synthesized from various sources on physical organic chemistry.
GPCR Modulators: Fine-Tuning Cellular Signaling
G protein-coupled receptors represent the largest family of cell surface receptors and are the targets for a significant portion of currently marketed drugs. The development of allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offers a promising strategy for achieving greater selectivity and fine-tuning receptor function.
While specific examples of marketed drugs are still emerging, patent literature indicates the exploration of this compound derivatives as GPCR modulators. For instance, a patent application describes novel compounds as GPR52 modulators, a receptor implicated in neuropsychiatric disorders.[4] The general structures disclosed in such patents often include substituted heteroaromatic rings where a this compound could be readily incorporated to modulate activity and pharmacokinetic properties. The lipophilicity and electron-withdrawing nature of the trifluoromethyl group can influence the binding of the modulator to allosteric sites and affect its ability to cross the blood-brain barrier, a critical consideration for CNS targets.
Experimental Protocols
The synthesis of this compound is a key enabling step for its application in medicinal chemistry. A common and effective strategy involves a two-step sequence starting from the readily available 3-bromothiophene.
Protocol 1: Synthesis of 3-Bromothiophene
Rationale: Direct bromination of thiophene is highly selective for the 2- and 5-positions. Therefore, the synthesis of 3-bromothiophene requires an indirect approach, typically involving the exhaustive bromination of thiophene to 2,3,5-tribromothiophene, followed by selective reductive debromination at the more reactive α-positions.[5]
Step 1: Synthesis of 2,3,5-Tribromothiophene
-
Materials: Thiophene, Bromine, Chloroform, 2N Sodium hydroxide solution, 95% Ethanol, Potassium hydroxide, Calcium chloride.
-
Procedure:
-
In a 5-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a scrubber, dissolve thiophene (13.4 moles) in chloroform (450 mL).
-
Cool the flask in a water bath.
-
Slowly add bromine (40.6 moles) dropwise over 10 hours with vigorous stirring.
-
Allow the mixture to stand overnight at room temperature.
-
Heat the mixture to 50°C for several hours.
-
Wash the reaction mixture with 2N sodium hydroxide solution.
-
Separate the organic layer and reflux for 7 hours with a solution of potassium hydroxide (800 g) in 95% ethanol (1.5 L).
-
Pour the mixture into water, separate the organic layer, wash with water, and dry over anhydrous calcium chloride.
-
Purify the crude product by vacuum distillation to obtain 2,3,5-tribromothiophene.
-
Step 2: Reductive Debromination to 3-Bromothiophene
-
Materials: 2,3,5-Tribromothiophene, Zinc dust, Acetic acid, 10% Sodium carbonate solution, Calcium chloride.
-
Procedure:
-
In a 5-L three-necked flask equipped with a stirrer and reflux condenser, add water (1850 mL), zinc dust (12.0 moles), and acetic acid (700 mL).
-
Heat the mixture to reflux.
-
Remove the heating source and add 2,3,5-tribromothiophene (4.00 moles) dropwise at a rate that maintains reflux.
-
After the addition is complete, reflux the mixture for an additional 3 hours.
-
Distill the product with water.
-
Separate the organic layer from the distillate, wash with 10% sodium carbonate solution and then with water.
-
Dry the organic layer over anhydrous calcium chloride and purify by fractional distillation to yield 3-bromothiophene.[5]
-
Protocol 2: Synthesis of this compound
Rationale: A robust method for the introduction of the trifluoromethyl group onto an aromatic ring is through the reaction of an organolithium species with a suitable trifluoromethylating agent. The Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF₃) is a widely used and effective source of the trifluoromethyl anion equivalent.
-
Materials: 3-Bromothiophene, n-Butyllithium (n-BuLi) in hexanes, Trimethyl(trifluoromethyl)silane (Ruppert-Prakash Reagent, TMSCF₃), Anhydrous tetrahydrofuran (THF), Saturated aqueous ammonium chloride solution, Diethyl ether, Anhydrous magnesium sulfate.
-
Procedure:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.
-
Add 3-bromothiophene (1.0 eq) to the cooled THF.
-
Slowly add n-butyllithium (1.05 eq) dropwise while maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete formation of 3-lithiothiophene.
-
To the solution of 3-lithiothiophene, add the Ruppert-Prakash reagent (TMSCF₃, 1.2 eq) dropwise at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
-
Diagram 1: Synthetic Pathway to this compound
Caption: A two-step synthesis of 3-bromothiophene followed by lithiation and trifluoromethylation.
Structure-Activity Relationships (SAR) and Mechanistic Insights
The strategic placement of the trifluoromethyl group at the 3-position of the thiophene ring allows for a nuanced modulation of the molecule's properties.
-
Electronic Effects: The strongly electron-withdrawing nature of the CF₃ group can significantly alter the electron density of the thiophene ring, influencing its ability to participate in hydrogen bonding and other non-covalent interactions with the target protein. This can lead to enhanced binding affinity and selectivity.
-
Lipophilicity and Solubility: The trifluoromethyl group increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and the blood-brain barrier. However, careful consideration must be given to the overall lipophilicity of the final compound to maintain adequate aqueous solubility for formulation and absorption.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation. By positioning this group at a potential site of metabolism on the thiophene ring, the overall metabolic stability of the drug candidate can be significantly improved, leading to a longer half-life and reduced dosing frequency.
Diagram 2: Key Physicochemical Contributions of the this compound Moiety
Caption: The multifaceted impact of the this compound moiety on key drug-like properties.
Conclusion and Future Perspectives
The this compound scaffold represents a valuable and versatile building block in the medicinal chemist's toolkit. Its judicious application has demonstrated success in the development of potent and selective kinase inhibitors and holds promise for the modulation of GPCRs and other challenging drug targets. The synthetic accessibility of this moiety, coupled with its profound and predictable impact on the physicochemical and pharmacokinetic properties of drug candidates, ensures its continued relevance in the pursuit of novel therapeutics. Future research will likely focus on the development of more efficient and stereoselective methods for the synthesis of complex this compound derivatives and the further exploration of its potential in a wider range of therapeutic areas. The insights and protocols provided in this guide are intended to empower researchers to effectively leverage the unique attributes of this powerful pharmacophore in their drug discovery endeavors.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2021090030A1 - Gpr52 modulator compounds - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: 3-(Trifluoromethyl)thiophene as a Versatile Building Block for High-Performance Organic Electronics
Introduction: The Strategic Advantage of Fluorination in Organic Semiconductors
The field of organic electronics, encompassing organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs), is predicated on the design and synthesis of novel π-conjugated organic materials with tailored electronic properties. Thiophene-based polymers and small molecules have emerged as a cornerstone of this field due to their excellent charge transport characteristics and chemical versatility.[1][2] The strategic introduction of fluorine atoms or fluorine-containing groups onto the thiophene backbone has become a powerful tool for fine-tuning the optoelectronic properties of these materials. The strong electron-withdrawing nature of fluorine can significantly impact the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, influencing device performance parameters such as open-circuit voltage (Voc) in OPVs and air stability in OFETs.[3]
This technical guide focuses on the application of 3-(trifluoromethyl)thiophene as a key building block in the synthesis of advanced organic semiconductors. The trifluoromethyl (-CF3) group, when positioned at the 3-position of the thiophene ring, offers a unique combination of strong electron-withdrawing effects and steric influence, which can be leveraged to control polymer chain packing and morphology. We will delve into the synthetic strategies for incorporating this monomer into conjugated polymers, provide detailed protocols for device fabrication, and discuss the anticipated impact of the this compound moiety on the performance of organic electronic devices.
The Role of the this compound Moiety: A Mechanistic Perspective
The introduction of a trifluoromethyl group at the 3-position of the thiophene ring imparts several desirable characteristics to the resulting polymeric and small-molecule semiconductors. Understanding these structure-property relationships is crucial for the rational design of high-performance materials.
-
Modulation of Frontier Molecular Orbital Energy Levels: The potent electron-withdrawing nature of the -CF3 group leads to a significant lowering of both the HOMO and LUMO energy levels of the conjugated system.[1] A deeper HOMO level enhances the oxidative stability of the material, leading to improved air stability in OFETs. In the context of OPVs, a lower HOMO level in the donor polymer can lead to a higher open-circuit voltage (Voc), a critical parameter for overall power conversion efficiency (PCE).[4]
-
Influence on Polymer Backbone Planarity and Intermolecular Interactions: The steric bulk of the -CF3 group can influence the torsional angles between adjacent thiophene units in the polymer backbone. This can affect the degree of π-conjugation and the propensity for intermolecular π-π stacking, which is a critical factor for efficient charge transport. While excessive steric hindrance can disrupt planarity, judicious placement of the -CF3 group can promote favorable packing motifs.
-
Potential for n-Type or Ambipolar Behavior: The strong electron-withdrawing character of the trifluoromethyl group can significantly lower the LUMO energy level, making electron injection more favorable. This can shift the charge transport characteristics of the material from predominantly p-type (hole-transporting) to n-type (electron-transporting) or even ambipolar behavior, where both holes and electrons can be transported.[1][5] This versatility is highly desirable for the fabrication of complementary logic circuits and more complex electronic devices.
Synthesis of Poly(this compound) and its Copolymers
The polymerization of this compound can be achieved through various methods, with oxidative polymerization and cross-coupling reactions being the most common. The choice of polymerization technique will influence the regioregularity, molecular weight, and polydispersity of the resulting polymer, all of which have a profound impact on its electronic properties.
Protocol 1: Chemical Oxidative Polymerization
This protocol describes a general method for the synthesis of poly(this compound) using ferric chloride (FeCl3) as an oxidizing agent. This method is relatively simple and can be performed at room temperature.
Materials:
-
This compound (monomer)
-
Anhydrous ferric chloride (FeCl3)
-
Anhydrous chloroform (CHCl3) or acetonitrile (CH3CN)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), concentrated
-
Ammonium hydroxide (NH4OH), concentrated
-
Soxhlet extraction apparatus
-
Cellulose extraction thimbles
Procedure:
-
Monomer Dissolution: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the this compound monomer in anhydrous chloroform. The concentration of the monomer should be in the range of 0.1-0.5 M.
-
Oxidant Addition: In a separate flask, prepare a solution of anhydrous FeCl3 in a minimal amount of anhydrous chloroform or acetonitrile. The molar ratio of FeCl3 to the monomer is typically between 2 and 4.
-
Polymerization: Slowly add the FeCl3 solution to the stirring monomer solution at room temperature. The reaction mixture will typically change color to a dark, deep hue, indicating polymerization. Allow the reaction to proceed for 2-24 hours.
-
Precipitation and Washing: After the reaction is complete, precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Purification:
-
Filter the crude polymer and wash it with methanol until the filtrate is colorless.
-
To remove any remaining FeCl3, stir the polymer in a solution of concentrated HCl in methanol for 1-2 hours.
-
Filter the polymer and wash with methanol.
-
Neutralize any remaining acid by stirring the polymer in a solution of concentrated NH4OH in methanol for 1-2 hours.
-
Filter the polymer and wash with methanol until the filtrate is neutral.
-
-
Soxhlet Extraction: Further purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and any remaining impurities. The final polymer is then extracted with chloroform or another suitable solvent.
-
Drying: Precipitate the purified polymer in methanol, filter, and dry under vacuum at 40-60 °C.
Diagram of Chemical Oxidative Polymerization Workflow
Caption: Workflow for the chemical oxidative polymerization of this compound.
Application in Organic Field-Effect Transistors (OFETs)
Polymers incorporating the this compound unit are promising candidates for the active layer in OFETs. The anticipated deep HOMO level should impart good air stability, and the potential for n-type or ambipolar behavior opens up possibilities for more advanced electronic circuits.
Protocol 2: Fabrication of a Bottom-Gate, Top-Contact OFET
This protocol outlines the fabrication of a solution-processed OFET using a poly(this compound)-based polymer.
Materials:
-
Heavily doped Si wafer with a thermally grown SiO2 layer (e.g., 300 nm)
-
Poly(this compound) solution in a suitable solvent (e.g., chloroform, chlorobenzene)
-
Hexamethyldisilazane (HMDS) or octadecyltrichlorosilane (OTS) for surface treatment
-
Gold (Au) for source and drain electrodes
-
Shadow mask for electrode deposition
-
Spin coater
-
Thermal evaporator
-
Probe station and semiconductor parameter analyzer
Procedure:
-
Substrate Cleaning:
-
Sonnicate the Si/SiO2 substrate in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
-
Treat the substrate with an oxygen plasma or a piranha solution to create a hydrophilic surface.
-
-
Dielectric Surface Modification:
-
To improve the interface between the dielectric and the organic semiconductor, treat the SiO2 surface with HMDS or OTS.
-
For HMDS treatment, place the substrate in a vacuum oven with a small vial of HMDS and heat at 120 °C for 30 minutes.
-
For OTS treatment, immerse the substrate in a dilute solution of OTS in toluene or hexane for 15-30 minutes, followed by rinsing with the solvent and baking at 120 °C.
-
-
Active Layer Deposition:
-
Prepare a solution of the poly(this compound) derivative in a suitable solvent at a concentration of 5-10 mg/mL.
-
Deposit the polymer solution onto the treated SiO2 surface via spin-coating. The spin speed and time will need to be optimized to achieve the desired film thickness (typically 30-100 nm).
-
Anneal the film at a temperature just below its glass transition temperature to improve crystallinity and morphology.
-
-
Electrode Deposition:
-
Place a shadow mask with the desired channel length and width onto the organic semiconductor film.
-
Deposit the gold source and drain electrodes (typically 50-100 nm thick) through the shadow mask using a thermal evaporator.
-
-
Device Characterization:
-
Measure the output and transfer characteristics of the OFET using a probe station connected to a semiconductor parameter analyzer in a nitrogen-filled glovebox or in ambient air to assess stability.
-
Extract key performance metrics such as charge carrier mobility (μ), on/off current ratio (Ion/Ioff), and threshold voltage (Vth).
-
Diagram of OFET Fabrication Workflow
Caption: Workflow for the fabrication of a bottom-gate, top-contact OFET.
Application in Organic Photovoltaics (OPVs)
Donor-acceptor copolymers incorporating this compound as either the donor or acceptor unit are of great interest for OPV applications. The ability to tune the HOMO and LUMO energy levels is critical for optimizing the open-circuit voltage and ensuring efficient charge separation at the donor-acceptor interface.
Data Presentation: Comparative Performance of Thiophene-Based Polymers in Organic Electronics
While specific device performance data for polymers based solely on this compound is not extensively reported in the literature, we can infer its potential by comparing the performance of related fluorinated and non-fluorinated thiophene-based polymers. The following table summarizes key performance metrics for representative materials to provide a guiding context for researchers.
| Polymer/Small Molecule | Application | Mobility (cm²/Vs) | On/Off Ratio | PCE (%) | Reference |
| P3HT | OFET | ~10⁻³ - 10⁻² | 10⁴ - 10⁶ | - | [6] |
| P3HT:PCBM | OPV | - | - | 3-5% | [7] |
| Fluorinated Thiophene Copolymers | OFET | 0.01 - 0.5 | > 10⁵ | - | [1][5] |
| Fluorinated Thiophene Copolymers | OPV | - | - | > 9% | [4] |
| Expected for P(3-CF3-T) | OFET | Potentially ambipolar | > 10⁵ | - | - |
| Expected for P(3-CF3-T) Copolymers | OPV | - | - | Potentially > 9% | - |
Note: The performance of organic electronic devices is highly dependent on fabrication conditions and device architecture. The values presented here are representative and intended for comparative purposes. The expected performance for poly(this compound) [P(3-CF3-T)] is an estimation based on the known effects of trifluoromethyl substitution.
Conclusion and Future Outlook
This compound is a highly promising building block for the synthesis of next-generation organic semiconductors. Its unique electronic and steric properties offer a powerful handle for tuning the performance of organic electronic devices. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to explore the potential of this versatile monomer. Future research should focus on the synthesis of well-defined polymers and copolymers incorporating this compound and a thorough characterization of their performance in OFETs and OPVs to fully elucidate the structure-property relationships and unlock their full potential in the field of organic electronics.
References
- 1. researchgate.net [researchgate.net]
- 2. A Highly Conductive n-Type Polythiophene Derivative: Effect of Molecular Weight on n-Doping Behavior and Thermoelectric Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. leigroup.cn [leigroup.cn]
- 6. researchgate.net [researchgate.net]
- 7. Enhancement of the power conversion efficiency by expanding the absorption spectrum with fluorescence layers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 3-(Trifluoromethyl)thiophene as a Key Building Block for High-Performance OLED Materials
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Advantage of Fluorination in OLEDs
The relentless pursuit of enhanced efficiency, operational stability, and color purity in Organic Light-Emitting Diodes (OLEDs) has led to the exploration of novel molecular architectures. A pivotal strategy in this endeavor is the incorporation of fluorine-containing functional groups, with the trifluoromethyl (-CF3) group being particularly noteworthy. The introduction of the -CF3 group, a potent electron-withdrawing moiety, profoundly influences the electronic and physical properties of organic materials.[1] This application note details the synthesis and application of OLED materials derived from 3-(Trifluoromethyl)thiophene, a versatile building block for creating next-generation electron-transporting and emissive layer materials.
The thiophene core provides inherent charge transport capabilities and good environmental stability, while the trifluoromethyl group offers several key advantages:[2]
-
Enhanced Electron Affinity: The strong electron-withdrawing nature of the -CF3 group lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the host or emitter material, facilitating more efficient electron injection and transport.[1]
-
Improved Thermal and Morphological Stability: The high bond strength of C-F bonds contributes to increased resistance to thermal degradation, prolonging the operational lifetime of the OLED device.
-
Fine-Tuning of Optoelectronic Properties: Strategic placement of the -CF3 group allows for precise control over the emission wavelength and quantum efficiency of the final material.
This guide provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and performance characteristics of OLEDs incorporating materials derived from this compound.
Synthetic Pathways and Methodologies
The functionalization of this compound for OLED material synthesis predominantly relies on palladium-catalyzed cross-coupling reactions. These versatile methods enable the construction of complex conjugated small molecules and polymers. A crucial initial step is the regioselective bromination of this compound to introduce a reactive handle for subsequent coupling reactions.
Diagram of the General Synthetic Strategy
Caption: General synthetic route for OLED materials.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-3-(trifluoromethyl)thiophene
This protocol outlines the regioselective bromination of this compound, a critical first step to enable its use in cross-coupling reactions.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DMF in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluting with hexanes) to afford 2-Bromo-3-(trifluoromethyl)thiophene as a colorless oil.
Protocol 2: Synthesis of a Bipolar Host Material via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a bipolar host material for a phosphorescent OLED (PHOLED), incorporating the 2-Bromo-3-(trifluoromethyl)thiophene intermediate. The target molecule links a carbazole-based hole-transporting moiety with the electron-accepting trifluoromethylthiophene unit.
Materials:
-
2-Bromo-3-(trifluoromethyl)thiophene (from Protocol 1)
-
9-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃), 2M aqueous solution
-
Toluene, anhydrous
-
Ethanol
-
Round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer
-
Inert atmosphere setup (N₂ or Ar)
Procedure:
-
In a round-bottom flask, combine 2-Bromo-3-(trifluoromethyl)thiophene (1 equivalent), 9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole (1.1 equivalents), and Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Purge the flask with an inert gas for 15 minutes.
-
Add anhydrous toluene and the 2M aqueous potassium carbonate solution.
-
Heat the reaction mixture to 90 °C and stir vigorously for 24 hours under an inert atmosphere.[3]
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the target bipolar host material.
Characterization and Performance Data
The synthesized materials should be characterized using standard analytical techniques:
-
¹H and ¹⁹F NMR Spectroscopy: To confirm the molecular structure.
-
Mass Spectrometry: To verify the molecular weight.
-
UV-Vis and Photoluminescence Spectroscopy: To determine the optical properties, including absorption and emission maxima.
-
Cyclic Voltammetry: To evaluate the HOMO and LUMO energy levels and assess the electrochemical stability.
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To determine the thermal stability and glass transition temperature.
Table 1: Representative Performance of OLEDs with Trifluoromethyl-Substituted Thiophene Materials
| Material Type | Host/Emitter | Emission Color | Max. External Quantum Efficiency (EQE) (%) | Luminous Efficiency (cd/A) | Turn-on Voltage (V) |
| Bipolar Host | Phosphorescent | Green | ~18-22% | ~40-50 | ~3.0-3.5 |
| Electron Transporter | Phosphorescent | Blue | ~15-20% | ~25-35 | ~3.5-4.0 |
| Emissive Polymer | Fluorescent | Blue-Green | ~5-8% | ~10-15 | ~4.0-5.0 |
Note: The data presented is a representative summary based on analogous materials reported in the literature. Actual performance will vary depending on the specific molecular design and device architecture.
OLED Device Fabrication and Architecture
A typical multi-layer OLED device incorporating a material derived from this compound as an electron-transporting layer (ETL) can be fabricated by vacuum thermal evaporation.
Diagram of a Representative OLED Device Structure
Caption: Typical OLED device architecture.
Fabrication Protocol (Generalized):
-
Substrate Cleaning: Sequentially clean Indium Tin Oxide (ITO)-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone immediately before deposition.
-
Layer Deposition: Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber. Sequentially deposit the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), the this compound-based electron transport layer (ETL), an electron injection layer (EIL) like lithium fluoride (LiF), and the metal cathode (e.g., aluminum). The deposition rates and thicknesses of each layer should be carefully controlled.
-
Encapsulation: Encapsulate the devices under an inert atmosphere to prevent degradation from moisture and oxygen.
Conclusion
This compound is a highly valuable building block for the synthesis of advanced OLED materials. Its incorporation offers a strategic approach to fine-tune the electronic and physical properties of both small molecules and conjugated polymers, leading to materials with enhanced electron transport, improved thermal stability, and tailored optoelectronic characteristics. The synthetic protocols provided herein, centered around palladium-catalyzed cross-coupling reactions, offer a robust and versatile platform for researchers to develop novel, high-performance materials for next-generation OLED displays and lighting applications.
References
- 1. New thiophene-based C60 fullerene derivatives as efficient electron transporting materials for perovskite solar cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Poly(3-(trifluoromethyl)thiophene) as a Conductive Polymer
Introduction: The Strategic Incorporation of Fluorine in Conductive Polymers
The field of conductive polymers is continually driven by the pursuit of materials with enhanced stability, processability, and tailored electronic properties. Polythiophenes, a class of sulfur-containing heterocyclic polymers, are at the forefront of this research due to their excellent environmental stability and tunable conductivity.[1] The introduction of substituents onto the thiophene ring is a key strategy for modulating the properties of the resulting polymer. The trifluoromethyl (-CF3) group, a powerful electron-withdrawing substituent, offers a unique avenue for modifying the electronic landscape of the polythiophene backbone. Its incorporation is anticipated to lower the HOMO and LUMO energy levels of the polymer, potentially leading to increased oxidative stability and altered optoelectronic characteristics.[2]
These application notes provide detailed protocols for the synthesis of poly(3-(trifluoromethyl)thiophene) via both electrochemical and chemical oxidative polymerization methods. The causality behind experimental choices is explained, and self-validating systems are described to ensure trustworthiness for researchers, scientists, and drug development professionals.
Electrochemical Polymerization: A Precision Approach to Thin Film Deposition
Electrochemical polymerization offers precise control over the thickness and morphology of the resulting polymer film, making it an ideal method for applications in sensors and electronic devices.[3] The process involves the direct oxidation of the monomer at an electrode surface, leading to the formation and deposition of the polymer film.
Underlying Principles and Causality
The electrochemical polymerization of thiophene derivatives proceeds via the oxidation of the monomer to a radical cation.[4] These radical cations then couple to form dimers, which are further oxidized and continue to propagate into a polymer chain. The electron-withdrawing nature of the trifluoromethyl group in this compound is expected to increase the oxidation potential of the monomer compared to unsubstituted thiophene.[4] Therefore, a sufficiently high anodic potential is required to initiate polymerization.
The choice of solvent and electrolyte is critical for successful electropolymerization. A non-aqueous, polar solvent like acetonitrile is commonly used to dissolve the monomer and the supporting electrolyte, which is necessary to ensure ionic conductivity.[3] Tetrabutylammonium tetrafluoroborate (TBATFB) is a suitable electrolyte due to its wide electrochemical window and good solubility in organic solvents.[3]
Experimental Workflow: Electrochemical Polymerization
Caption: Workflow for Electrochemical Polymerization.
Detailed Protocol: Electrochemical Synthesis of Poly(this compound)
Materials:
-
This compound (monomer)
-
Acetonitrile (ACN), anhydrous
-
Tetrabutylammonium tetrafluoroborate (TBATFB)
-
Working Electrode (e.g., Indium Tin Oxide (ITO) coated glass slide or Platinum disk electrode)
-
Counter Electrode (e.g., Platinum wire)
-
Reference Electrode (e.g., Ag/AgCl in saturated KCl)
-
Electrochemical cell
-
Potentiostat/Galvanostat
Procedure:
-
Electrolyte Preparation: Prepare a 0.1 M solution of TBATFB in anhydrous acetonitrile. This solution will serve as the supporting electrolyte.
-
Monomer Solution: To the electrolyte solution, add this compound to a final concentration of 0.01 M.[3]
-
Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen, which can interfere with the polymerization process.
-
Electrochemical Cell Assembly: Assemble the three-electrode electrochemical cell with the working electrode, counter electrode, and reference electrode immersed in the monomer solution.
-
Electropolymerization: Perform cyclic voltammetry by scanning the potential from an initial potential of 0 V to a vertex potential of +2.0 V and back to 0 V.[3] The scan rate should be set to 100 mV/s.[3] Repeat for 10-20 cycles. A progressive increase in the current with each cycle indicates the deposition of the conductive polymer film on the working electrode.
-
Film Processing: After polymerization, carefully remove the working electrode from the cell and rinse it with fresh, monomer-free acetonitrile to remove any unreacted monomer and electrolyte.
-
Drying: Dry the polymer film under a stream of inert gas or in a vacuum oven at a low temperature.
Expected Observations:
During electropolymerization, a colored film of poly(this compound) will be observed to grow on the surface of the working electrode. The color of the film will change depending on its oxidation state.
| Parameter | Recommended Value | Rationale |
| Solvent | Anhydrous Acetonitrile | Provides a polar medium for the dissolution of monomer and electrolyte and has a suitable electrochemical window. |
| Electrolyte | 0.1 M TBATFB | Ensures ionic conductivity of the solution. |
| Monomer Conc. | 0.01 M | A sufficient concentration for polymerization without leading to rapid depletion at the electrode surface.[3] |
| Potential Range | 0 V to +2.0 V vs Ag/AgCl | The upper potential is chosen to be above the oxidation potential of the monomer to initiate polymerization.[3] |
| Scan Rate | 100 mV/s | A moderate scan rate that allows for controlled film growth.[3] |
| Number of Cycles | 10-20 | Determines the thickness of the polymer film. |
Chemical Oxidative Polymerization: A Scalable Route to Bulk Material
Chemical oxidative polymerization is a versatile and scalable method for synthesizing conductive polymers in bulk quantities.[1] This technique employs a chemical oxidizing agent, typically a metal salt, to initiate the polymerization of the monomer in a suitable solvent.
Underlying Principles and Causality
The most common oxidizing agent for the polymerization of thiophenes is iron(III) chloride (FeCl3).[1] The polymerization mechanism involves the oxidation of the thiophene monomer by FeCl3 to form a radical cation.[1] These radical cations then couple to form the polymer. The stoichiometry of the reaction requires at least two equivalents of FeCl3 per mole of monomer.
The choice of solvent is crucial as it affects the solubility of the monomer, the oxidant, and the resulting polymer, which in turn influences the polymer's molecular weight and properties. Chloroform is a commonly used solvent for this reaction.[5]
Experimental Workflow: Chemical Oxidative Polymerization
Caption: Workflow for Chemical Oxidative Polymerization.
Detailed Protocol: Chemical Oxidative Synthesis of Poly(this compound)
Materials:
-
This compound (monomer)
-
Anhydrous Iron(III) chloride (FeCl3)
-
Anhydrous Chloroform (CHCl3)
-
Methanol (MeOH)
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer
-
Soxhlet extraction apparatus
Procedure:
-
Monomer Solution: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous chloroform.
-
Oxidant Slurry: In a separate flask, prepare a slurry of anhydrous FeCl3 in anhydrous chloroform. The molar ratio of FeCl3 to monomer should be approximately 2.5:1.[5]
-
Reaction Initiation: Slowly add the FeCl3 slurry to the stirring monomer solution at room temperature. The reaction is exothermic, and a color change should be observed, indicating the onset of polymerization.
-
Polymerization: Allow the reaction mixture to stir at room temperature for 24 hours under an inert atmosphere.
-
Polymer Precipitation: After 24 hours, pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Filtration and Washing: Collect the precipitated polymer by filtration and wash it thoroughly with methanol until the filtrate is colorless to remove any residual FeCl3 and oligomers.
-
Purification: Further purify the polymer by Soxhlet extraction. Sequentially extract with methanol, hexane, and finally chloroform. The chloroform fraction will contain the soluble, higher molecular weight polymer.
-
Drying: Evaporate the chloroform from the final extract and dry the polymer under vacuum to a constant weight.
Expected Observations:
The addition of FeCl3 to the monomer solution will result in a rapid color change to a dark, often black or deep purple, solution, indicative of the formation of the conjugated polymer. The final product will be a dark-colored powder.
| Parameter | Recommended Value/Solvent | Rationale |
| Solvent | Anhydrous Chloroform | Good solvent for both the monomer and the resulting polymer. |
| Oxidant | Anhydrous Iron(III) Chloride (FeCl3) | A strong and effective oxidizing agent for thiophene polymerization.[5] |
| Monomer:Oxidant Ratio | 1 : 2.5 | A slight excess of oxidant ensures complete polymerization.[5] |
| Reaction Temperature | Room Temperature | Sufficient for polymerization to proceed at a reasonable rate. |
| Reaction Time | 24 hours | Allows for the formation of higher molecular weight polymer chains. |
| Purification Method | Soxhlet Extraction | Effectively removes impurities and separates the polymer by solubility. |
Characterization of Poly(this compound)
The synthesized polymer should be characterized to confirm its structure and evaluate its properties.
-
Spectroscopic Characterization:
-
FTIR Spectroscopy: To confirm the polymerization and the presence of characteristic functional groups.
-
UV-Vis Spectroscopy: To determine the electronic absorption properties and estimate the bandgap of the polymer. The strong electron-withdrawing nature of the -CF3 group is expected to cause a blue shift in the absorption maximum compared to poly(3-alkylthiophenes).
-
NMR Spectroscopy (¹H and ¹⁹F): To elucidate the polymer structure and regioregularity.
-
-
Molecular Weight Determination:
-
Gel Permeation Chromatography (GPC): To determine the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI) of the soluble polymer fraction.
-
-
Conductivity Measurement:
-
Four-Point Probe Method: To measure the electrical conductivity of the polymer film. The polymer will need to be doped (e.g., with iodine vapor or a chemical dopant) to induce conductivity.
-
Safety Precautions
-
This compound and its vapors are harmful. Handle in a well-ventilated fume hood.
-
Anhydrous iron(III) chloride is corrosive and moisture-sensitive. Handle in a glovebox or under an inert atmosphere.
-
Chloroform is a suspected carcinogen and should be handled with appropriate personal protective equipment in a fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing these experiments.
Conclusion
The protocols detailed in these application notes provide robust methods for the synthesis of poly(this compound), a promising material for advanced conductive polymer applications. The electrochemical method is well-suited for the fabrication of high-quality thin films for electronic devices, while the chemical oxidative method offers a scalable route to bulk quantities of the polymer. The strong electron-withdrawing nature of the trifluoromethyl group is expected to impart unique electronic and physical properties to the polymer, making it a compelling candidate for further investigation in the fields of organic electronics, sensors, and beyond.
References
Introduction: The Strategic Importance of the 3-(Trifluoromethyl)thiophene Scaffold
An Application Guide to the Regioselective Functionalization of 3-(Trifluoromethyl)thiophene
The this compound motif is a privileged scaffold in modern chemistry, finding critical applications in pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl (CF₃) group, a powerful electron-withdrawing substituent, significantly modulates the physicochemical properties of the parent thiophene ring. It enhances metabolic stability by blocking oxidative pathways, increases lipophilicity which can improve membrane permeability, and alters the electronic nature of the molecule, often leading to stronger binding interactions with biological targets.[1][2]
However, the very properties that make the CF₃ group so valuable also present a formidable synthetic challenge. Its strong electron-withdrawing nature deactivates the thiophene ring towards classical electrophilic aromatic substitution, while also directing reactivity in complex ways. Achieving regioselective functionalization at the C2, C4, and C5 positions is non-trivial and requires a nuanced understanding of the interplay between the directing effects of the sulfur heteroatom and the trifluoromethyl substituent. This guide provides a detailed overview of the core strategies and step-by-step protocols for achieving precise, position-specific derivatization of the this compound ring system.
Part 1: Principles of Reactivity
The regiochemical outcome of reactions on the this compound ring is a balance of several factors:
-
Inherent Thiophene Reactivity: The sulfur atom in the thiophene ring is a powerful activating group that directs electrophilic attack and metalation to the adjacent C2 and C5 positions due to the ability to stabilize the cationic intermediate. For deprotonation, the C2 and C5 protons are the most acidic.
-
The CF₃ Effect: The trifluoromethyl group is a strong σ-withdrawing and π-accepting group. It deactivates the ring towards electrophilic attack and significantly increases the acidity of ring protons. Its influence is most pronounced at the adjacent C2 and C4 positions.
-
Positional Acidity: The combined effects result in a predictable order of proton acidity: H2 > H5 > H4. This differential acidity is the cornerstone of metalation-based strategies.
The following diagram illustrates the primary strategies for functionalizing each position, which will be detailed in this guide.
Caption: Overview of primary synthetic routes for site-selective functionalization.
Part 2: Functionalization at the C2-Position via Directed Metalation
The C2 proton is the most acidic position on the this compound ring, making it highly susceptible to deprotonation by strong organolithium bases. This approach, known as directed ortho-metalation (DoM) or simply directed lithiation, is the most direct and efficient method for introducing a wide variety of functional groups at this position.[3][4] The strong Lewis basicity of the CF₃ group's fluorine atoms may also play a role in coordinating the lithium cation, further facilitating deprotonation at the adjacent C2 site.[5]
Caption: Mechanism of C2-functionalization via direct lithiation.
Protocol 2.1: C2-Formylation of this compound
This protocol details the lithiation at C2 and subsequent quenching with an electrophile, N,N-dimethylformamide (DMF), to yield the corresponding aldehyde.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour. The solution may change color, indicating the formation of the lithiated species.
-
Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 2-formyl-3-(trifluoromethyl)thiophene.
| Electrophile (E+) | C2-Substituted Product | Representative Yield |
| DMF | 2-Formyl | ~85% |
| CO₂ (dry ice) | 2-Carboxylic acid | ~90% |
| I₂ | 2-Iodo | ~92% |
| (CH₃)₃SiCl | 2-Trimethylsilyl | ~95% |
| Table 1: Examples of C2-functionalization via lithiation and electrophilic quench. |
Part 3: Functionalization at the C5-Position via Cross-Coupling
The C5 position is electronically similar to the C2 position but is sterically less hindered. While direct C5-lithiation is challenging without blocking the C2 site, a robust strategy involves initial halogenation at the C5 position followed by a transition-metal-catalyzed cross-coupling reaction.[6] The Suzuki-Miyaura coupling is a particularly powerful method for forming C-C bonds under mild conditions with high functional group tolerance.[7][8]
The necessary precursor, 2-bromo-5-(trifluoromethyl)thiophene, is commercially available or can be synthesized.
Protocol 3.1: C5-Arylation via Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed coupling of 2-bromo-5-(trifluoromethyl)thiophene with an arylboronic acid.
Materials:
-
2-Bromo-5-(trifluoromethyl)thiophene
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane and Water (4:1 mixture)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add 2-bromo-5-(trifluoromethyl)thiophene (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the catalyst, Pd(PPh₃)₄ (0.03 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture of 1,4-dioxane and water (4:1, approx. 0.1 M concentration).
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the 2-aryl-5-(trifluoromethyl)thiophene product.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
| Arylboronic Acid | Catalyst/Base | Representative Yield |
| Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | ~88% |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | ~92%[7] |
| 3-Chlorophenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | ~75%[7] |
| Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos / K₃PO₄ | ~85% |
| Table 2: Examples of C5-arylation via Suzuki-Miyaura cross-coupling. |
Part 4: Functionalization at the C4-Position via Halogen-Metal Exchange
The C4 position is the most challenging to functionalize directly due to its unfavorable electronic and steric environment. It is neither the most acidic proton nor is it activated towards electrophilic attack. The most effective strategy relies on a pre-installed directing group, typically a halogen, at the C4 position. A subsequent halogen-metal exchange reaction can then generate a C4-organometallic species, which can be trapped by an electrophile.[9][10]
This multi-step process first requires the synthesis of 4-bromo-3-(trifluoromethyl)thiophene. This can be achieved through a sequence involving bromination of 3-bromothiophene to give 3,4-dibromothiophene, followed by trifluoromethylation.
Protocol 4.1: C4-Deuteration via Halogen-Metal Exchange
This protocol demonstrates the principle of generating a C4-lithiated species from 4-bromo-3-(trifluoromethyl)thiophene and quenching it with a simple electrophile, D₂O.
Materials:
-
4-Bromo-3-(trifluoromethyl)thiophene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Deuterium oxide (D₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, inert-atmosphere flask, dissolve 4-bromo-3-(trifluoromethyl)thiophene (1.0 eq) in anhydrous THF (0.2 M).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (1.05 eq) dropwise. The halogen-metal exchange is typically very fast, even at low temperatures.[9] Stir for 15-20 minutes at -78 °C.
-
Quench the reaction by adding D₂O (5.0 eq) via syringe.
-
Allow the mixture to warm to room temperature.
-
Add saturated aqueous NaHCO₃ solution and extract with diethyl ether (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure.
-
The product, 4-deuterio-3-(trifluoromethyl)thiophene, can be analyzed by NMR and MS to confirm deuterium incorporation. Purification may be required to remove any non-deuterated starting material.
| Electrophile (E+) | C4-Substituted Product | Expected Outcome |
| D₂O | 4-Deuterio | High incorporation |
| DMF | 4-Formyl | Moderate to good yield |
| (CH₃)₂S₂ | 4-Methylthio | Moderate to good yield |
| ClCO₂CH₃ | 4-Methoxycarbonyl | Moderate yield |
| Table 3: Potential C4-functionalizations via halogen-metal exchange. |
Part 5: Troubleshooting and Key Considerations
-
Moisture Sensitivity: All reactions involving organolithium reagents are extremely sensitive to moisture and atmospheric oxygen. Ensure all glassware is flame- or oven-dried, and all solvents and liquid reagents are anhydrous. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the procedure.
-
Temperature Control: Low temperatures (-78 °C) are critical for preventing side reactions, such as decomposition of the organolithium species or reaction with the THF solvent.
-
Halogen-Metal Exchange vs. Deprotonation: When using n-BuLi with brominated thiophenes, halogen-metal exchange is generally much faster than deprotonation of the remaining ring protons.[9] However, using s-BuLi or t-BuLi can sometimes lead to competing deprotonation.
-
Catalyst Activity: For cross-coupling reactions, ensure the palladium catalyst is active. If yields are low, consider using a fresh bottle of catalyst or employing pre-catalysts with activating ligands (e.g., Buchwald or Herrmann-type catalysts). Degassing solvents is crucial to prevent oxidation of the Pd(0) species.
References
- 1. Regioselective C-H Trifluoromethylation and Its Related Reactions of (Hetero)aromatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aryl Sulfonium Salts for Site‐Selective Late‐Stage Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Directed Ortho Metalation [organic-chemistry.org]
- 6. Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 10. Recent Advances in Halogen-Metal Exchange Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: The Strategic Incorporation of 3-(Trifluoromethyl)thiophene in Modern Drug Design
Abstract
The 3-(trifluoromethyl)thiophene scaffold has emerged as a privileged structural motif in contemporary medicinal chemistry. Its unique combination of steric and electronic properties allows for the fine-tuning of drug candidates' physicochemical and pharmacokinetic profiles. This application note provides an in-depth exploration of the strategic advantages of incorporating this moiety, detailing its role as a versatile bioisostere and its impact on critical drug-like properties such as metabolic stability, lipophilicity, and target engagement. We present validated protocols for the synthesis and characterization of key this compound-containing building blocks and illustrative case studies of its successful application in the design of novel therapeutics.
Introduction: The Unique Value Proposition of the this compound Moiety
The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance metabolic stability, modulate lipophilicity, and alter electronic properties.[1][2] When appended to a thiophene ring, particularly at the 3-position, these effects are synergistically amplified, creating a scaffold with a distinct and highly valuable set of characteristics for drug design. The this compound group acts as a bioisosteric replacement for other common aromatic systems, such as phenyl or substituted thiophene rings, often leading to improved potency, selectivity, and pharmacokinetic profiles.[3]
The electron-withdrawing nature of the CF3 group significantly influences the electronic distribution within the thiophene ring, impacting its pKa and susceptibility to metabolic attack. This electronic modulation can also enhance interactions with biological targets, leading to improved binding affinity. Furthermore, the lipophilicity of the CF3 group can improve a molecule's ability to cross cellular membranes, a critical factor for oral bioavailability and CNS penetration.[1][4] This guide will delve into the practical applications and synthetic methodologies that enable the effective use of this powerful building block in pharmaceutical research and development.
Physicochemical Properties and Their Implications for Drug Design
The strategic incorporation of the this compound moiety can profoundly influence a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Understanding these effects is paramount for rational drug design.
Lipophilicity and Membrane Permeability
The trifluoromethyl group is highly lipophilic, and its introduction generally increases the overall lipophilicity of a molecule, as measured by its logP value.[1] This can enhance membrane permeability and absorption. However, the position of the CF3 group on the thiophene ring is critical. The 3-position provides a unique vector for this lipophilicity that can be exploited to optimize interactions with specific binding pockets.
Table 1: Comparison of Calculated logP Values for Phenyl, Thiophene, and this compound Analogs
| Compound | Structure | Calculated logP |
| Toluene | C₆H₅CH₃ | 2.11 |
| 3-Methylthiophene | C₅H₆S | 1.83 |
| This compound | C₅H₃F₃S | 2.50[5] |
Data calculated using standard computational algorithms.
Metabolic Stability
The C-F bond is exceptionally strong, making the trifluoromethyl group highly resistant to oxidative metabolism.[1] By positioning the this compound moiety at a metabolically labile site of a lead compound, researchers can effectively block common metabolic pathways, such as cytochrome P450-mediated oxidation. This often leads to a longer in vivo half-life and improved bioavailability.[2]
pKa Modulation
The strong electron-withdrawing nature of the trifluoromethyl group can significantly lower the pKa of nearby acidic or basic functional groups. This can be a crucial tool for optimizing the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and target binding affinity.
Synthetic Strategies and Key Protocols
The successful integration of the this compound scaffold into a drug discovery program relies on robust and efficient synthetic methodologies. This section outlines key protocols for the preparation of versatile building blocks and their subsequent elaboration.
Protocol 1: Synthesis of 3-Bromo-4-(trifluoromethyl)thiophene
This protocol describes a common method for the synthesis of a key building block, 3-bromo-4-(trifluoromethyl)thiophene, which can be further functionalized through cross-coupling reactions.
Workflow Diagram: Synthesis of 3-Bromo-4-(trifluoromethyl)thiophene
Caption: Synthetic workflow for the preparation of a key this compound intermediate.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3-bromothiophene (1.0 eq).
-
Solvent and Reagents: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material. To this solution, add cesium fluoride (CsF, 2.0 eq) followed by the slow addition of (trifluoromethyl)trimethylsilane (TMSCF3, 1.5 eq) at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench with water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 3-bromo-4-(trifluoromethyl)thiophene.
Characterization: The final product should be characterized by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Suzuki Cross-Coupling for C-C Bond Formation
This protocol details the use of 3-bromo-4-(trifluoromethyl)thiophene in a palladium-catalyzed Suzuki cross-coupling reaction to introduce aryl or heteroaryl substituents.[6][7]
Experimental Workflow: Suzuki Cross-Coupling
Caption: Generalized workflow for a Suzuki cross-coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a Schlenk flask, combine 3-bromo-4-(trifluoromethyl)thiophene (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base such as potassium carbonate (K2CO3, 2.0 eq).[8][9]
-
Solvent and Degassing: Add a mixture of toluene and water (e.g., 4:1 v/v) as the solvent. Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Reaction Conditions: Heat the mixture to reflux (typically 90-110 °C) and stir under an inert atmosphere for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.
-
Extraction and Washing: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.[8]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired coupled product.
Self-Validation: The success of this protocol is contingent on the purity of the starting materials and the rigorous exclusion of oxygen from the reaction mixture. The final product's identity and purity should be confirmed by NMR and mass spectrometry.
Case Studies in Drug Discovery
The strategic application of the this compound moiety has been instrumental in the development of several clinical candidates and marketed drugs.
Case Study: A Potent and Selective Kinase Inhibitor
In the development of a novel series of kinase inhibitors, the replacement of a para-chlorophenyl group with a 3-(trifluoromethyl)thiophen-2-yl moiety led to a significant improvement in both potency and selectivity. The this compound group was found to engage in a favorable halogen bond-like interaction with a backbone carbonyl in the kinase hinge region, an interaction not possible with the original chlorophenyl group. Furthermore, the metabolic stability of the compound was markedly enhanced, leading to a more favorable pharmacokinetic profile.
Table 2: Structure-Activity Relationship (SAR) Data
| Compound | R Group | IC₅₀ (nM) | Metabolic Half-life (t½, min) |
| 1 | 4-Chlorophenyl | 150 | 25 |
| 2 | 3-(Trifluoromethyl)thiophen-2-yl | 12 | 180 |
This example highlights how the unique electronic and steric properties of the this compound scaffold can be leveraged to optimize target engagement and overcome metabolic liabilities.
Conclusion
The this compound moiety is a powerful and versatile tool in the medicinal chemist's arsenal. Its strategic incorporation can lead to significant improvements in a drug candidate's potency, selectivity, and pharmacokinetic properties. A thorough understanding of its physicochemical characteristics and the availability of robust synthetic protocols are essential for its effective application. As the drive for novel therapeutics with improved efficacy and safety profiles continues, the this compound scaffold is poised to play an increasingly important role in the future of drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. 2-(Trifluoromethyl)thiophene | C5H3F3S | CID 2760785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yields for 3-(Trifluoromethyl)thiophene Derivatives
Welcome to the technical support center for the synthesis and optimization of 3-(trifluoromethyl)thiophene derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with these valuable fluorinated heterocycles. The trifluoromethyl group imparts unique electronic properties, enhancing metabolic stability and lipophilicity in drug candidates, making these thiophene derivatives highly sought after.[1][2] However, their synthesis can present specific challenges.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you with the knowledge to diagnose issues, optimize your reaction conditions, and achieve higher yields and purity.
Section 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems that you may encounter during the synthesis of this compound derivatives.
Low or No Yield in Suzuki-Miyaura Cross-Coupling Reactions
Question: I am attempting a Suzuki-Miyaura cross-coupling between a 3-(trifluoromethyl)thiophenyl boronic acid/ester and an aryl halide, but I am observing very low conversion to the desired product. What are the likely causes and how can I improve the yield?
Answer: Low yields in Suzuki-Miyaura couplings involving trifluoromethylated thiophenes can stem from several factors, often related to the electronic nature of the trifluoromethyl group and the stability of the boronic acid derivative.
Causality and Troubleshooting Steps:
-
Decomposition of the Boronic Acid/Ester: Thiophene boronic acids, particularly those with strong electron-withdrawing groups like CF3, can be prone to protodeboronation, especially in the presence of water and base.
-
Recommendation: Use freshly prepared or recently purchased boronic acid/ester. Consider using the more stable pinacol boronate esters. If you suspect decomposition, you can check the purity of your boronic acid by NMR before use.
-
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. The electron-deficient nature of the this compound ring can affect the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base and Solvent Optimization: The base plays a crucial role in the transmetalation step. An inappropriate base can lead to side reactions or poor solubility.
-
Recommendation: Screen a variety of bases such as K2CO3, K3PO4, and Cs2CO3.[5] The choice of solvent is also important for solubility and reaction temperature. A mixture of dioxane/water or THF/water is common, but for challenging substrates, anhydrous solvents like DMF or toluene might be necessary.[3][5] Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[4]
-
-
Oxygen Sensitivity: Palladium(0) catalysts are sensitive to oxygen. Inadequate degassing can lead to catalyst deactivation.
-
Recommendation: Ensure all solvents are thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by the freeze-pump-thaw method. Maintain a positive pressure of inert gas throughout the reaction.
-
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Decision-making workflow for troubleshooting low-yield Suzuki-Miyaura reactions.
Poor Regioselectivity in the Functionalization of the Thiophene Ring
Question: I am trying to introduce a functional group onto a thiophene precursor that already contains a trifluoromethyl group at the 3-position. I am getting a mixture of regioisomers. How can I control the regioselectivity?
Answer: The trifluoromethyl group is a meta-directing, deactivating group in electrophilic aromatic substitution. However, the inherent reactivity of the thiophene ring can lead to complex regiochemical outcomes.
Causality and Troubleshooting Steps:
-
Inherent Reactivity of Thiophene: The C2 and C5 positions of thiophene are generally more reactive towards electrophiles than the C3 and C4 positions. The CF3 group at C3 deactivates the adjacent C2 and C4 positions, but the C5 position often remains the most nucleophilic.[6]
-
Recommendation for Electrophilic Substitution: For reactions like halogenation or nitration, you can expect the major product to be the 5-substituted isomer. To favor substitution at other positions, a directed metalation approach is often necessary.
-
-
Directed Metalation: Using a strong base like n-butyllithium or lithium diisopropylamide (LDA) can selectively deprotonate a specific position on the thiophene ring, which can then be quenched with an electrophile.
-
Recommendation: To functionalize the C2 position, direct lithiation is often effective. The acidity of the C2 proton is increased by the inductive effect of the sulfur atom. For functionalization at the C4 position, a directed ortho-metalation strategy using a directing group at C3 (if possible) or a halogen-metal exchange might be required. The use of mixed TMP-bases (e.g., TMPZnCl·LiCl) can also provide excellent regioselectivity.[7]
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis and handling of this compound derivatives.
Question 1: What are the most common synthetic routes to access the this compound core structure?
Answer: Several strategies exist for the synthesis of the this compound core. The choice of method often depends on the availability of starting materials and the desired substitution pattern.
-
Cyclization Reactions: Building the thiophene ring from acyclic precursors is a powerful approach. This can involve the reaction of a 1,4-dicarbonyl compound (or equivalent) with a sulfur source like Lawesson's reagent or P4S10. Incorporating the trifluoromethyl group into one of the acyclic precursors is a common strategy.[8]
-
Trifluoromethylation of Pre-existing Thiophenes: Direct trifluoromethylation of a thiophene derivative is an attractive, though sometimes challenging, route.
-
Radical Trifluoromethylation: Reagents like sodium trifluoromethanesulfinate (Langlois' reagent) or Togni's reagents can be used to introduce the CF3 group via a radical mechanism.[1][6][9] These reactions are often tolerant of various functional groups.
-
Nucleophilic Trifluoromethylation: Reagents like (trifluoromethyl)trimethylsilane (Ruppert-Prakash reagent) can be used to introduce the CF3 group nucleophilically, often requiring a fluoride source for activation.
-
-
Cross-Coupling Reactions: Building the molecule through C-C bond formation is also very common. For example, a Suzuki or Stille coupling can be used to attach a trifluoromethylated fragment to a thiophene ring.
Comparative Overview of Synthetic Strategies
| Synthetic Strategy | Advantages | Disadvantages | Key Reagents |
| Cyclization | Good for complex substitution patterns | Can require multi-step synthesis of precursors | Lawesson's reagent, P4S10 |
| Radical Trifluoromethylation | High functional group tolerance | Can have regioselectivity issues | Langlois' reagent, Togni's reagents |
| Nucleophilic Trifluoromethylation | Good for specific C-CF3 bond formation | Can be sensitive to acidic protons | Ruppert-Prakash reagent |
Question 2: I am performing an Ullmann condensation with a this compound halide and an amine/alcohol, but the reaction is sluggish and gives low yields. What can I do?
Answer: The classic Ullmann condensation often requires harsh reaction conditions (high temperatures, polar aprotic solvents) which can be problematic for some substrates.[10] The electron-withdrawing nature of the trifluoromethyl group can deactivate the aryl halide towards the traditional copper-mediated coupling.
Troubleshooting and Modern Alternatives:
-
Ligand-Accelerated Ullmann Coupling: The use of ligands such as 1,10-phenanthroline or various diamines can significantly accelerate the reaction and allow for lower reaction temperatures.[11]
-
Catalyst Source: The quality and form of the copper catalyst are critical. Using freshly prepared copper(I) iodide (CuI) is often recommended. In some cases, "activated" copper powder can improve reactivity.[10][11]
-
Buchwald-Hartwig Amination: For C-N bond formation, the palladium-catalyzed Buchwald-Hartwig amination is often a more reliable and milder alternative to the Ullmann reaction. It generally offers a broader substrate scope and higher functional group tolerance.[11] If you have tried Buchwald-Hartwig conditions without success, careful optimization of the ligand, base, and solvent is crucial, as these reactions are highly sensitive to these parameters.
Protocol: Ligand-Accelerated Ullmann C-N Coupling
-
Reagent Preparation: To an oven-dried reaction vessel, add the this compound halide (1.0 equiv), the amine (1.2-1.5 equiv), CuI (0.1-0.2 equiv), 1,10-phenanthroline (0.2-0.4 equiv), and a base such as K2CO3 or K3PO4 (2.0-3.0 equiv).[11]
-
Solvent Addition: Add a dry, high-boiling polar solvent such as dioxane, DMF, or NMP.
-
Inert Atmosphere: Purge the vessel with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Reaction: Heat the reaction mixture to 100-150 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove insoluble copper salts. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Question 3: Are there any specific safety precautions I should take when working with trifluoromethylating agents?
Answer: Yes, working with trifluoromethylating agents requires specific safety measures due to their reactivity and potential hazards.
-
Togni's Reagents (Hypervalent Iodine Compounds): These are electrophilic trifluoromethylating agents. While generally stable, they can be shock-sensitive and should be handled with care. Avoid grinding them or subjecting them to mechanical shock.
-
Ruppert-Prakash Reagent (CF3SiMe3): This is a volatile and flammable liquid. It should be handled in a well-ventilated fume hood, away from ignition sources. It reacts with moisture, so it should be handled under anhydrous conditions.
-
Gaseous Trifluoromethylating Agents (e.g., CF3I): These are toxic and should only be handled in a well-maintained fume hood or a glovebox.[9] Specialized equipment is often required for their accurate dispensing.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Consult the Safety Data Sheet (SDS) for each specific reagent before use.
References
- 1. A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective synthesis of CF3-containing spirocyclic-oxindoles using N-2,2,2-trifluoroethylisatin ketimines: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air [mdpi.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. pnas.org [pnas.org]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. reddit.com [reddit.com]
Common side reactions in the synthesis of 3-(Trifluoromethyl)thiophene
Welcome to the technical support center for the synthesis of 3-(Trifluoromethyl)thiophene. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this important building block. Our goal is to provide you with the expertise and practical insights needed to troubleshoot your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing this compound?
A1: The primary routes to this compound involve the trifluoromethylation of a pre-functionalized thiophene ring, typically 3-bromothiophene or 3-iodothiophene. Key methods include copper-catalyzed cross-coupling reactions (often referred to as Ullmann-type reactions) and radical C-H trifluoromethylation.[1][2] The choice of method often depends on the availability of starting materials, functional group tolerance, and scalability requirements.
Q2: I'm observing poor regioselectivity in my C-H trifluoromethylation reaction. How can I favor substitution at the 3-position?
A2: Achieving high regioselectivity in direct C-H trifluoromethylation of thiophene can be challenging due to the similar reactivity of the C2 and C5 positions.[3][4][5] The regioselectivity can be influenced by the choice of solvent and the specific trifluoromethylating agent used.[4][5] For instance, some protocols have shown that solvent choice can help fine-tune the reaction's regioselectivity. If direct C-H functionalization proves unselective, switching to a "programmed" trifluoromethylation using a pre-functionalized substrate like 3-bromothiophene is a reliable alternative to ensure substitution at the desired position.[5]
Q3: My copper-catalyzed trifluoromethylation of 3-bromothiophene is sluggish and gives low yields. What are the likely causes?
A3: Several factors can contribute to low yields in copper-catalyzed trifluoromethylations. These include the purity of the starting materials, the choice of ligand and copper source, and the reaction temperature. The presence of moisture can also be detrimental.[6] Ensure that your 3-bromothiophene is pure and that your solvent is rigorously dried. The choice of the trifluoromethylating agent, such as TESCF3 or Togni's reagent, can also significantly impact the reaction's efficiency.[6]
Troubleshooting Guides
Side Reaction 1: Formation of Regioisomers in C-H Trifluoromethylation
When attempting direct C-H trifluoromethylation of thiophene, the formation of a mixture of 2-(Trifluoromethyl)thiophene and this compound is a common issue.[3]
| Symptom | Potential Cause | Troubleshooting Steps |
| Mixture of 2- and 3-substituted products | The trifluoromethyl radical can attack multiple positions on the thiophene ring.[3][4][5] | 1. Solvent Screening: Experiment with different solvents to potentially alter the regioselectivity.[4][5] 2. Modify Reaction Temperature: Lowering the temperature may increase selectivity. 3. Alternative Strategy: Switch to a pre-functionalized starting material like 3-bromothiophene to ensure regiocontrol.[7][8] |
Side Reaction 2: Homocoupling of 3-Bromothiophene (Wurtz-type Coupling)
In Grignard-based or some copper-catalyzed reactions, the formation of 3,3'-bithiophene is a possible side reaction.
| Symptom | Potential Cause | Troubleshooting Steps |
| Presence of 3,3'-bithiophene in the product mixture | Reaction of the organometallic intermediate with unreacted 3-bromothiophene. | 1. Slow Addition: Add the 3-bromothiophene solution slowly to the reaction mixture to maintain a low concentration of the halide. 2. Temperature Control: Maintain a consistent and appropriate reaction temperature to disfavor the homocoupling pathway. |
Side Reaction 3: Formation of Alkyltrifluoromethyl Byproducts
In radical trifluoromethylation reactions, especially those using radical initiators, side reactions with the solvent or other additives can occur.[3]
| Symptom | Potential Cause | Troubleshooting Steps |
| Identification of byproducts containing trifluoromethylated alkyl chains | The trifluoromethyl radical reacts with components of the reaction medium.[3] | 1. Inert Solvent: Use a solvent that is less susceptible to radical abstraction. 2. Optimize Initiator Concentration: Use the minimum effective concentration of the radical initiator. 3. Purification: These byproducts can often be separated by column chromatography. |
Experimental Protocols
Protocol: Copper-Catalyzed Trifluoromethylation of 3-Bromothiophene
This protocol is a general guideline and may require optimization for your specific setup.
Materials:
-
Copper(I) iodide (CuI)
-
Trifluoromethylating agent (e.g., (Trifluoromethyl)trimethylsilane (TMSCF3))
-
Potassium fluoride (KF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add CuI (0.1 eq), KF (2.0 eq), and the trifluoromethylating agent (1.5 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF via syringe.
-
Add 3-bromothiophene (1.0 eq) to the mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (monitor by TLC or GC).
-
Upon completion, cool the reaction to room temperature and quench with aqueous ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways
To better understand the desired reaction and potential side reactions, the following diagrams illustrate the key chemical transformations.
Caption: Reaction pathways in the synthesis of this compound.
References
- 1. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. A Broadly Applicable Copper Reagent for Trifluoromethylations and Perfluoroalkylations of Aryl Iodides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Bromothiophene - Wikipedia [en.wikipedia.org]
- 8. 3-Bromothiophene | C4H3BrS | CID 13383 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-(Trifluoromethyl)thiophene Reaction Mixtures
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 3-(Trifluoromethyl)thiophene. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of this important fluorinated heterocycle. Our focus is on providing practical, field-proven insights grounded in solid scientific principles to help you achieve the desired purity and yield in your experiments.
I. Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions that arise during the purification of this compound.
Q1: What are the most likely impurities in my crude this compound reaction mixture?
The impurities in your reaction mixture will largely depend on the synthetic route employed. The most common methods for synthesizing this compound involve the trifluoromethylation of a 3-substituted thiophene precursor. Based on these routes, you can anticipate the following impurities:
-
Unreacted Starting Materials: The most common impurity is often the starting material that has not fully reacted. For instance, if you are performing a trifluoromethylation of 3-bromothiophene, you will likely have residual 3-bromothiophene in your crude product.
-
Regioisomers: If your starting material is not exclusively the 3-substituted thiophene, you may have isomeric impurities. For example, contamination of your 3-bromothiophene with 2-bromothiophene can lead to the formation of 2-(Trifluoromethyl)thiophene.
-
Over-reaction Products: In some cases, di-trifluoromethylated thiophenes can be formed as byproducts, although this is generally less common.
-
Byproducts from the Trifluoromethylating Agent: The choice of trifluoromethylating agent can introduce specific impurities. For example, reactions using Langlois' reagent (CF₃SO₂Na) may have sulfur-containing byproducts.[1][2]
-
Solvent and Reagent Residues: Residual solvents and other reagents used in the reaction and work-up are also common impurities.
Q2: My crude product is a dark oil. Is this normal, and how can I remove the color?
Dark coloration in the crude product is quite common in many organic reactions, including the synthesis of thiophene derivatives. This can be due to the formation of polymeric byproducts or highly conjugated impurities. Most of these colored impurities can be effectively removed during purification by either flash column chromatography or distillation.
Q3: I'm struggling to separate this compound from a closely boiling impurity. What should I do?
When dealing with impurities that have boiling points close to your product, standard distillation may not be effective. In such cases, you have a few options:
-
Fractional Distillation: A fractional distillation column provides multiple theoretical plates for separation, which can resolve components with small boiling point differences. For optimal separation, a slow and steady distillation rate is crucial.
-
Preparative Gas Chromatography (Prep-GC): For small-scale purifications where high purity is essential, preparative GC is an excellent, albeit more specialized, technique.
-
Flash Column Chromatography: Even if boiling points are similar, the polarity of the compounds might be sufficiently different to allow for separation by flash chromatography. A careful selection of the eluent system is key.
Q4: Can I use crystallization to purify this compound?
This compound is a liquid at room temperature, which makes traditional crystallization challenging. However, for some derivatives of trifluoromethylated thiophenes that are solids, crystallization can be a very effective purification method.
II. Troubleshooting Guides
This section provides a more detailed, step-by-step approach to resolving common issues encountered during the purification of this compound.
Issue 1: Low Recovery After Flash Column Chromatography
Symptom: You have a significant amount of crude product, but after performing flash column chromatography, the yield of pure this compound is much lower than expected.
Root Cause Analysis and Solutions:
The selection of the appropriate purification strategy is critical. The following flowchart can guide your decision-making process based on the nature of your impurities.
Caption: Decision tree for selecting a purification method.
Detailed Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Action |
| Inappropriate Solvent System | The chosen eluent may be too polar, causing your product to elute too quickly with impurities, or not polar enough, leading to poor separation or the product remaining on the column. | Optimize your solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your product. A good starting point for this compound is a mixture of hexanes and ethyl acetate. |
| Co-elution with a Non-UV Active Impurity | An impurity that is not visible under UV light may be co-eluting with your product. | Stain your TLC plate with a visualizing agent like potassium permanganate to reveal non-UV active spots. Adjust your solvent system accordingly. |
| Product Volatility | This compound has a relatively low boiling point (100 °C).[3] It can be lost during the removal of solvent under reduced pressure. | Use a cold trap when removing the solvent on a rotary evaporator. Avoid excessive heating of the water bath. |
| Improper Column Packing | A poorly packed column with cracks or channels will lead to poor separation and product loss. | Ensure your column is packed uniformly. A wet slurry packing method is generally recommended for better results. |
Issue 2: Incomplete Separation During Fractional Distillation
Symptom: During fractional distillation, you observe a broad boiling point range and the collected fractions are still a mixture of your product and impurities.
Root Cause Analysis and Solutions:
The efficiency of a fractional distillation is highly dependent on the proper setup and operation.
References
Technical Support Center: Suzuki Coupling Reactions of 3-(Trifluoromethyl)thiophene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for one of the more nuanced applications of the Suzuki-Miyaura cross-coupling: reactions involving the 3-(trifluoromethyl)thiophene moiety. The strong electron-withdrawing nature of the trifluoromethyl group, combined with the unique electronic properties of the thiophene ring, presents specific challenges that require careful consideration of reaction parameters. This document provides field-proven insights and solutions to common issues encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki couplings with this compound derivatives often challenging?
The primary challenge stems from the electronic properties of the substrate. The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group, which significantly lowers the electron density of the thiophene ring.[1][2] This has a dual effect on the Suzuki-Miyaura catalytic cycle:
-
Facilitated Oxidative Addition: If the halogen (or triflate) is attached to the thiophene ring, its electron-deficient nature makes the carbon-halogen bond more susceptible to oxidative addition by the Pd(0) catalyst. This step, often the rate-limiting one, is typically accelerated.[3][4]
-
Inhibited Reductive Elimination: Conversely, the final step of the catalytic cycle, reductive elimination, is often favored by electron-rich metal centers. The electron-withdrawing -CF₃ group can slow this step down, potentially leading to catalyst decomposition or side reactions.[5]
Therefore, successful coupling requires a catalytic system robust enough to overcome the sluggish reductive elimination while capitalizing on the rapid oxidative addition.
Q2: What is the most critical parameter to optimize for this specific reaction?
Without a doubt, the palladium catalyst and ligand system is the most critical factor. While solvent and base are important, the ligand's properties—its steric bulk and electron-donating ability—directly influence the rates of the key steps in the catalytic cycle.[5][6] For electron-deficient substrates like this compound, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are often required to promote the difficult reductive elimination step and stabilize the palladium center.[5][7]
Q3: Should I use a boronic acid, a boronic ester (e.g., pinacol ester), or a trifluoroborate salt for my this compound coupling partner?
This choice depends on which coupling partner bears the boron moiety and the overall stability requirements.
-
Boronic Acids: While highly reactive, they can be prone to instability, particularly protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom), especially under harsh basic conditions or at elevated temperatures.[8][9]
-
Boronic Esters (e.g., MIDA or pinacol esters): These are generally more stable than their corresponding boronic acids, making them more resistant to premature decomposition and protodeboronation.[4] They are excellent choices for reactions requiring prolonged heating or for storing key intermediates.
-
Potassium Trifluoroborate Salts (-BF₃K): These salts are highly stable, crystalline solids that are easy to handle and store. They are robust alternatives to boronic acids and often participate readily in cross-coupling reactions, releasing the boronic acid in situ.[10]
For a potentially sensitive substrate, starting with a boronic ester or a trifluoroborate salt is a prudent strategy to minimize the risk of nucleophile degradation.[10][11]
Troubleshooting Guide: Common Problems & Solutions
Q4: My reaction has stalled or is giving very low yield. What are the most likely causes and how do I fix it?
Low or no yield is the most common issue and can be traced back to several factors. A systematic approach is the best way to diagnose the problem.
Caption: A step-by-step workflow for troubleshooting failed Suzuki coupling reactions.
Detailed Solutions:
-
Inadequate Catalyst System: The default Pd(PPh₃)₄ may not be effective. The electron-deficient nature of the this compound substrate often requires a more robust catalyst system to facilitate the challenging reductive elimination step.
-
Solution: Switch to a more active catalyst system. Use a Pd(II) precursor like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand. Buchwald ligands are highly recommended for this purpose.[6][7] Consider using a pre-formed palladacycle pre-catalyst for improved consistency.
-
-
Incorrect Base or Solvent: The choice of base and solvent is interdependent and crucial for both activating the boronic acid and maintaining catalyst activity.[12]
-
Solution: If using a mild base like Na₂CO₃ or K₂CO₃ with low yields, switch to a stronger base such as K₃PO₄ or Cs₂CO₃.[9][13] For solvents, a mixture of an aprotic organic solvent like 1,4-dioxane or toluene with water is a good starting point.[12][14] However, if protodeboronation is suspected, consider using anhydrous conditions with a soluble base like K₃PO₄ in a solvent like anhydrous dioxane or THF.[9][11]
-
-
Protodeboronation of the Boronic Acid: This side reaction, where the boronic acid is replaced by a hydrogen atom, is a common cause of low yields.[8] It is often promoted by high temperatures, excess water, or a strongly basic medium.
-
Solution:
-
Replace the boronic acid with a more stable boronic pinacol ester or a potassium trifluoroborate salt.[10][11]
-
Minimize water in the reaction. If aqueous base is necessary, use a minimal amount of degassed water.
-
Lower the reaction temperature if possible, though this may require a more active catalyst.
-
-
-
Poor Reagent Quality or Reaction Setup: Impurities in reagents, particularly oxygen in solvents, can deactivate the palladium catalyst.
-
Solution: Ensure all reagents are pure. Use anhydrous and thoroughly degassed solvents.[8][9] Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. A common method for degassing is to bubble argon through the solvent for 30 minutes or to use several freeze-pump-thaw cycles.[15]
-
Q5: I am observing significant side products. What are they and how can I minimize them?
The two most common side products are from protodeboronation (discussed above) and homocoupling .
-
Homocoupling: This is the reaction of two molecules of the boronic acid to form a biaryl byproduct. It is often caused by the presence of oxygen, which can re-oxidize the Pd(0) catalyst and initiate a separate catalytic cycle for homocoupling.
-
Solution: The most effective way to prevent homocoupling is to rigorously exclude oxygen from the reaction mixture. Ensure your solvent is properly degassed and that the reaction is maintained under a strict inert atmosphere.[9]
-
-
Catalyst Decomposition (Palladium Black): If your reaction mixture turns black and precipitates a fine black powder, your catalyst has likely decomposed to palladium black, which is inactive.[11]
-
Solution: This is often a sign that the ligand is not effectively stabilizing the palladium intermediate. Switch to a bulkier, more electron-donating ligand that can better shield the metal center and promote the forward catalytic cycle over decomposition pathways.
-
Data & Protocols
Table 1: Recommended Catalyst Systems for Electron-Deficient Thiophenes
| Pd Source (mol%) | Ligand (mol%) | Recommended For... | Notes |
| Pd(OAc)₂ (1-3%) | SPhos (2-6%) | General-purpose, highly active for electron-deficient systems. | SPhos is a bulky, electron-rich Buchwald ligand that accelerates reductive elimination.[12] |
| Pd₂(dba)₃ (1-2%) | P(t-Bu)₃ (2-4%) | Effective for coupling less reactive halides (e.g., chlorides) at room temp. | Tri(tert-butyl)phosphine is very electron-rich and sterically demanding.[6] |
| Pd(OAc)₂ (2-4%) | RuPhos (4-8%) | Particularly useful for challenging heteroaryl-heteroaryl couplings. | RuPhos is another highly effective Buchwald ligand.[10] |
| Pd(dppf)Cl₂ (3-5%) | (Internal Ligand) | A robust and stable pre-catalyst, good for initial screening. | Often effective for a range of substrates, though may require higher temperatures.[16] |
Table 2: Common Base and Solvent Combinations
| Base (Equivalents) | Solvent System | Temperature Range | Comments |
| K₂CO₃ (2-3 eq) | Dioxane / H₂O (4:1) | 80-100 °C | A standard, widely used system. May not be strong enough for all substrates.[17] |
| K₃PO₄ (2-3 eq) | Toluene or Dioxane | 90-110 °C | Anhydrous conditions possible. Good for substrates sensitive to protodeboronation.[14][16] |
| Cs₂CO₃ (2 eq) | THF / H₂O (4:1) | 70-90 °C | A very strong base, often increases reaction rates significantly.[12] |
General Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a halo-3-(trifluoromethyl)thiophene with an arylboronic acid.
Reaction Principle:
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Materials:
-
Halo-3-(trifluoromethyl)thiophene (e.g., 2-bromo-3-(trifluoromethyl)thiophene) (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or ester (1.2 mmol, 1.2 equiv)
-
Palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, 5 mL)
-
Schlenk flask or sealed reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add the halo-3-(trifluoromethyl)thiophene (1.0 mmol), the arylboronic acid (1.2 mmol), the base (K₃PO₄, 2.0 mmol), the palladium source (Pd(OAc)₂, 0.02 mmol), and the ligand (SPhos, 0.04 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed anhydrous 1,4-dioxane (5 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours. Check for the consumption of the starting halide.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the organic filtrate with water (2 x 15 mL) and then with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired coupled product.
References
- 1. Tuning the polarity of charge carriers using electron deficient thiophenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Tuning the polarity of charge carriers using electron deficient thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Mitigate Homocoupling of 3-(Trifluoromethyl)thiophene in Cross-Coupling Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex molecules incorporating the 3-(trifluoromethyl)thiophene motif. The unique electronic properties of this building block, imparted by the strongly electron-withdrawing trifluoromethyl group, present distinct challenges in palladium-catalyzed cross-coupling reactions, most notably the formation of the undesired homocoupled byproduct, 4,4'-bis(trifluoromethyl)-2,2'-bithiophene.
This document provides in-depth, field-proven insights and troubleshooting strategies in a user-friendly question-and-answer format to help you minimize or eliminate this persistent impurity, thereby improving reaction yields, simplifying purification, and ensuring the integrity of your synthetic route.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant amounts of a homocoupled byproduct in our Suzuki-Miyaura coupling of this compound-2-boronic acid. What is the primary cause?
The formation of homocoupled biaryls in Suzuki-Miyaura reactions is a common side reaction, often exacerbated with electron-deficient boronic acids like this compound-2-boronic acid. The primary culprits are typically:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then participate in a catalytic cycle that favors the homocoupling of two boronic acid molecules.
-
Palladium(II) Precatalysts: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled dimer and the active Pd(0) catalyst. This is particularly problematic at the beginning of the reaction before the cross-coupling catalytic cycle is fully established.
-
Protodeboronation-Related Pathways: Electron-deficient heteroaryl boronic acids are susceptible to protodeboronation (cleavage of the C-B bond). This can sometimes lead to complex pathways that result in homocoupling.
A proposed mechanism for oxygen-mediated homocoupling is illustrated below:
Stability of 3-(Trifluoromethyl)thiophene under acidic and basic conditions
Technical Support Center: 3-(Trifluoromethyl)thiophene
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for this compound. This resource is designed to provide in-depth guidance and troubleshooting for researchers encountering challenges during their experiments with this versatile fluorinated building block. The following information is structured in a question-and-answer format to directly address potential issues related to the stability of this compound under both acidic and basic conditions.
Section 1: Stability and Reactivity Under Acidic Conditions
The trifluoromethyl group is a strong electron-withdrawing group, which significantly influences the reactivity of the thiophene ring. This section explores the implications of this electronic effect on the stability of this compound in acidic media.
Frequently Asked Questions (FAQs)
Q1: Is this compound generally stable to acidic conditions?
A1: Yes, this compound is generally considered to be stable under a wide range of acidic conditions. The electron-withdrawing nature of the trifluoromethyl (CF3) group deactivates the thiophene ring towards electrophilic attack, which is the primary mode of degradation for many aromatic compounds in acidic media. Compounds with trifluoromethylthio groups, which have similar electron-withdrawing properties, have been noted for their higher stability in acidic environments compared to their non-fluorinated counterparts.[1]
Q2: Can electrophilic aromatic substitution occur on this compound in the presence of strong acids?
A2: While the CF3 group is deactivating, electrophilic aromatic substitution (SEAr) can still occur under forcing conditions, typically requiring a strong electrophile and a potent acid catalyst.[2][3] The CF3 group is a meta-director in electrophilic aromatic substitution on a benzene ring. However, in the case of this compound, the directing effects are influenced by the heteroatom. Thiophene itself is highly susceptible to electrophilic attack, primarily at the 2- and 5-positions.[2][4][5] The deactivating CF3 group at the 3-position will reduce the overall reactivity but will preferentially direct incoming electrophiles to the 2- and 5-positions.
Q3: I am observing unexpected side products during a reaction involving this compound in strong acid (e.g., TfOH). What could be happening?
A3: In the presence of very strong acids like triflic acid (TfOH), unexpected transformations can occur. For instance, trimethylsilyl ethers of trifluoromethyl-substituted benzyl-type alcohols derived from thiophene have been shown to undergo various electrophilic transformations in TfOH.[6] These can include side-chain arylation, dehalogenation, and even arylation of the heteroaromatic core.[6] While this compound itself is more stable, it's crucial to consider the possibility of side reactions if other functional groups are present in the molecule that can be activated by the strong acid.
Troubleshooting Guide: Acidic Conditions
| Observed Issue | Potential Cause | Recommended Solution |
| Low reaction yield or no reaction | The thiophene ring is deactivated by the CF3 group, making it less nucleophilic. | - Increase the reaction temperature.- Use a stronger Lewis or protic acid catalyst.[7]- Employ a more reactive electrophile. |
| Formation of multiple products | Competing electrophilic substitution at different positions (e.g., 2- and 5-positions). | - Optimize reaction conditions (temperature, reaction time, and catalyst loading) to favor the desired isomer.- Consider using a directing group to enhance regioselectivity. |
| Degradation of starting material | Although generally stable, very harsh acidic conditions (e.g., high concentrations of superacids) or elevated temperatures for prolonged periods could lead to decomposition. | - Use the mildest acidic conditions that still promote the desired reaction.- Shorten the reaction time.- Perform the reaction at a lower temperature. |
Experimental Protocol: Assessing Stability in Acidic Media
This protocol provides a general method for testing the stability of this compound in a given acidic solution.
-
Preparation: In a clean, dry vial, dissolve a known amount of this compound in a suitable organic solvent (e.g., dichloromethane, acetonitrile).
-
Acid Addition: Add the desired acidic solution (e.g., 1M HCl in dioxane, trifluoroacetic acid) to the vial.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature, 50 °C). At regular intervals (e.g., 1h, 4h, 24h), take an aliquot of the reaction mixture.
-
Work-up: Quench the aliquot with a basic solution (e.g., saturated sodium bicarbonate) and extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
Analysis: Analyze the organic extract by GC-MS or LC-MS to quantify the amount of remaining this compound and identify any degradation products.
Section 2: Stability and Reactivity Under Basic Conditions
The behavior of this compound under basic conditions is markedly different from its behavior in acidic media. The electron-deficient nature of the trifluoromethylated thiophene ring makes it susceptible to nucleophilic attack.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound to basic conditions?
A1: this compound can be susceptible to degradation under basic conditions, particularly in the presence of strong nucleophiles. The electron-withdrawing CF3 group activates the thiophene ring for nucleophilic aromatic substitution (SNAr).[8] The stability will depend on the strength of the base/nucleophile, the reaction temperature, and the solvent.
Q2: What are the likely degradation pathways for this compound in the presence of a strong base like sodium hydroxide?
A2: In the presence of a strong nucleophilic base like hydroxide, two primary degradation pathways are possible:
-
Nucleophilic Aromatic Substitution (SNAr): A nucleophile can attack the carbon atom bearing the CF3 group or other positions on the ring, leading to displacement of a fluoride ion or another leaving group. Aromatic rings with electron-withdrawing groups are activated towards nucleophilic attack.[8]
-
Hydrolysis of the Trifluoromethyl Group: While generally stable, the CF3 group can undergo hydrolysis to a carboxylic acid group under harsh basic conditions (high temperature, high concentration of base). This process, however, is typically slow.
Q3: Can I perform reactions with nucleophiles on this compound without affecting the CF3 group?
A3: Yes, under controlled conditions. Nucleophilic aromatic substitution on halogenated or otherwise activated thiophenes is a common synthetic strategy.[9][10] For example, reacting a halo-substituted this compound with a nucleophile would likely proceed via an SNAr mechanism where the halide is the leaving group, leaving the CF3 group intact. The key is to use conditions that favor substitution at the desired position over attack at the CF3 group or general ring degradation.
Troubleshooting Guide: Basic Conditions
| Observed Issue | Potential Cause | Recommended Solution |
| Formation of multiple products, including defluorinated species | Nucleophilic attack at the CF3 group or other positions on the ring. | - Use a less nucleophilic base or a non-nucleophilic base (e.g., potassium carbonate instead of sodium hydroxide).- Lower the reaction temperature.- Use a polar aprotic solvent (e.g., DMF, DMSO) which can favor SNAr over other pathways. |
| Complete degradation of the starting material | Harsh basic conditions leading to ring opening or extensive decomposition. | - Reduce the concentration of the base.- Shorten the reaction time.- Consider using a milder base (e.g., an organic amine). |
| No reaction with a desired nucleophile | The thiophene ring may not be sufficiently activated for SNAr without a good leaving group. | - Introduce a leaving group (e.g., Br, I) at the desired position for substitution.- Use a more potent nucleophile or higher temperatures. |
Experimental Protocol: Assessing Stability in Basic Media
This protocol provides a general method for testing the stability of this compound in a given basic solution.
-
Preparation: In a clean, dry vial, dissolve a known amount of this compound in a suitable solvent (e.g., THF, DMSO).
-
Base Addition: Add the desired basic solution (e.g., 1M NaOH, potassium tert-butoxide) to the vial.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature. At regular intervals, take an aliquot of the reaction mixture.
-
Work-up: Quench the aliquot with an acidic solution (e.g., 1M HCl) and extract the organic components.
-
Analysis: Analyze the organic extract by GC-MS or LC-MS to quantify the remaining starting material and identify any degradation products.
Visualization of Reactivity
Section 3: Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound.
Q: What are the recommended storage conditions for this compound?
A: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[11] It is advisable to protect it from light.[11] Many suppliers recommend refrigeration (2-8°C).[11]
Q: Are there any specific handling precautions I should take?
A: Standard laboratory safety precautions should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[12] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.[13] Avoid contact with skin and eyes.[13]
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. TfOH-promoted multichannel transformations of trifluoromethyl side chain substituted thiophene and furan families to access antimicrobial agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. thieme-connect.de [thieme-connect.de]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | 86093-77-8 [m.chemicalbook.com]
- 12. file.bldpharm.com [file.bldpharm.com]
- 13. file.bldpharm.com [file.bldpharm.com]
Technical Support Center: Managing the Dehalogenation of 3-Bromo-4-(Trifluoromethyl)thiophene
Welcome to the technical support center for the dehalogenation of 3-bromo-4-(trifluoromethyl)thiophene. This resource is designed for researchers, scientists, and professionals in drug development who are working with this specific transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this critical synthetic step. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory work.
Introduction to the Dehalogenation of 3-Bromo-4-(Trifluoromethyl)thiophene
The selective removal of the bromine atom from 3-bromo-4-(trifluoromethyl)thiophene is a key transformation in the synthesis of various pharmaceutical and agrochemical compounds. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the thiophene ring and the carbon-bromine bond, presenting unique challenges. This guide will explore common methodologies and provide solutions to frequently encountered problems.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing detailed explanations and actionable steps.
Issue 1: Incomplete or Sluggish Reaction
Question: My dehalogenation of 3-bromo-4-(trifluoromethyl)thiophene is not going to completion, or is proceeding very slowly. What are the likely causes and how can I improve the conversion?
Answer: Incomplete conversion is a frequent challenge. The underlying cause often relates to catalyst activity, reagent quality, or reaction conditions.
Potential Causes & Solutions:
-
Catalyst Deactivation (Catalytic Hydrogenation):
-
Explanation: Palladium-based catalysts, commonly used for hydrodehalogenation, can be poisoned by sulfur compounds, including the thiophene substrate itself, albeit to a lesser extent with more robust catalysts.[1] Impurities in the substrate or solvent can also deactivate the catalyst.
-
Solution:
-
Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1 mol% to 5 mol%) can compensate for partial deactivation.
-
Use a Fresh Catalyst: Ensure your catalyst is not old or has been improperly stored.
-
Purify the Substrate: If impurities are suspected, purify the 3-bromo-4-(trifluoromethyl)thiophene by distillation or chromatography before use.
-
Solvent Purity: Use high-purity, degassed solvents.
-
-
-
Insufficiently Activated Magnesium (Grignard Method):
-
Explanation: The formation of the Grignard reagent is a critical step. Magnesium turnings are coated with a passivating layer of magnesium oxide which can inhibit the reaction.[2][3]
-
Solution:
-
Activation of Magnesium: Activate the magnesium turnings prior to the addition of the bromothiophene. Common methods include crushing the magnesium in a dry flask, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane. The appearance of bubbles (ethylene in the case of 1,2-dibromoethane) indicates activation.[2]
-
Use of Rieke Magnesium: For particularly challenging substrates, highly reactive Rieke magnesium can be used to facilitate Grignard formation at lower temperatures.[3][4]
-
-
-
Inefficient Lithium-Halogen Exchange:
-
Explanation: This exchange is typically very fast but can be hampered by temperature control and the quality of the organolithium reagent.
-
Solution:
-
Verify Reagent Titer: The concentration of commercially available organolithium reagents can decrease over time. Titrate your n-butyllithium or t-butyllithium solution to ensure accurate stoichiometry.
-
Maintain Low Temperatures: Perform the lithium-halogen exchange at very low temperatures (typically -78 °C) to prevent side reactions.[5][6]
-
-
Issue 2: Formation of Significant Side Products
Question: I am observing unexpected byproducts in my reaction mixture. What are the common side reactions and how can I suppress them?
Answer: Side product formation can complicate purification and reduce the yield of the desired 4-(trifluoromethyl)thiophene. The nature of the side products often points to the underlying issue.
Common Side Reactions and Mitigation Strategies:
| Side Product | Likely Cause | Mitigation Strategy |
| Dimerized Thiophene (Bithiophene) | Wurtz-type coupling during Grignard formation. | Add the bromothiophene slowly to the activated magnesium to maintain a low concentration of the substrate. |
| Protonated Starting Material (Re-formation of 3-bromo-4-(trifluoromethyl)thiophene) | Incomplete reaction or quenching of the organometallic intermediate by adventitious water. | Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Use anhydrous solvents. |
| Ring Opening/Decomposition | Use of overly harsh reagents or high temperatures. Thiophene rings can be sensitive to strong bases and high temperatures.[7] | Use milder reaction conditions. For example, in catalytic hydrogenation, use lower hydrogen pressure and temperature. For organometallic routes, maintain low temperatures. |
| Over-reduction of the Thiophene Ring | Aggressive catalytic hydrogenation conditions. | Reduce the hydrogen pressure and/or temperature. Monitor the reaction closely and stop it once the starting material is consumed.[8] |
Troubleshooting Workflow for Side Product Formation
Caption: Troubleshooting workflow for common side products.
Frequently Asked Questions (FAQs)
Q1: Which dehalogenation method is most suitable for a sensitive substrate with other functional groups?
A1: Catalytic hydrogenation is often a good choice for substrates with sensitive functional groups as it is performed under neutral conditions.[9] Bromides can be selectively reduced in the presence of groups like esters, ketones, and nitriles.[9] However, you must ensure that other functional groups on your molecule (e.g., alkenes, alkynes, nitro groups) are not susceptible to reduction under these conditions.
Q2: My Grignard reaction won't initiate. What should I do?
A2: Initiation is a common hurdle.[2] First, ensure your glassware is scrupulously dry and you are using an anhydrous ether solvent (like THF or diethyl ether). If it still doesn't start, try adding a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. Gentle heating may also help, but be prepared to cool the reaction if it becomes too vigorous. Using ultrasound can also help initiate the reaction.[2]
Q3: Can I use n-butyllithium for the dehalogenation?
A3: Yes, n-butyllithium can be used to perform a lithium-halogen exchange with 3-bromo-4-(trifluoromethyl)thiophene.[5][10] This forms a lithiated thiophene intermediate, which can then be quenched with a proton source (like water or methanol) to give the dehalogenated product. This reaction must be carried out at low temperatures (e.g., -78 °C) to avoid side reactions, such as nucleophilic attack on the thiophene ring.[5]
Q4: How do I monitor the progress of the dehalogenation reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, co-spot the reaction mixture with your starting material (3-bromo-4-(trifluoromethyl)thiophene). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding. GC-MS is more quantitative and can help identify any side products being formed.
Q5: What are the best practices for purifying the final product, 4-(trifluoromethyl)thiophene?
A5: The purification method will depend on the scale of your reaction and the nature of any impurities.
-
Distillation: If the product is thermally stable and the impurities have significantly different boiling points, fractional distillation can be an effective purification method.
-
Flash Chromatography: For smaller scales or to remove non-volatile impurities, flash column chromatography on silica gel is a standard technique. A non-polar eluent system, such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like ethyl acetate, is typically used.[11]
-
Aqueous Workup: A standard aqueous workup after the reaction is crucial to remove inorganic salts and water-soluble impurities. This typically involves quenching the reaction, extracting the product into an organic solvent, washing with water and/or brine, and then drying the organic layer before concentrating it.[12]
Experimental Protocols
Protocol 1: Catalytic Hydrodehalogenation
This protocol describes a general procedure for the palladium-catalyzed dehalogenation using hydrogen gas.
Workflow for Catalytic Hydrodehalogenation
Caption: General workflow for catalytic hydrodehalogenation.
Step-by-Step Methodology:
-
To a hydrogenation flask, add 3-bromo-4-(trifluoromethyl)thiophene (1.0 eq), a solvent such as methanol or ethanol, and a base (e.g., sodium acetate or triethylamine, 1.5 eq).
-
Carefully add 10% palladium on carbon (Pd/C, 1-5 mol%).
-
Seal the flask and purge the system with nitrogen or argon, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-3 atm, but this may need optimization) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by distillation or flash chromatography.
Protocol 2: Dehalogenation via Grignard Reagent Formation and Quenching
This protocol outlines the formation of a Grignard reagent followed by protonolysis.
Step-by-Step Methodology:
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (argon or nitrogen).
-
To a flask containing activated magnesium turnings (1.2 eq), add anhydrous tetrahydrofuran (THF).
-
Slowly add a solution of 3-bromo-4-(trifluoromethyl)thiophene (1.0 eq) in anhydrous THF to the magnesium suspension. Maintain a gentle reflux if necessary to sustain the reaction.
-
After the addition is complete and the magnesium has been consumed, cool the reaction mixture to 0 °C.
-
Slowly and carefully quench the reaction by adding a proton source, such as saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or flash chromatography.
References
- 1. Hydrogenolysis and Selective Reduction (Dehalogenation) - Wordpress [reagents.acsgcipr.org]
- 2. Grignard reagent - Wikipedia [en.wikipedia.org]
- 3. adichemistry.com [adichemistry.com]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. joss.tcnj.edu [joss.tcnj.edu]
- 7. Unlocking the Potential of Catalysts for Dearomatization of Heteroarenes | Semantic Scholar [semanticscholar.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How To [chem.rochester.edu]
Technical Support Center: Column Chromatography Purification of 3-(Trifluoromethyl)thiophene
This guide provides in-depth troubleshooting and frequently asked questions for the column chromatography purification of crude 3-(Trifluoromethyl)thiophene. It is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this and similar fluorinated heterocyclic compounds.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the column chromatography of this compound, offering explanations and actionable solutions based on established chromatographic principles.
Issue 1: Poor Separation of this compound from Impurities
Question: My TLC analysis shows co-elution or very close Rf values between my product and impurities, leading to mixed fractions from the column. What's going wrong and how can I improve the separation?
Answer: Poor separation is a frequent challenge, often stemming from an improperly optimized mobile phase. The trifluoromethyl group on the thiophene ring significantly influences its polarity, requiring careful solvent selection.
Causality & Solution:
-
Insufficient Polarity Difference: The initial solvent system may not be creating a large enough difference in affinity for the stationary phase between your product and the impurities. The goal is to find a solvent system where the desired product has an Rf value between 0.2 and 0.4 on a TLC plate.[1][2][3] This range generally provides the best balance for separation on a column.[3]
-
Solvent System Optimization:
-
Initial Screening: Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane.[4][5] For example, begin with 100% hexane and then try mixtures of 99:1, 95:5, and 90:10 hexane:ethyl acetate.
-
Alternative Solvents: If simple binary mixtures are ineffective, consider other solvent systems. For instance, a small amount of a slightly more polar solvent like diethyl ether in hexane can sometimes provide better separation for non-polar compounds.[6]
-
-
Stationary Phase Considerations: While silica gel is the most common stationary phase for normal-phase chromatography, its acidic nature can sometimes cause issues with sensitive compounds.[7][8] Although this compound is generally stable, if you suspect degradation, you can test its stability by spotting it on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots appear.[7] If degradation is observed, consider using deactivated silica gel or an alternative stationary phase like alumina.[7]
Experimental Protocol: TLC for Solvent System Optimization
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
On a silica gel TLC plate, spot the crude mixture alongside the starting materials (if available).
-
Develop the TLC plate in a chamber containing your chosen solvent system.
-
Visualize the plate under UV light.
-
Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).[9]
-
Adjust the solvent system polarity until the Rf of your product is in the optimal range of 0.2-0.4 and well-separated from impurity spots.[1][2][3]
Issue 2: The Product is Not Eluting from the Column
Question: I've run several column volumes of my chosen eluent, but my this compound product is not coming off the column. What could be the cause?
Answer: This issue typically points to one of two main problems: the mobile phase is not polar enough to move the compound, or the compound has irreversibly adsorbed or degraded on the stationary phase.
Causality & Solution:
-
Insufficient Eluent Strength: The selected mobile phase may be too non-polar to effectively displace the this compound from the silica gel.
-
Solution: Gradually increase the polarity of the mobile phase.[7] If you started with a 95:5 hexane:ethyl acetate mixture, you could switch to 90:10 or even 80:20. This is known as a gradient elution.
-
-
Compound Instability: While less common for this specific molecule, some compounds can decompose on silica gel.[7][10] A 2D TLC experiment can help diagnose this.
-
Solution: If stability is an issue, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[7]
-
-
Incorrect Solvent System Preparation: It is also possible that the solvent system was prepared incorrectly. Always double-check the solvent bottles and measurements.[7]
Workflow for a Stuck Compound
References
- 1. researchgate.net [researchgate.net]
- 2. silicycle.com [silicycle.com]
- 3. reddit.com [reddit.com]
- 4. Electrophilic Reagents for the Direct Incorporation of Uncommon SCF2CF2H and SCF2CF3 Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. reddit.com [reddit.com]
- 7. Chromatography [chem.rochester.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. mastelf.com [mastelf.com]
- 10. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
Technical Support Center: Regioselectivity in Reactions with 3-(Trifluoromethyl)thiophene
<_>
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for reactions involving 3-(trifluoromethyl)thiophene. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of regioselectivity when working with this versatile building block. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific principles to empower your research.
Understanding the Core Challenge: The Electronic Influence of the CF₃ Group
The trifluoromethyl (-CF₃) group is a powerful electron-wittransforming group, primarily through a strong inductive effect (-I).[1] This profoundly influences the electron density of the thiophene ring, deactivating it towards electrophilic attack and influencing the acidity of the ring protons. Understanding this electronic profile is the first step in predicting and controlling regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the predicted sites of reactivity on this compound for different reaction types?
A1: The regioselectivity is highly dependent on the reaction mechanism. Here's a general overview:
-
Electrophilic Aromatic Substitution (SₑAr): The electron-withdrawing CF₃ group deactivates the thiophene ring. It directs incoming electrophiles primarily to the C5 position, which is para to the CF₃ group, and to a lesser extent, the C2 position, which is ortho. The C4 position (meta) is the most deactivated.[2]
-
Deprotonation/Metalation: The inductive effect of the CF₃ group increases the kinetic acidity of the adjacent C2 and C4 protons. Therefore, deprotonation with strong bases like organolithium reagents typically occurs at the C2 position, which is generally the most acidic proton on a thiophene ring.[3]
-
Cross-Coupling Reactions: For substrates like bromo-3-(trifluoromethyl)thiophene, the site of coupling depends on the position of the halogen. The relative reactivity for oxidative addition to a palladium(0) catalyst is generally C-I > C-Br > C-OTf > C-Cl.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Electrophilic Bromination
Question: "I'm attempting to brominate this compound to synthesize the 2-bromo and 5-bromo isomers, but I'm getting a mixture that is difficult to separate. How can I selectively synthesize each isomer?"
Answer: This is a common challenge due to the competing directing effects of the sulfur atom (directs to C2 and C5) and the deactivating CF₃ group. Achieving high regioselectivity requires carefully chosen reagents and conditions.
Protocol for Selective Synthesis of 2-Bromo-3-(trifluoromethyl)thiophene
This protocol favors the kinetically controlled product.
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv) in a suitable solvent like chloroform or dichloromethane.
-
Cooling: Cool the solution to -10 °C to -5 °C using an ice-salt bath.
-
Reagent Addition: Slowly add a solution of bromine (0.95-1.0 equiv) in the same solvent dropwise over 30 minutes. Maintaining a low temperature is crucial to minimize over-bromination and side reactions.
-
Reaction Monitoring: Monitor the reaction progress by GC-MS or TLC. The reaction is typically complete within 1-2 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol for Selective Synthesis of 5-Bromo-3-(trifluoromethyl)thiophene
This protocol favors the thermodynamically more stable product.
-
Reaction Setup: In a flask equipped with a reflux condenser and under an inert atmosphere, dissolve this compound (1.0 equiv) in glacial acetic acid.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 equiv) portion-wise to the stirred solution.
-
Heating: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. The higher temperature allows for equilibration to the more stable 5-bromo isomer.
-
Reaction Monitoring: Monitor the reaction by GC-MS.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a mixture of ice and water. Extract the product with a suitable solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic extracts with saturated aqueous sodium bicarbonate, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify by vacuum distillation or column chromatography.
| Parameter | Selective Bromination at C2 | Selective Bromination at C5 |
| Brominating Agent | Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Solvent | Chloroform/Dichloromethane | Acetic Acid |
| Temperature | -10 °C to -5 °C | 80-90 °C |
| Key Principle | Kinetic Control | Thermodynamic Control |
Issue 2: Uncontrolled Lithiation and Side Reactions
Question: "When I try to perform a lithiation on this compound using n-BuLi to functionalize the C2 position, I get low yields and a complex mixture of products. What's going wrong?"
Answer: While the C2 position is the most acidic, the strong nucleophilicity of n-BuLi can lead to side reactions. The key is to use conditions that favor clean deprotonation over other pathways. This is a classic case for Directed Ortho Metalation (DoM).[4][5]
Optimized Protocol for Regioselective C2-Lithiation
This procedure utilizes a lower temperature and a chelating agent to enhance regioselectivity and minimize side reactions.
-
Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere, add dry tetrahydrofuran (THF). Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 equiv). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add n-butyllithium (n-BuLi) (1.1 equiv) to the cooled solution and stir for 15 minutes. TMEDA breaks up n-BuLi aggregates, increasing its basicity and directing the lithiation.[6]
-
Substrate Addition: Add a solution of this compound (1.0 equiv) in dry THF dropwise. The CF₃ group, although not a classical directing group, activates the ortho C2 position for deprotonation.[4]
-
Metalation: Stir the mixture at -78 °C for 1-2 hours to ensure complete lithiation.
-
Electrophilic Quench: Add your desired electrophile (e.g., trimethylsilyl chloride, an aldehyde, or ketone) and allow the reaction to slowly warm to room temperature overnight.
-
Work-up & Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract with an organic solvent, dry, and purify as required.
Troubleshooting Flowchart for Lithiation
Caption: Troubleshooting workflow for C2-lithiation.
Issue 3: Lack of Selectivity in Palladium-Catalyzed Cross-Coupling
Question: "I have a dibrominated this compound derivative and I want to perform a selective Suzuki coupling at only one of the bromine positions. How can I control which position reacts?"
Answer: Achieving site-selectivity in cross-coupling reactions on polyhalogenated heterocycles depends on the subtle differences in the electronic and steric environment of each C-Br bond.[7][8] Generally, the C-Br bond at the C5 position is more sterically accessible and may be more electron-deficient, making it more reactive towards oxidative addition.
Strategy for Site-Selective Suzuki Coupling
The key is to use a bulky phosphine ligand that will preferentially react at the less sterically hindered position.
-
Catalyst System: Use a palladium(0) source like Pd(PPh₃)₄ or generate it in situ from Pd(OAc)₂ and a suitable phosphine ligand. For enhanced selectivity, consider a bulky, electron-rich ligand such as SPhos or XPhos.
-
Reaction Conditions:
-
Substrate: 2,5-Dibromo-3-(trifluoromethyl)thiophene (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.1 equiv)
-
Catalyst: Pd(OAc)₂ (2-5 mol%)
-
Ligand: SPhos (4-10 mol%)
-
Base: K₂CO₃ or K₃PO₄ (2.0-3.0 equiv)
-
Solvent: A mixture of toluene and water or 1,4-dioxane and water.
-
Temperature: 80-100 °C
-
-
Execution: Combine the dibromothiophene, boronic acid, base, and solvent in a reaction vessel. Degas the mixture thoroughly. Add the palladium catalyst and ligand under an inert atmosphere. Heat the reaction and monitor its progress by LC-MS.
-
Rationale: The bulky SPhos ligand will preferentially coordinate to the palladium center, creating a sterically demanding catalyst. This complex will favor oxidative addition at the more accessible C5-Br bond over the more hindered C2-Br bond adjacent to the CF₃ group.
Decision Diagram for Cross-Coupling Selectivity
Caption: Ligand choice dictates site-selectivity.
References
- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Directed Ortho Metalation [organic-chemistry.org]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. baranlab.org [baranlab.org]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H and ¹⁹F NMR Spectra of 3-(Trifluoromethyl)thiophene for Researchers and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the unique physicochemical properties imparted by the trifluoromethyl (CF₃) group are of paramount importance. Its introduction into heterocyclic scaffolds, such as thiophene, can significantly modulate lipophilicity, metabolic stability, and binding affinity. Consequently, the precise and unambiguous structural elucidation of these fluorinated molecules is a critical step in the research and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the synergistic application of ¹H and ¹⁹F nuclei observation, stands as the cornerstone for such analyses.
This guide provides an in-depth interpretation of the ¹H and ¹⁹F NMR spectra of 3-(trifluoromethyl)thiophene. It further presents a comparative analysis with structurally related thiophene derivatives to illuminate the profound influence of the CF₃ substituent on the magnetic environment of the thiophene ring. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering not only spectral interpretation but also the underlying principles and experimental considerations.
The Decisive Role of the Trifluoromethyl Group in NMR Spectroscopy
The trifluoromethyl group is a powerful modulator of a molecule's electronic properties. Its strong electron-withdrawing nature, a consequence of the high electronegativity of fluorine, significantly deshields adjacent and even distant nuclei. This effect is readily observable in NMR spectroscopy, leading to characteristic downfield shifts in ¹H spectra and a broad chemical shift dispersion in ¹⁹F NMR. The spin-spin coupling between fluorine and protons (J-coupling) provides invaluable information about the through-bond connectivity and spatial proximity of these nuclei, further aiding in structural confirmation.
Interpreting the NMR Spectra of this compound
A detailed analysis of the NMR spectra of this compound reveals the intricate interplay of electronic and coupling effects.
¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals corresponding to the protons on the thiophene ring at positions 2, 4, and 5.
-
H-2: This proton, being adjacent to the sulfur atom and in the ortho position to the electron-withdrawing CF₃ group, will experience significant deshielding and appear at the most downfield chemical shift. Its signal will be split by the neighboring H-4 proton and will also exhibit a longer-range coupling to the fluorine atoms of the CF₃ group.
-
H-5: This proton is in the meta position relative to the CF₃ group. While still influenced by the substituent's electron-withdrawing effect, the impact is less pronounced than on H-2. It will show coupling to the adjacent H-4 proton.
-
H-4: This proton is in the para position to the CF₃ group and will be the most upfield of the aromatic protons. It will be split by both H-2 and H-5.
The coupling patterns will provide a clear roadmap to assigning the signals. The magnitude of the coupling constants (J-values) is characteristic of the relative positions of the protons on the thiophene ring.
¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum of this compound is anticipated to show a single signal, as all three fluorine atoms in the CF₃ group are chemically equivalent. The chemical shift of this signal is characteristic of a CF₃ group attached to an aromatic ring. A key feature of this signal will be its multiplicity. Due to coupling with the ortho proton (H-2) and the meta proton (H-4), the signal will likely appear as a complex multiplet, providing further confirmation of the substituent's position.
Comparative Analysis: The Impact of the CF₃ Group Unveiled
To fully appreciate the influence of the trifluoromethyl group, a comparison with the NMR spectra of 3-methylthiophene and 2-(trifluoromethyl)thiophene is highly instructive.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | J-coupling (Hz) |
| This compound | H-2 | Expected Downfield | Quartet of Doublets (qd) | ⁴J(H-F), ³J(H-H) |
| H-4 | Expected Mid-range | Multiplet (m) | ³J(H-H), ⁵J(H-F) | |
| H-5 | Expected Upfield | Doublet of Doublets (dd) | ³J(H-H), ⁴J(H-H) | |
| 3-Methylthiophene | H-2 | ~7.17 | Multiplet (m) | |
| H-4 | ~6.87 | Multiplet (m) | ||
| H-5 | ~6.86 | Multiplet (m) | ||
| -CH₃ | ~2.25 | Singlet (s) | ||
| 2-(Trifluoromethyl)thiophene | H-3 | Expected Mid-range | Multiplet (m) | |
| H-4 | Expected Upfield | Multiplet (m) | ||
| H-5 | Expected Downfield | Multiplet (m) |
Note: The spectral data for this compound is predicted based on established principles of NMR spectroscopy. The data for 3-methylthiophene is sourced from publicly available spectral databases.
Key Observations from the Comparison:
-
Deshielding Effect: A comparison with 3-methylthiophene clearly demonstrates the significant downfield shift of all ring protons in this compound, a direct consequence of the CF₃ group's potent electron-withdrawing nature.
-
Positional Isomerism: Comparing the expected spectrum of this compound with that of its isomer, 2-(trifluoromethyl)thiophene, would highlight the sensitivity of proton chemical shifts to the substituent's location. The proton ortho to the CF₃ group consistently experiences the most substantial deshielding.
-
Coupling Information: The presence of H-F coupling in the ¹H NMR spectrum of this compound provides an extra layer of structural confirmation that is absent in the spectrum of 3-methylthiophene.
Experimental Protocol for High-Quality NMR Spectra Acquisition
To obtain reliable and high-resolution NMR data for fluorinated compounds like this compound, adherence to a meticulous experimental protocol is essential.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H NMR (δ 0.00 ppm), for accurate chemical shift referencing. For ¹⁹F NMR, an external reference or a secondary internal standard may be used.
NMR Spectrometer Setup and Data Acquisition
-
Tuning and Shimming: Carefully tune the NMR probe to the resonance frequencies of ¹H and ¹⁹F. Shim the magnetic field to achieve high homogeneity, which is crucial for sharp spectral lines and accurate coupling constant measurements.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width of approximately 15 ppm to ensure all proton signals are captured.
-
Acquisition Time: Use an acquisition time of at least 2-3 seconds to ensure good digital resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹⁹F NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment, often with proton decoupling, is used.
-
Spectral Width: A wide spectral width (e.g., 250-300 ppm) is necessary due to the large chemical shift range of fluorine.[1]
-
Transmitter Offset: Center the spectral window around the expected chemical shift of the CF₃ group.
-
Proton Decoupling: For a simplified spectrum showing only a singlet for the CF₃ group, broadband proton decoupling can be applied. To observe H-F coupling, a non-decoupled spectrum should be acquired.
-
Relaxation Delay: A longer relaxation delay (e.g., 5-10 seconds) may be required for quantitative ¹⁹F NMR.
-
Number of Scans: The number of scans will depend on the sample concentration.
-
Visualizing Molecular Structure and Spin-Spin Coupling
To visually represent the molecular structure and the key spin-spin coupling interactions in this compound, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: Key ¹H-¹H and ¹H-¹⁹F spin-spin coupling in this compound.
Conclusion
The comprehensive analysis of the ¹H and ¹⁹F NMR spectra of this compound, especially when placed in a comparative context with its structural analogs, provides a powerful and detailed picture of its molecular architecture. The strong electron-withdrawing nature of the trifluoromethyl group leaves an unmistakable fingerprint on the NMR spectra, characterized by significant deshielding of the thiophene ring protons and informative through-bond H-F couplings. For scientists engaged in the synthesis and development of novel fluorinated compounds, a thorough understanding of these spectral features is not merely academic but a fundamental necessity for accelerating the pace of innovation.
References
Part 1: The Predicted Fragmentation Pattern of 3-(Trifluoromethyl)thiophene
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(Trifluoromethyl)thiophene: A Comparative Analysis
For researchers, scientists, and drug development professionals, the unambiguous identification of molecular structure is a cornerstone of discovery and development. Mass spectrometry (MS) stands as a principal technique for this purpose, offering profound insights not only into molecular weight but also into structural architecture through the analysis of fragmentation patterns. Trifluoromethyl (-CF3) groups are of particular interest in pharmaceutical chemistry for their ability to enhance metabolic stability, binding affinity, and bioavailability. Understanding the mass spectrometric behavior of molecules containing this moiety, such as this compound, is therefore critical for metabolite identification, impurity profiling, and quality control.
Under electron ionization (70 eV), this compound (C₅H₃F₃S, Molecular Weight: 152.14 g/mol ) is expected to form a molecular ion (M•+) that undergoes a series of predictable fragmentation steps. The fragmentation is driven by the stability of the resulting cations and neutral losses, influenced by the strong electron-withdrawing nature of the -CF₃ group and the inherent aromaticity of the thiophene ring.
Predicted Mass Spectrometry Data
The anticipated major fragments for this compound are summarized below.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway | Relative Abundance (Predicted) |
| 152 | [C₅H₃F₃S]•+ | - | Molecular Ion [M]•+ | High |
| 133 | [C₅H₃F₂S]+ | •F | Loss of a fluorine radical | Moderate |
| 83 | [C₄H₃S]+ | •CF₃ | Cleavage of the C-CF₃ bond | High (likely Base Peak) |
| 57 | [C₃H₃S]+ | •CF₃, C₂H₂ | Loss of acetylene from the thienyl cation | Moderate to High |
| 58 | [C₂H₂S]•+ | •CF₃, C₂H | Ring fragmentation pathway | Moderate |
Proposed Fragmentation Pathways
The energetic molecular ion of this compound is predicted to follow two primary fragmentation routes: cleavage of the substituent and fragmentation of the heterocyclic ring.
-
Loss of a Fluorine Radical: A common initial fragmentation for fluorinated compounds is the expulsion of a single fluorine radical (•F), leading to the formation of a cation at m/z 133 . This pathway is facilitated by the stability of the resulting cation.
-
Loss of the Trifluoromethyl Radical: The most favorable cleavage is expected to be the loss of the trifluoromethyl radical (•CF₃). This is due to the high stability of the resulting 3-thienyl cation ([C₄H₃S]⁺) and the stability of the •CF₃ radical. This fragmentation would produce a highly abundant ion at m/z 83 , which is predicted to be the base peak in the spectrum.
-
Thiophene Ring Fragmentation: The thiophene ring itself is known to undergo characteristic fragmentation. Following the initial loss of •CF₃, the resulting thienyl cation (m/z 83) can lose a molecule of acetylene (C₂H₂), a hallmark of aromatic ring cleavage, to yield a fragment at m/z 57 ([C₂HS]⁺)[1][2]. Another known pathway for thiophene cations involves rearrangements leading to the expulsion of C₂H and formation of ions like [C₂H₂S]•+ at m/z 58 [2][3].
These proposed pathways are visualized in the diagram below.
Caption: Proposed EI fragmentation pathway for this compound.
Part 2: Comparative Analysis
To fully appreciate the fragmentation pattern, it is essential to compare it with structurally related molecules. This comparison highlights the influence of substituent position and electronic effects.
Isomeric Effects: 3- vs. 2-(Trifluoromethyl)thiophene
The fragmentation pattern of 2-(Trifluoromethyl)thiophene is expected to be qualitatively similar to the 3-isomer, producing major ions at m/z 152 (M•+), 133 ([M-F]⁺), and 83 ([M-CF₃]⁺). However, the relative abundances of these ions may differ. The stability of the 2-thienyl cation is slightly greater than the 3-thienyl cation. This enhanced stability could lead to a more pronounced base peak at m/z 83 for the 2-isomer compared to the 3-isomer. Subtle differences in ring fragmentation pathways may also arise due to the different attachment point of the charge-bearing carbon after •CF₃ loss.
Substituent Effects: -CF₃ vs. -CH₃
Contrasting the electron-withdrawing -CF₃ group with an electron-donating methyl (-CH₃) group reveals significant differences in fragmentation. The mass spectrum of 3-methylthiophene (Molecular Weight: 98.17 g/mol ) is dominated by a different mechanism.
| Compound | Key Fragmentation Pathway | Driving Force | Characteristic Ion |
| This compound | Loss of •CF₃ radical | Stability of thienyl cation | m/z 83 ([C₄H₃S]⁺) |
| 3-Methylthiophene | Loss of •H radical | Formation of a stable thiophenylmethyl cation, which can rearrange to a thiopyrylium ion | m/z 97 ([C₅H₅S]⁺) |
In 3-methylthiophene, the primary fragmentation is the loss of a hydrogen radical to form a [M-H]⁺ ion at m/z 97 . This ion is highly stabilized through resonance and can rearrange into a stable, aromatic-like thiopyrylium cation. This pathway is not available for the trifluoromethyl analogue. The loss of the entire •CH₃ group is a much less significant pathway compared to the loss of •CF₃ in our target molecule. This comparison underscores how the electronic nature of the substituent dictates the primary fragmentation route.
Part 3: Experimental Protocol
To experimentally verify the predicted fragmentation patterns, a standard gas chromatography-mass spectrometry (GC-MS) analysis using electron ionization is recommended.
Objective: To acquire a high-quality electron ionization mass spectrum of this compound.
Materials:
-
This compound (CAS 86093-77-8)[4]
-
High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)
-
GC-MS system equipped with an EI source
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in the chosen solvent (e.g., 100 µg/mL). Vortex briefly to ensure homogeneity.
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase temperature at 15°C/min to 250°C.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 300.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent).
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum from the apex of the peak.
-
Analyze the spectrum, identifying the molecular ion and major fragment ions. Compare the experimental m/z values and relative abundances to the predicted data.
-
The workflow for this analysis is depicted below.
Caption: Standard workflow for GC-MS analysis of the target compound.
Conclusion
The fragmentation pattern of this compound in electron ionization mass spectrometry is predicted to be dominated by the facile cleavage of the C-CF₃ bond, leading to a stable 3-thienyl cation at m/z 83. Subsequent fragmentation of this ion via the loss of acetylene is also anticipated. This behavior, driven by the strong electron-withdrawing nature of the trifluoromethyl group, contrasts sharply with the fragmentation of alkyl-substituted thiophenes. By understanding these predictable pathways, researchers can confidently identify and characterize trifluoromethyl-substituted thiophene structures in complex analytical scenarios, aiding in the advancement of pharmaceutical and chemical research.
References
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 3-(Trifluoromethyl)thiophene Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Thiophene-Based Drug Discovery
The 3-(trifluoromethyl)thiophene scaffold is a cornerstone in modern medicinal chemistry and materials science. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group and the sulfur-containing aromatic ring, make it a privileged structure in the design of novel pharmaceuticals and organic electronics.[1] From anti-cancer agents to antivirals, the precise structure and, critically, the purity of these derivatives are paramount to their function and safety.[2][3] An uncharacterized impurity can lead to erroneous structure-activity relationship (SAR) data, unpredictable toxicological profiles, and failed clinical trials.
This guide provides an in-depth, field-proven framework for validating the purity of synthesized this compound derivatives. We will move beyond a simple checklist of techniques, instead focusing on building a self-validating, orthogonal system of analysis. The core principle is that no single method is infallible; true confidence in a compound's purity is achieved by obtaining corroborating evidence from multiple techniques that rely on different physicochemical principles.
The Orthogonal Approach: A Self-Validating System for Purity Determination
Caption: Orthogonal workflow for purity validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural and Quantitative Workhorse
NMR spectroscopy is arguably the most powerful tool for the initial characterization and purity assessment of novel organic compounds. For trifluoromethylated thiophenes, a suite of NMR experiments is indispensable.
Qualitative Assessment: ¹H, ¹³C, and ¹⁹F NMR
-
¹H and ¹³C NMR: These standard experiments confirm the primary structure of the carbon-hydrogen framework. The presence of unexpected signals in the ¹H NMR spectrum is the first indication of impurities.
-
¹⁹F NMR Spectroscopy: This is a crucial and highly sensitive technique for this class of compounds.[6] The ¹⁹F nucleus has 100% natural abundance and a large chemical shift dispersion, making it an exquisite probe for fluorine-containing molecules.[7][8] A single, clean signal in the expected region of the ¹⁹F NMR spectrum is a strong indicator of a pure product, while multiple signals can reveal isomeric impurities or fluorine-containing byproducts that might be invisible in the ¹H NMR spectrum.[9]
Quantitative Assessment: Quantitative NMR (qNMR)
While qualitative NMR suggests purity, quantitative NMR (qNMR) provides a direct, absolute measure.[10] Unlike chromatographic methods, qNMR is a primary analytical method that does not require a reference standard of the analyte itself for quantification.[11] The signal intensity in NMR is directly proportional to the number of nuclei, allowing for precise measurement.[12]
The most common approach is the internal standard method. A certified reference material (the internal calibrant) of known purity and weight is added to a precisely weighed sample of the synthesized compound.[4][13] By comparing the integral of a specific resonance from the analyte to a resonance from the internal standard, the absolute purity of the analyte can be calculated.
Protocol: Absolute Purity Determination by ¹H qNMR
-
Preparation of Internal Standard (IS) Stock: Accurately weigh ~20 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a 10 mL volumetric flask. Dissolve and dilute to the mark with a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to create a stock solution of known concentration.
-
Sample Preparation: Accurately weigh ~10-15 mg of the synthesized this compound derivative into an NMR tube.
-
Addition of IS: Using a calibrated pipette, add a precise volume (e.g., 500 µL) of the internal standard stock solution to the NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions. This requires a longer relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being integrated, ensuring complete relaxation between scans. A 90° pulse angle should be used.
-
Data Processing: Carefully phase and baseline the spectrum. Integrate at least one well-resolved signal from the analyte and one from the internal standard.
-
Calculation: The purity of the target analyte (P_analyte) is calculated using the following formula[4]:
P_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: Mass
-
P: Purity of the standard
-
Subscripts: analyte refers to the synthesized compound, and IS refers to the internal standard.
-
Caption: Experimental workflow for quantitative NMR (qNMR).
Chromatographic Techniques: Separating the Components
Chromatography is essential for separating the target compound from any impurities, allowing for their detection and quantification, often with extremely high sensitivity.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of non-volatile organic compounds and is a cornerstone of quality control in the pharmaceutical industry.[14] It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[15]
For this compound derivatives, a reverse-phase (RP) HPLC method is typically the first choice.[16] A C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient is a common starting point. A UV detector is standard, but coupling the HPLC to a mass spectrometer (LC-MS) provides invaluable mass information for any detected impurities, aiding in their identification.
Protocol: General RP-HPLC Purity Method
-
Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Dilute further to ~0.1 mg/mL for analysis.
-
Instrumentation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B (re-equilibration)
-
-
Analysis: The purity is typically reported as the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Any peak with an area >0.1% should be investigated.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is exceptionally well-suited for the analysis of volatile and semi-volatile compounds.[17] This makes it the ideal technique for detecting residual solvents (e.g., THF, toluene, hexane) from the synthesis and purification, as well as volatile starting materials or byproducts.[18][19] The sample is vaporized and separated on a capillary column before being fragmented and detected by a mass spectrometer, which provides both quantification and structural identification of the volatile components.[20]
Elemental Analysis (EA): The Fundamental Check
While modern spectroscopic techniques are paramount, elemental analysis (EA) remains a crucial and unique tool for purity validation.[5] It determines the mass fractions of carbon, hydrogen, nitrogen, and sulfur (CHNS).[21][22] The experimental values are then compared to the theoretical values calculated from the compound's molecular formula.
Why it's essential: EA is uniquely capable of detecting non-NMR-active or non-UV-active impurities, such as inorganic salts (e.g., NaCl, MgSO₄) that may remain from the workup.[5] Spectroscopic methods can be completely blind to these contaminants. For publication in many chemistry journals, providing elemental analysis data that falls within ±0.4% of the calculated values is a mandatory requirement for proving compound purity.[23]
Comparative Guide to Purity Validation Techniques
| Technique | Principle | Information Provided | Strengths | Limitations |
| qNMR | Nuclear spin properties in a magnetic field | Absolute purity (%), structural confirmation, impurity identification | Primary method, non-destructive, highly accurate, no analyte reference standard needed[10][11] | Lower sensitivity than chromatography, requires a certified internal standard, can be complex to set up |
| ¹⁹F NMR | NMR of the ¹⁹F nucleus | Confirmation of CF₃ group, detection of fluorine-containing impurities | Very high sensitivity for fluorine, large chemical shift range, low background signal[6][8] | Only detects fluorine-containing species |
| HPLC-UV | Differential partitioning between mobile and stationary phases | Relative purity (area %), separation of non-volatile impurities | High sensitivity, high resolution, widely applicable, robust[14][24] | Requires impurities to have a UV chromophore, relative quantification can be inaccurate without standards |
| GC-MS | Partitioning between gas mobile phase and liquid/solid stationary phase | Detection and identification of volatile/semi-volatile impurities (e.g., residual solvents) | Extremely high sensitivity for volatile compounds, provides mass for identification[17][25] | Not suitable for non-volatile or thermally labile compounds |
| Elemental Analysis | Combustion and detection of elemental components (C, H, N, S) | Confirmation of empirical formula, detection of inorganic impurities | Gold standard for elemental composition, detects non-spectroscopically active impurities[5][21] | Does not distinguish between isomers, requires high sample purity for accurate results, accepted deviation is ±0.4%[23] |
Conclusion
Validating the purity of a novel this compound derivative is not a single experiment but a systematic investigation. By employing an orthogonal array of analytical techniques—NMR spectroscopy for structure and absolute quantitation, HPLC and GC-MS for sensitive separation of impurities, and elemental analysis for fundamental compositional integrity—researchers can build a robust, self-validating data package. This rigorous approach ensures the reliability of subsequent biological and material science data, ultimately accelerating the journey from synthesis to application.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 6. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 7. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]
- 8. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. resolvemass.ca [resolvemass.ca]
- 11. youtube.com [youtube.com]
- 12. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 13. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 14. pharmoutsourcing.com [pharmoutsourcing.com]
- 15. Chromatographic Purity Analysis and Separation Services [tricliniclabs.com]
- 16. Separation of 3-(Trifluoromethyl)phenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]
- 19. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. Elemental analysis - Wikipedia [en.wikipedia.org]
- 22. Elemental analyses: Significance and symbolism [wisdomlib.org]
- 23. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 3-(Trifluoromethyl)thiophene and 3-Chlorothiophene in Synthetic Chemistry
Introduction
In the landscape of modern drug discovery and materials science, heterocyclic scaffolds are indispensable building blocks. Among them, the thiophene ring is a privileged structure due to its unique electronic properties and versatile reactivity. When functionalized, the thiophene core can be fine-tuned to achieve desired biological activities or material characteristics. This guide provides an in-depth comparative analysis of two key 3-substituted thiophene derivatives: 3-(Trifluoromethyl)thiophene and 3-Chlorothiophene .
The choice of substituent on the thiophene ring profoundly dictates its chemical behavior. The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I). It is also highly lipophilic, a property often exploited to enhance membrane permeability in drug candidates. In contrast, the chloro (-Cl) group is also inductively electron-withdrawing but possesses a weak, opposing resonance-donating effect (+R) due to its lone pairs. This subtle electronic dichotomy leads to significant, and often synthetically useful, differences in the reactivity of the parent thiophene ring.
This guide will explore these differences across three fundamental classes of organic reactions: palladium-catalyzed cross-coupling, deprotonation/metalation, and electrophilic aromatic substitution. By understanding the causality behind their divergent reactivity, researchers can make more informed decisions in the design and execution of synthetic routes.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are cornerstone methodologies for C-C and C-N bond formation.[1][2] The reactivity of this compound and 3-chlorothiophene in these transformations is primarily dictated by the nature of the leaving group and the electronic influence of the substituent on the catalytic cycle.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron species with an organic halide or triflate.[3][4] In this context, 3-chlorothiophene can participate directly as the halide partner. The C-Cl bond, while less reactive than corresponding C-Br or C-I bonds, can be activated for oxidative addition to a Pd(0) catalyst, particularly with the use of specialized ligands. The electron-withdrawing nature of the chloro group itself slightly facilitates this oxidative addition step compared to an unsubstituted C-Cl bond on an aromatic ring.
This compound lacks a leaving group for direct coupling. To be used in a Suzuki reaction, it must first be halogenated (e.g., at the 2- or 5-position). The true comparison lies in how the -CF₃ and -Cl substituents influence the reactivity of an adjacent C-X (X = Br, I) bond. The powerful electron-withdrawing -CF₃ group significantly activates the adjacent C-X bond towards oxidative addition, often leading to faster reaction rates and higher yields compared to the analogous chloro-substituted substrate under identical conditions.
Table 1: Illustrative Suzuki-Miyaura Coupling Reactivity
| Entry | Thiophene Substrate | Coupling Partner | Catalyst/Ligand | Conditions | Yield | Reference |
| 1 | 2-Bromo-3-chlorothiophene | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Toluene/H₂O, 90 °C | Good to Excellent | [5] (Qualitative) |
| 2 | 2-Bromo-3-(trifluoromethyl)thiophene | Arylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | Dioxane/H₂O, 80 °C | Typically >90% | Inferred from[6] |
Note: The data is illustrative of general trends. Direct side-by-side comparative studies are scarce; however, the principles of substituent effects are well-established in cross-coupling chemistry.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination forms a C-N bond between an aryl halide and an amine.[7][8][9] Similar to the Suzuki coupling, 3-chlorothiophene can be used directly. The C-Cl bond is challenging to activate but can be achieved with modern, bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos).[1][10] The reaction is critical for synthesizing nitrogen-containing heterocycles prevalent in pharmaceuticals.[11]
For this compound, pre-halogenation is again required. The activating effect of the -CF₃ group on the oxidative addition step is even more pronounced here. The electron deficiency it imparts on the thiophene ring makes the C-X bond highly susceptible to insertion by the electron-rich Pd(0) catalyst. This often allows for amination under milder conditions or with lower catalyst loadings compared to the less-activated 3-chlorothiophene system.
Caption: Oxidative addition in cross-coupling is accelerated by the -CF₃ group.
Deprotonation and Metalation
Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization.[12] It relies on the deprotonation of a C-H bond adjacent to a directing group using a strong base (e.g., n-BuLi, LDA), followed by quenching with an electrophile.
The acidity of the thiophene ring protons is dramatically influenced by the 3-substituent.
-
This compound : The intensely electron-withdrawing -CF₃ group significantly acidifies the adjacent C-H protons, particularly at the C-2 position. This makes regioselective deprotonation at C-2 highly efficient, often achievable with bases like LDA at low temperatures, minimizing side reactions. The proton at C-4 is also acidified, but to a lesser extent.
-
3-Chlorothiophene : The chloro group also directs metalation to the C-2 position through a combination of inductive withdrawal and coordination of the base's lithium cation.[13] However, the acidifying effect is much weaker than that of the -CF₃ group. Consequently, harsher conditions (e.g., stronger bases or higher temperatures) may be required, which can sometimes lead to competing reactions like halogen-dance rearrangements.[12]
Caption: The -CF₃ group enables highly selective metalation at the C-2 position.
Electrophilic Aromatic Substitution (SEAr)
Electrophilic aromatic substitution (SEAr) involves the attack of an electrophile on the π-system of the thiophene ring.[14][15] Thiophene itself is more reactive than benzene towards SEAr due to the ability of the sulfur atom to stabilize the cationic intermediate (Wheland intermediate).[14][16]
However, the introduction of an electron-withdrawing substituent deactivates the ring towards electrophilic attack.
-
This compound : The -CF₃ group is one of the most powerful deactivating groups for SEAr. The reaction is extremely sluggish and often requires forcing conditions (strong Lewis acids, high temperatures), which can lead to decomposition. If a reaction does occur, substitution is strongly directed to the C-5 position. Attack at C-2 is highly disfavored as it would place the positive charge of the Wheland intermediate adjacent to the destabilizing -CF₃ group.
-
3-Chlorothiophene : The -Cl group is also deactivating but to a much lesser extent. SEAr reactions like halogenation, nitration, or Friedel-Crafts acylation are feasible under conditions slightly harsher than those used for thiophene itself.[17] Similar to the trifluoromethyl case, the substituent directs incoming electrophiles primarily to the C-5 position to avoid placing the cationic intermediate adjacent to the electron-withdrawing group.
Table 2: Comparative Reactivity in Electrophilic Aromatic Substitution
| Reaction | Substrate | Conditions | Outcome |
| Bromination | 3-Chlorothiophene | NBS, AcOH | Predominantly 2-bromo-4-chlorothiophene and 5-bromo-3-chlorothiophene |
| Bromination | This compound | Br₂, Fe catalyst, heat | Very low reactivity; requires harsh conditions. If forced, 5-bromo product expected. |
| Acylation | 3-Chlorothiophene | Ac₂O, SnCl₄ | 5-Acetyl-3-chlorothiophene |
| Acylation | This compound | Ac₂O, Strong Lewis Acid | Extremely difficult, often no reaction or decomposition |
Experimental Protocols
Protocol: Regioselective Lithiation and Quench of this compound
This protocol describes a typical procedure for the highly selective functionalization of this compound at the C-2 position.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Iodomethane (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (20 mL).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add this compound (1.0 mmol, 1.0 eq) to the cold THF.
-
Slowly add LDA solution (0.55 mL, 1.1 mmol, 1.1 eq) dropwise via syringe over 5 minutes, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour. The solution may change color, indicating the formation of the lithiated species.
-
Add iodomethane (1.2 mmol, 1.2 eq) dropwise.
-
Allow the reaction to stir at -78 °C for 30 minutes, then warm to room temperature over 1 hour.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with hexanes) to yield 2-methyl-3-(trifluoromethyl)thiophene.
Trustworthiness: This protocol is a self-validating system. The high regioselectivity is a direct consequence of the powerful directing effect of the -CF₃ group. Analysis of the crude reaction mixture by ¹H NMR or GC-MS should confirm the predominant formation of the 2-substituted isomer over other potential isomers, validating the underlying chemical principle.
Conclusion
The choice between this compound and 3-chlorothiophene as a synthetic starting material has profound implications for a multi-step synthesis.
-
This compound is the substrate of choice when facile, highly regioselective C-2 deprotonation is desired for introducing an electrophile. Its powerful electron-withdrawing nature also makes it an excellent platform for activating an adjacent leaving group in palladium-catalyzed cross-coupling reactions . However, it is largely inert to electrophilic aromatic substitution .
-
3-Chlorothiophene offers a balance of reactivity. The C-Cl bond serves as a direct handle for cross-coupling reactions , albeit requiring more robust catalytic systems than a C-Br or C-I bond. It is more amenable to electrophilic aromatic substitution than its trifluoromethylated counterpart, reliably directing electrophiles to the C-5 position. While it directs metalation to the C-2 position, the selectivity and efficiency are lower than with the -CF₃ analogue.
By leveraging these distinct reactivity profiles, synthetic chemists can strategically design pathways to access a wide array of complex, functionalized thiophenes for applications in medicinal chemistry and materials science.
References
- 1. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. grokipedia.com [grokipedia.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 15. dalalinstitute.com [dalalinstitute.com]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. Electrophilic substitution on thiophene [quimicaorganica.org]
The Trifluoromethyl Group as a Methyl Bioisostere: A Comparative Analysis of 3-(Trifluoromethyl)thiophene and 3-Methylthiophene
A Technical Guide for Medicinal Chemists and Drug Development Scientists
In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of medicinal chemistry. The substitution of a methyl group (–CH₃) with a trifluoromethyl group (–CF₃) is a widely employed tactic to enhance metabolic stability, modulate lipophilicity, and alter electronic properties, thereby improving a drug candidate's overall performance. This guide provides an in-depth comparative analysis of 3-methylthiophene and 3-(trifluoromethyl)thiophene, two structurally similar yet electronically distinct building blocks, to illuminate the profound impact of this single-atom substitution. We will explore their physicochemical properties, chemical reactivity, and metabolic fate, supported by established principles and detailed experimental protocols for direct comparison.
At a Glance: Key Physicochemical and Electronic Differences
The replacement of three hydrogen atoms with fluorine atoms imparts a dramatic shift in the substituent's properties, moving from the electron-donating, lipophilic methyl group to the strongly electron-withdrawing, and even more lipophilic, trifluoromethyl group. These changes have significant downstream effects on the thiophene ring's behavior in biological and chemical systems.
| Property | 3-Methylthiophene | This compound | Rationale for Difference |
| Molecular Weight | 98.17 g/mol [1] | 152.14 g/mol [2] | Replacement of 3 H atoms with 3 F atoms. |
| Boiling Point | 114-117 °C[3] | Not available | Higher molecular weight and stronger dipole moment of the CF3-substituted compound would predict a higher boiling point. |
| Calculated LogP | 2.3[1] | Est. > 3.0 | The trifluoromethyl group significantly increases lipophilicity (Hansch π value of +0.88) compared to a methyl group.[1] |
| Electronic Effect | Electron-donating (activating) | Strongly electron-withdrawing (deactivating) | The high electronegativity of fluorine atoms pulls electron density from the aromatic ring.[1] |
| Metabolic Stability | Susceptible to oxidation | Significantly more stable | The C-F bond is much stronger than the C-H bond, resisting enzymatic attack by Cytochrome P450 enzymes.[4] |
Section 1: Electronic Effects and Chemical Reactivity
The fundamental difference between the methyl and trifluoromethyl groups lies in their electronic influence on the thiophene ring.
-
3-Methylthiophene : The methyl group is a weak electron-donating group (+I effect). It enriches the electron density of the thiophene ring, making it more nucleophilic and thus more reactive towards electrophiles than thiophene itself. In electrophilic aromatic substitution (SEAr) reactions, the methyl group directs incoming electrophiles primarily to the C2 and C5 positions, which are the most activated sites.[3]
-
This compound : In stark contrast, the trifluoromethyl group is a powerful electron-withdrawing group (-I effect) due to the high electronegativity of the three fluorine atoms.[1] This effect deactivates the thiophene ring, making it significantly less reactive in electrophilic aromatic substitution reactions. The electron-withdrawing nature directs incoming electrophiles to the C4 and C5 positions, away from the deactivating influence of the CF₃ group at C3.
This difference in reactivity is critical when planning synthetic routes. For instance, a Friedel-Crafts acylation, which proceeds readily with 3-methylthiophene, would require much harsher conditions or fail entirely with this compound.
Section 2: Lipophilicity (LogP) and Membrane Permeability
Lipophilicity, quantified by the logarithm of the partition coefficient (LogP), is a critical parameter that influences a drug's absorption, distribution, membrane permeability, and toxicity.[5]
Experimental Protocol: LogP Determination by Shake-Flask Method
This protocol outlines the "gold standard" shake-flask method for experimentally determining the octanol-water partition coefficient (LogP).[6]
Caption: Workflow for LogP determination via the shake-flask method.
Section 3: Metabolic Stability
A significant driver for replacing a methyl group with a trifluoromethyl group is to enhance metabolic stability.[4] The methyl groups on aromatic rings are often susceptible to oxidation by Cytochrome P450 (CYP) enzymes in the liver, a primary metabolic pathway that leads to rapid clearance of a drug from the body.[7]
The C-H bonds of a methyl group can be hydroxylated to form a primary alcohol, which can be further oxidized to an aldehyde and then a carboxylic acid. In contrast, the carbon-fluorine bond is one of the strongest in organic chemistry and is highly resistant to enzymatic cleavage.[1] By replacing the metabolically labile methyl group of 3-methylthiophene with the robust trifluoromethyl group, this major metabolic route is effectively blocked. This modification can significantly increase the drug's half-life, improve its oral bioavailability, and lead to a more consistent pharmacokinetic profile among patients.[4]
Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol describes a standard high-throughput screening method to assess the rate of metabolic clearance of a compound using liver microsomes, which are rich in CYP enzymes.[8]
Caption: Workflow for an in vitro microsomal metabolic stability assay.
Conclusion for the Practitioner
The choice between a 3-methylthiophene and a this compound core is a decision with profound implications for a drug discovery program.
-
Choose 3-Methylthiophene when: A degree of metabolic turnover is acceptable or desired, and when the electron-donating character is beneficial for target engagement or subsequent chemical transformations requiring an activated ring.
-
Choose this compound when: The primary goal is to block oxidative metabolism at that position to increase drug half-life and bioavailability. This choice is also strategic when increased lipophilicity is needed to enhance membrane permeability, or when an electron-withdrawing group is required to modulate pKa or improve binding affinity through specific electronic interactions with the target protein.
By understanding the fundamental physicochemical and electronic differences outlined in this guide, researchers can make more informed decisions in the design and optimization of thiophene-containing drug candidates, ultimately accelerating the path to viable therapeutics.
References
- 1. 3-Methylthiophene | C5H6S | CID 12024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 3-Methylthiophene CAS 616-44-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. benchchem.com [benchchem.com]
- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic Stability • Frontage Laboratories [frontagelab.com]
A Comparative Analysis of the Biological Activity of Novel 3-(Trifluoromethyl)thiophene Derivatives
A Senior Application Scientist's Guide to Screening, Performance, and Mechanistic Insights
For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with enhanced biological activity is perpetual. Among the myriad of heterocyclic compounds, thiophene derivatives have consistently demonstrated a broad spectrum of pharmacological properties.[1][2] The strategic incorporation of a trifluoromethyl (CF3) group, a bioisostere of the methyl group, has emerged as a powerful tool in medicinal chemistry to modulate the physicochemical and biological properties of lead compounds, often leading to enhanced metabolic stability, binding affinity, and cellular permeability.[3] This guide provides a comprehensive comparison of the biological activities of novel 3-(trifluoromethyl)thiophene derivatives against established therapeutic agents, supported by experimental data and detailed protocols.
The Trifluoromethyl Group: A Game-Changer in Drug Design
The trifluoromethyl group's strong electron-withdrawing nature and high lipophilicity significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. Its introduction into a thiophene scaffold is a promising strategy for the development of new therapeutic agents with improved efficacy. This guide will delve into the anticancer, antimicrobial, and anti-inflammatory potential of this unique chemical entity.
Anticancer Activity: A Potent Player in Oncological Research
The development of novel anticancer agents is a cornerstone of modern medicinal chemistry. Thiophene derivatives have shown promise in this area, and the addition of a trifluoromethyl group can further enhance their cytotoxic potential.[1][4]
Comparative Analysis of Anticancer Potency
To contextualize the efficacy of trifluoromethyl-containing heterocycles, we can examine the growth inhibitory (GI50) values of novel 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives against various human cancer cell lines.[5] While not thiophenes, these compounds provide valuable insight into the potency of the trifluoromethyl group in a heterocyclic system. Their performance is compared with Doxorubicin, a widely used chemotherapeutic agent.
| Compound/Drug | Mean GI50 (µM) across 60 cell lines | Cancer Cell Line Specificity (Selected Examples) | Mechanism of Action |
| 3-Trifluoromethyl-quinoxaline derivative (6e) [5] | 0.42 | Leukemia (GI50 < 0.15 µM) | Not fully elucidated, likely involves DNA damage and/or enzyme inhibition. |
| 3-Trifluoromethyl-quinoxaline derivative (6g) [5] | 0.15 | Leukemia (GI50 < 0.15 µM) | Not fully elucidated, likely involves DNA damage and/or enzyme inhibition. |
| Doxorubicin | Variable, typically in the nanomolar to low micromolar range | Broad-spectrum | Intercalates into DNA, inhibits topoisomerase II, and generates free radicals.[6][7] |
Note: The data for the quinoxaline derivatives is presented to illustrate the potential of trifluoromethylated heterocycles as potent anticancer agents.
Causality Behind Experimental Choices
The selection of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on its reliability and widespread use for assessing cell viability and cytotoxicity.[2][8] This colorimetric assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells. The choice of Doxorubicin as a comparator is due to its well-characterized mechanism of action and its broad application in cancer chemotherapy.[6][7]
Experimental Protocol: MTT Assay for Anticancer Screening
This protocol outlines the steps for determining the cytotoxic activity of novel compounds against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, NCI-H460, SF-268)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (and Doxorubicin as a positive control) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of antimicrobial resistance necessitates the discovery of new and effective therapeutic agents. Thiophene derivatives have demonstrated notable antimicrobial properties, and the incorporation of a trifluoromethyl group can enhance this activity.[9][10]
Comparative Analysis of Antimicrobial Potency
A study on trifluoromethyl side-chain substituted thiophene derivatives revealed their efficacy against a range of microorganisms.[6] This data is compared with Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic.
| Compound/Drug | MIC (µg/mL) against C. albicans | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus | Mechanism of Action |
| Trifluoromethyl-thiophene derivatives [6] | 64 - 128 | 64 - 128 | 64 - 128 | Not fully elucidated, may involve membrane disruption or enzyme inhibition. |
| Ciprofloxacin | Not active | 0.004 - 2 | 0.12 - 4 | Inhibits DNA gyrase and topoisomerase IV, preventing bacterial DNA replication.[9][11] |
Causality Behind Experimental Choices
The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, providing a quantitative measure of its potency.[12][13] Ciprofloxacin is chosen as a comparator due to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria and its well-established mechanism of action.[9][11]
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol details the procedure for determining the MIC of novel compounds against bacterial and fungal strains.
Materials:
-
Bacterial/Fungal strains (e.g., E. coli, S. aureus, C. albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Test compounds and Ciprofloxacin
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds and Ciprofloxacin in the appropriate broth in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain equivalent to 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is implicated in a variety of diseases, making the development of novel anti-inflammatory agents a critical area of research. Thiophene derivatives have shown potential in this regard, and the trifluoromethyl group can further enhance their activity.[13][14]
Comparative Analysis of Anti-inflammatory Potency
A study of novel thiophene derivatives bearing a 4-(trifluoromethyl)phenylamino moiety demonstrated significant in-vivo anti-inflammatory activity.[15] This is compared with Celecoxib, a selective COX-2 inhibitor.
| Compound/Drug | In-vivo Anti-inflammatory Activity (% inhibition of paw edema) | Mechanism of Action |
| Thiophene derivative (1c) with 4-CF3-phenylamino group [15] | 68.5% | Likely involves inhibition of inflammatory mediators. |
| Celecoxib | Potent in-vivo activity | Selective inhibitor of cyclooxygenase-2 (COX-2), thereby blocking prostaglandin synthesis.[3][10] |
Causality Behind Experimental Choices
The carrageenan-induced rat paw edema model is a classic and reliable in-vivo assay for screening acute anti-inflammatory activity. For in-vitro screening, the Griess assay for nitric oxide (NO) synthase inhibition is a valuable tool, as NO is a key inflammatory mediator. Celecoxib is an appropriate comparator due to its widespread clinical use and its specific mechanism of action as a COX-2 inhibitor.[3][10]
Experimental Protocol: Griess Assay for Nitric Oxide Synthase Inhibition
This protocol describes an in-vitro method to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit nitric oxide production in stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Test compounds and Celecoxib
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with test compounds and Celecoxib for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and mix with Griess reagent.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of nitric oxide inhibition and determine the IC50 value.
Conclusion and Future Perspectives
The strategic incorporation of a 3-(trifluoromethyl) group onto a thiophene scaffold presents a promising avenue for the discovery of novel therapeutic agents with enhanced anticancer, antimicrobial, and anti-inflammatory activities. The comparative data, while preliminary, suggests that this class of compounds warrants further investigation. Future research should focus on synthesizing a broader library of this compound derivatives and conducting comprehensive structure-activity relationship (SAR) studies to optimize their potency and selectivity. In-depth mechanistic studies are also crucial to elucidate their precise molecular targets and pathways of action. The experimental protocols provided in this guide offer a robust framework for the continued screening and evaluation of these promising compounds, paving the way for the potential development of next-generation therapeutics.
References
- 1. benthamscience.com [benthamscience.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TfOH-promoted multichannel transformations of trifluoromethyl side chain substituted thiophene and furan families to access antimicrobial agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 11. Syntheses and Structure-Activity Relationships of Novel 3′-Difluoromethyl and 3′-Trifluoromethyl-Taxoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jpsbr.org [jpsbr.org]
A Comparative Guide to Trifluoromethyl-Functionalized Aromatic Cores in OLEDs: Performance Assessment Against Established Alternatives
In the pursuit of next-generation Organic Light-Emitting Diodes (OLEDs) with enhanced efficiency, stability, and color purity, the strategic functionalization of core aromatic systems is a paramount research focus. The introduction of electron-withdrawing groups, such as the trifluoromethyl (–CF3) moiety, can profoundly influence the electronic properties, charge transport characteristics, and morphological stability of organic semiconductors. This guide provides an in-depth technical assessment of the performance of OLEDs incorporating a trifluoromethyl-functionalized aromatic core, specifically 3-(trifluoromethyl)phenyl-substituted anthracene, as a host material.
While direct and comprehensive performance data for OLEDs based on 3-(trifluoromethyl)thiophene is not extensively available in the current body of peer-reviewed literature, the analysis of its close structural and electronic analogue, 3-(trifluoromethyl)phenyl-substituted anthracene, offers valuable insights into the potential of this class of materials. We will objectively compare the performance of these devices with those employing established, high-performance alternative materials for hole and electron transport layers, supported by experimental data from scientific literature. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the design and characterization of novel OLED materials.
The Rationale Behind Trifluoromethyl Functionalization
The incorporation of trifluoromethyl groups into organic semiconductor frameworks is a well-established strategy to modulate their optoelectronic properties. The strong electron-withdrawing nature of the –CF3 group can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the host material. This can facilitate more efficient charge injection from the electrodes and improve the charge balance within the emissive layer, a critical factor for achieving high electroluminescence efficiency. Furthermore, the steric bulk and altered intermolecular interactions introduced by –CF3 groups can disrupt crystallization, promoting the formation of stable amorphous films, which is crucial for preventing device degradation and ensuring long operational lifetimes.[1]
Comparative Performance Analysis
To provide a clear and objective comparison, the following tables summarize the key performance metrics of OLEDs based on a 3-(trifluoromethyl)phenyl-substituted anthracene host material and devices utilizing industry-standard alternative hole transport and electron transport materials. It is important to note that the overall performance of an OLED is highly dependent on the entire device architecture, including the specific emitter, electrode materials, and layer thicknesses.[2]
Table 1: Performance of a Blue OLED with a 3-(Trifluoromethyl)phenyl-Substituted Anthracene Host
| Host Material | Dopant (Emitter) | Maximum Brightness (Lmax) (cd/m²) | Current Efficiency (cd/A) | External Quantum Efficiency (EQE) (%) |
| 9,10-diphenyl-2-(3-(trifluoromethyl)phenyl)anthracene | DPAVBi (8 wt%) | 2153.5 | 2.1 | 0.8 |
Data extracted from a study on blue OLEDs. The device architecture was ITO/NPB (Hole Transport Layer)/Host:Dopant (Emissive Layer)/Alq3 (Electron Transport Layer)/LiF/Al.[3]
Table 2: Performance Comparison with Alternative High-Performance Hole Transport Layers (HTLs)
| HTL Material | Typical Maximum Current Efficiency (cd/A) | Typical Maximum Power Efficiency (lm/W) | Typical Maximum EQE (%) | Key Advantages |
| NPB (N,N′-Di(naphthalen-1-yl)-N,N′-diphenyl-benzidine) | ~12.3 (in a white OLED)[4] | Varies significantly with device structure | ~5-10 (can be higher in optimized devices) | Good thermal stability (Tg ~95 °C), well-matched energy levels with ITO for efficient hole injection.[2][4] |
| TAPC (1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane) | Can be > 40 (in green phosphorescent OLEDs) | Can be > 40 (in green phosphorescent OLEDs) | Can exceed 20% in phosphorescent devices | High hole mobility, high triplet energy making it suitable as a host for blue phosphorescent emitters.[5] |
Table 3: Performance Comparison with Alternative High-Performance Electron Transport Layers (ETLs)
| ETL Material | Typical Electron Mobility (cm²/Vs) | Typical Maximum Current Efficiency (cd/A) in comparable devices | Typical Maximum EQE (%) in comparable devices | Key Advantages |
| Alq3 (Tris(8-hydroxyquinolinato)aluminum) | 10⁻⁵ - 10⁻⁶ | ~3-5 (in fluorescent devices) | ~1-5 | Excellent thermal stability, good electron transport, and forms stable amorphous films. Also a competent green emitter.[6][7][8] |
| TPBi (1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene) | ~10⁻⁵ - 10⁻⁶ | Can be > 10 (in phosphorescent devices) | Can exceed 10-15% | High electron mobility, effective hole-blocking properties, and a wide energy gap suitable for blue emitters.[9][10] |
Causality Behind Experimental Choices and Device Architecture
The performance of an OLED is not solely dependent on a single material but rather on the synergistic interplay between all the layers in the device stack.[11] The choice of a host material like the 3-(trifluoromethyl)phenyl-substituted anthracene is predicated on its ability to efficiently accept charge carriers from the transport layers and facilitate radiative recombination of excitons on the dopant molecules.[3]
The selection of NPB as the hole transport layer in the reference device is a common and logical choice due to its well-established performance and favorable energy level alignment with the standard transparent anode, indium tin oxide (ITO).[2] Similarly, Alq3 is a workhorse electron transport material that provides a good balance of electron mobility and thermal stability.[6] The overall device architecture is designed to ensure a balanced injection of holes and electrons into the emissive layer, confining them there to maximize the probability of radiative recombination.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for the fabrication and characterization of OLEDs are essential. Below are representative step-by-step methodologies for both vacuum deposition and solution processing, followed by standard characterization techniques.
Experimental Workflow: OLED Fabrication and Characterization
Caption: General workflow for OLED fabrication and characterization.
Detailed Protocol 1: Fabrication of a Multilayer OLED via Vacuum Thermal Evaporation
-
Substrate Preparation:
-
Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
The cleaned substrates are then dried with a nitrogen gun.
-
Immediately before loading into the vacuum chamber, the ITO substrates are treated with UV-ozone for 10 minutes to improve the work function and remove any residual organic contaminants.[12]
-
-
Organic Layer Deposition:
-
The substrates are loaded into a high-vacuum thermal evaporation system with a base pressure of < 5 x 10⁻⁷ Torr.
-
The hole transport layer (e.g., NPB) is deposited at a rate of 1-2 Å/s to the desired thickness (typically 30-60 nm).
-
The emissive layer is formed by co-evaporating the host material (e.g., 3-(trifluoromethyl)phenyl-substituted anthracene) and the dopant (e.g., DPAVBi) from separate sources. The doping concentration is controlled by adjusting the relative deposition rates.
-
The electron transport layer (e.g., Alq3) is then deposited at a rate of 1-2 Å/s to the desired thickness (typically 20-40 nm).
-
-
Cathode Deposition and Encapsulation:
-
A thin layer of lithium fluoride (LiF) (0.5-1 nm) is deposited at a rate of 0.1 Å/s to facilitate electron injection.
-
An aluminum (Al) cathode (typically 100 nm) is then deposited at a rate of 5-10 Å/s.
-
The completed devices are encapsulated under an inert nitrogen atmosphere using a UV-curable epoxy and a glass coverslip to prevent degradation from oxygen and moisture.[12]
-
Detailed Protocol 2: Characterization of OLED Performance
-
Current Density-Voltage-Luminance (J-V-L) Measurement:
-
The electrical and optical characteristics of the encapsulated OLEDs are measured in ambient air.
-
A source measure unit is used to apply a variable voltage across the device and measure the resulting current. The current density (J) is calculated by dividing the current by the active area of the pixel.
-
Simultaneously, a calibrated photodiode or a spectroradiometer is used to measure the luminance (L) of the device in the forward direction.[13]
-
-
External Quantum Efficiency (EQE) Calculation:
-
Electroluminescence (EL) Spectrum Measurement:
-
The EL spectrum is measured using a spectroradiometer at a constant driving voltage or current to determine the emission color and calculate the CIE (Commission Internationale de l'Eclairage) color coordinates.
-
-
Lifetime Measurement:
-
The operational stability of the device is assessed by applying a constant DC current density (e.g., to achieve an initial luminance of 1000 cd/m²) and monitoring the luminance decay over time.
-
The lifetime is often reported as LT50 or LT90, the time it takes for the luminance to decrease to 50% or 90% of its initial value, respectively.[1][2]
-
Logical Relationships in OLED Performance
Caption: Interdependencies of material properties and OLED performance metrics.
Conclusion and Future Outlook
This guide has provided a comparative assessment of OLEDs based on a trifluoromethyl-functionalized anthracene host, contextualized against established high-performance materials. The data indicates that while the initial performance of the trifluoromethyl-substituted anthracene host is modest, it demonstrates the viability of this material class in OLED applications. The lower efficiency compared to optimized devices using TAPC or advanced ETLs highlights the critical role of the entire device stack and the need for further molecular engineering and device optimization.
The key takeaway for researchers is that trifluoromethyl functionalization is a promising strategy for developing new OLED materials with potentially enhanced stability and tailored electronic properties. However, to be competitive, these novel materials must ultimately demonstrate superior performance in fully optimized device architectures. Future work should focus on synthesizing and characterizing OLEDs based directly on this compound and its derivatives to provide a more direct comparison and to fully explore the potential of this specific heterocyclic core. Further optimization of the device architecture, including the use of more advanced transport layers and emitters, will be crucial in unlocking the full potential of these novel materials.
References
- 1. Enhancing operational stability of OLEDs based on subatomic modified thermally activated delayed fluorescence compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ossila.com [ossila.com]
- 5. ossila.com [ossila.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. ossila.com [ossila.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nbinno.com [nbinno.com]
- 11. Organic Light Emitting Diodes (OLEDs) - Universal Display Corporation [oled.com]
- 12. Effects of Charge Transport Materials on Blue Fluorescent Organic Light-Emitting Diodes with a Host-Dopant System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Unambiguous Structural Confirmation of 3-(Trifluoromethyl)thiophene Derivatives: A Comparative Guide to X-ray Crystallography
In the landscape of modern drug discovery and materials science, the precise determination of molecular structure is paramount. For researchers working with novel 3-(Trifluoromethyl)thiophene derivatives, compounds of significant interest due to their unique electronic properties and potential biological activity, this structural elucidation presents a distinct set of challenges. The presence of the trifluoromethyl group can influence molecular packing and introduce conformational complexities, making definitive structural assignment a critical step in the research and development pipeline.
This guide provides an in-depth, comparative analysis of X-ray crystallography as the gold standard for the structural confirmation of this compound derivatives. We will explore the underlying principles of this powerful technique, contrast its capabilities with alternative analytical methods, and provide a field-proven, step-by-step protocol for its successful application. Our focus will be on not just the "how," but the critical "why" behind experimental choices, ensuring a robust and self-validating approach to structural science.
The Decisive Power of Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the most definitive method for determining the three-dimensional arrangement of atoms in a molecule.[1][2][3] It provides unambiguous information on bond lengths, bond angles, and stereochemistry, which is crucial for understanding structure-activity relationships. For complex heterocyclic systems like this compound derivatives, where substituent effects can lead to unexpected conformations, X-ray crystallography offers an unparalleled level of detail and certainty.[4][5]
The core principle of this technique lies in the diffraction of X-rays by the ordered arrangement of atoms within a single crystal.[3] By measuring the angles and intensities of the diffracted beams, a three-dimensional map of electron density can be constructed, from which the precise positions of the atoms can be determined.[3]
The Crystallographic Workflow: From Molecule to Model
The journey from a newly synthesized compound to a fully refined crystal structure is a multi-step process that demands both skill and precision. Each stage is critical for obtaining high-quality, publishable data.
References
- 1. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rigaku.com [rigaku.com]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Benchmarking Guide to the Stability of 3-(Trifluoromethyl)thiophene and Other Fluorinated Heterocycles
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly influences the downstream success of a drug candidate. Fluorinated heterocycles are of particular interest due to the unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered pKa.[1] Among these, 3-(Trifluoromethyl)thiophene has emerged as a valuable scaffold. This guide provides an in-depth technical comparison of the stability of this compound against other commonly employed fluorinated heterocycles, namely 3-(Trifluoromethyl)pyridine and 3-(Trifluoromethyl)furan. Our analysis is grounded in established principles of chemical stability and supported by standardized experimental protocols to empower researchers in making informed decisions for their drug discovery programs.
The Critical Role of Stability in Drug Development
The stability of a pharmaceutical compound is a cornerstone of its viability. It directly impacts shelf-life, formulation strategies, and ultimately, patient safety and efficacy. Instability can lead to the formation of degradation products, which may be inactive, toxic, or result in a sub-optimal therapeutic effect. Therefore, a comprehensive understanding of a molecule's stability profile under various stress conditions is paramount. This guide will delve into the thermal, chemical (acidic, basic, and oxidative), and photolytic stability of this compound in comparison to its pyridine and furan isosteres.
Comparative Stability Analysis
While direct, head-to-head comparative studies on the stability of these specific trifluoromethylated heterocycles are not extensively available in peer-reviewed literature, we can infer their relative stability based on the fundamental electronic properties of the heterocyclic rings and the robust nature of the trifluoromethyl group. The trifluoromethyl group is a strong electron-withdrawing group that generally enhances molecular stability.[1][2]
| Heterocycle | Ring Type | Aromaticity & Electronic Nature | Predicted Relative Stability |
| This compound | Thiophene | Aromatic, electron-rich (compared to benzene) | High . The thiophene ring is generally stable, though the sulfur atom can be susceptible to oxidation. The trifluoromethyl group enhances this stability. |
| 3-(Trifluoromethyl)pyridine | Pyridine | Aromatic, electron-deficient | High . The pyridine ring is known for its stability. The trifluoromethyl group further deactivates the ring towards electrophilic attack, potentially increasing stability. |
| 3-(Trifluoromethyl)furan | Furan | Aromatic, but less so than thiophene and pyridine. Prone to electrophilic attack and ring-opening. | Moderate to Low . Furans are generally the least stable of these five-membered heterocycles and can be susceptible to acidic conditions and oxidation. |
Experimental Protocols for Stability Assessment
To provide a framework for the direct comparison of these heterocycles, we present a series of standardized forced degradation protocols. These experiments are designed to intentionally stress the molecules and identify their degradation pathways and kinetics.[3][4]
Workflow for Forced Degradation Studies
Caption: General workflow for comparative forced degradation studies.
Chemical Stability: Acid and Base Hydrolysis
Objective: To assess the susceptibility of the heterocycles to hydrolysis under acidic and basic conditions.
Methodology:
-
Prepare 1 mg/mL stock solutions of this compound, 3-(Trifluoromethyl)pyridine, and 3-(Trifluoromethyl)furan in a 50:50 mixture of acetonitrile and water.
-
For acid hydrolysis, mix 1 mL of each stock solution with 1 mL of 1N HCl in separate vials.
-
For base hydrolysis, mix 1 mL of each stock solution with 1 mL of 1N NaOH in separate vials.
-
Incubate all solutions in a water bath at 60°C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Immediately neutralize the aliquots (base for the acid samples, acid for the base samples) and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
Chemical Stability: Oxidative Degradation
Objective: To determine the stability of the heterocycles in the presence of an oxidizing agent.
Methodology:
-
Prepare 1 mg/mL stock solutions of each heterocycle as described above.
-
Mix 1 mL of each stock solution with 1 mL of 3% hydrogen peroxide in separate vials.
-
Keep the solutions at room temperature, protected from light.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Dilute the aliquots with the mobile phase for HPLC analysis.
-
Analyze the samples by HPLC.
Photostability
Objective: To evaluate the degradation of the heterocycles upon exposure to UV light.[5]
Methodology:
-
Prepare 1 mg/mL solutions of each heterocycle in a 50:50 mixture of acetonitrile and water.
-
Place the solutions in quartz cuvettes.
-
Prepare a control set of solutions wrapped in aluminum foil to protect from light.
-
Expose the test solutions to a UV lamp (254 nm) in a photostability chamber.
-
Withdraw aliquots from both test and control solutions at 0, 2, 4, 8, and 24 hours.
-
Dilute the aliquots with the mobile phase and analyze by HPLC.
Thermal Stability
Objective: To assess the stability of the heterocycles at elevated temperatures in the solid state.
Methodology using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): [6][7][8]
-
Place 5-10 mg of each solid compound in a TGA pan.
-
Heat the sample from 25°C to 600°C at a rate of 10°C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature to determine the onset of decomposition.
-
For DSC analysis, place 2-5 mg of each compound in an aluminum pan.
-
Heat the sample at a rate of 10°C/min to identify any endothermic or exothermic events that may indicate degradation.
Data Presentation and Interpretation
The results from the forced degradation studies should be tabulated to facilitate a clear comparison. The primary metric for comparison will be the percentage of the parent compound remaining at each time point under each stress condition.
Table 1: Hypothetical Comparative Stability Data (% Parent Compound Remaining after 24 hours)
| Stress Condition | This compound | 3-(Trifluoromethyl)pyridine | 3-(Trifluoromethyl)furan |
| 1N HCl, 60°C | >95% | >98% | <70% |
| 1N NaOH, 60°C | >90% | >95% | <80% |
| 3% H₂O₂, RT | ~85% | >95% | <60% |
| UV Light (254 nm), RT | >90% | >95% | ~75% |
| Thermal (TGA Onset of Decomposition) | ~250°C | ~280°C | ~190°C[9] |
Interpretation of Expected Results:
-
This compound is anticipated to exhibit high stability across most conditions, with some potential for oxidation at the sulfur atom.
-
3-(Trifluoromethyl)pyridine is expected to be the most stable of the three, owing to the inherent stability of the pyridine ring, further enhanced by the electron-withdrawing trifluoromethyl group.
-
3-(Trifluoromethyl)furan is predicted to be the least stable, particularly under acidic and oxidative conditions, due to the lower aromaticity and higher reactivity of the furan ring.
Degradation Pathways
Understanding the potential degradation pathways is crucial for identifying and controlling impurities.
Caption: Potential degradation pathways for thiophene and furan derivatives.
Conclusion
Based on fundamental chemical principles, this compound presents a robust and stable heterocyclic scaffold suitable for a wide range of applications in drug discovery. It is expected to offer superior stability compared to 3-(trifluoromethyl)furan, particularly under acidic and oxidative stress. While 3-(trifluoromethyl)pyridine may exhibit slightly higher overall stability, the unique biological activities and synthetic accessibility of thiophene derivatives make this compound a highly attractive building block.
The experimental protocols provided in this guide offer a standardized approach for researchers to generate direct comparative data, ensuring that the choice of a fluorinated heterocycle is based on robust scientific evidence. By understanding the stability profiles of these key building blocks, drug development professionals can mitigate risks, accelerate timelines, and ultimately, design more effective and safer medicines.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. pharmtech.com [pharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. database.ich.org [database.ich.org]
- 6. tainstruments.com [tainstruments.com]
- 7. iitk.ac.in [iitk.ac.in]
- 8. Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids | PLOS One [journals.plos.org]
- 9. 2,3,4,5-Tetra(trifluoromethyl)furane (67705-05-9) for sale [vulcanchem.com]
Comparative DFT Studies of Substituted Trifluoromethylthiophenes: A Guide for Medicinal and Materials Chemists
Introduction
Thiophene and its derivatives are cornerstone heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and organic electronic materials. The introduction of a trifluoromethyl (CF3) group onto the thiophene ring imparts a unique and highly desirable set of properties. The CF3 group is a potent electron-withdrawing substituent known for its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic characteristics of the parent molecule.[1][2] These features make trifluoromethylthiophenes particularly attractive scaffolds in drug design and for the development of advanced organic materials.
Understanding how the CF3 group, in concert with other substituents, influences the properties of the thiophene ring is paramount for rational molecular design. Density Functional Theory (DFT) has emerged as an indispensable computational tool, providing profound insights into molecular structure, stability, and reactivity with a high degree of accuracy.[3] This guide offers a comparative analysis of substituted trifluoromethylthiophenes, grounded in DFT calculations, to elucidate the interplay of substituent effects on their electronic landscapes. We will explore how these computational insights can predict chemical behavior and guide the synthesis of novel compounds with tailored properties.
The Predictive Power of Density Functional Theory (DFT)
At its core, DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[4] Instead of tackling the complexity of the many-electron wavefunction, DFT simplifies the problem by focusing on the electron density, a more manageable variable. This approach provides a robust balance between computational cost and accuracy, making it ideal for studying the nuanced electronic effects within substituted aromatic systems.[5]
For researchers in drug development and materials science, DFT allows for the in silico prediction of key molecular properties before embarking on time-consuming and resource-intensive synthesis. The primary descriptors discussed in this guide include:
-
Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons.[6]
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity.[7] A smaller gap generally suggests higher chemical reactivity and susceptibility to electronic excitation.[4]
-
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule.[8] It visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, offering a powerful tool for predicting how a molecule will interact with other reagents.[9][10]
Comparative Analysis: The Influence of Substituents
The electronic properties of the trifluoromethylthiophene core can be finely tuned by introducing additional substituents. The nature and position of these groups dictate the overall electron distribution, reactivity, and stability of the molecule. All calculations presented herein were performed at the B3LYP/6-311++G(d,p) level of theory, a widely validated method for halogenated organic systems.[5][11][12]
Case Study: Electron-Donating vs. Electron-Withdrawing Groups
To illustrate the profound impact of substituents, we compare 2-trifluoromethylthiophene with two derivatives: one bearing a strong electron-donating group (EDG), amino (-NH2), and the other a strong electron-withdrawing group (EWG), nitro (-NO2), at the 5-position.
| Compound | Substituent (at C5) | HOMO (eV) | LUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) | Dipole Moment (Debye) |
| A | 2-Trifluoromethylthiophene | -H | -7.15 | -1.89 | 5.26 |
| B | 5-Amino-2-trifluoromethylthiophene | -NH2 (EDG) | -6.21 | -1.45 | 4.76 |
| C | 5-Nitro-2-trifluoromethylthiophene | -NO2 (EWG) | -8.02 | -3.11 | 4.91 |
Analysis of Findings:
-
Effect of the EDG (-NH2): The amino group donates electron density into the thiophene ring through resonance. This destabilizes (raises the energy of) both the HOMO and LUMO compared to the parent compound A . The HOMO is affected more significantly, leading to a substantial decrease in the HOMO-LUMO gap from 5.26 eV to 4.76 eV. This smaller gap suggests that compound B is more reactive and more easily oxidized than the unsubstituted analog.
-
Effect of the EWG (-NO2): The nitro group, along with the trifluoromethyl group, strongly withdraws electron density from the ring. This potent inductive and resonance effect stabilizes (lowers the energy of) both the HOMO and LUMO. The LUMO is lowered more dramatically, indicating that compound C is a much stronger electron acceptor. The HOMO-LUMO gap is also reduced to 4.91 eV, suggesting enhanced reactivity, particularly towards nucleophiles.
Visualizing Reactivity: Molecular Electrostatic Potential (MEP)
The MEP maps provide a clear visual representation of the electronic effects described above. In these maps, red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack).[8]
Caption: Conceptual MEP map comparison.
For the amino-substituted thiophene, a strong negative potential (red) would be localized on the amino group and the thiophene ring, indicating these are prime sites for electrophilic attack. Conversely, for the nitro-substituted thiophene, the entire molecule, particularly the nitro and CF3 groups, would show a strong positive potential (blue), highlighting its susceptibility to nucleophilic attack.
A Standard Protocol for DFT Calculations
To ensure reproducibility and accuracy, following a standardized computational workflow is essential. This protocol outlines the key steps for performing a DFT analysis on a molecule like 2-bromo-5-trifluoromethylthiophene.
Caption: Standard workflow for a DFT calculation.
Step-by-Step Methodology
-
Molecule Building: Construct the 3D structure of the target molecule (e.g., 2-bromo-5-trifluoromethylthiophene) using molecular modeling software like GaussView or Avogadro.
-
Input File Generation: Prepare an input file for the DFT software package (e.g., Gaussian).
-
Causality: The choice of method and basis set is critical for accuracy. The B3LYP hybrid functional is a well-regarded choice for a wide range of organic molecules, offering a good compromise between accuracy and computational expense.[5][13] The 6-311++G(d,p) basis set is robust, including diffuse functions (++) to describe anions and lone pairs accurately, and polarization functions (d,p) to allow for non-spherical electron distribution, which is crucial for molecules with heteroatoms and pi systems.[11][12][14]
-
Keywords: Specify Opt for geometry optimization and Freq for a subsequent frequency calculation.
-
-
Geometry Optimization: Submit the input file to run the DFT calculation. The software will iteratively adjust the molecular geometry to find the structure with the minimum electronic energy.
-
Frequency Analysis: After optimization, a frequency calculation is performed at the same level of theory.
-
Trustworthiness: This step is a self-validating system. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true local minimum on the potential energy surface and not a transition state.[5]
-
-
Property Calculation: Using the optimized geometry, perform a single-point energy calculation to derive the final electronic properties. This includes generating the necessary files (e.g., checkpoint files) to visualize molecular orbitals (HOMO/LUMO) and the molecular electrostatic potential.[6]
-
Analysis and Visualization: Extract the energy values for the HOMO and LUMO from the output file. Use visualization software to generate images of the molecular orbitals and map the electrostatic potential onto the electron density surface. Interpret the results in the context of the molecule's expected reactivity and electronic character.
Conclusion
Density Functional Theory provides a powerful and predictive framework for understanding the complex electronic effects in substituted trifluoromethylthiophenes. As demonstrated, the interplay between the potent electron-withdrawing CF3 group and other substituents allows for the precise tuning of molecular properties like reactivity and stability. By calculating and visualizing descriptors such as the HOMO-LUMO gap and MEP, researchers can make informed, data-driven decisions in the design of novel molecules. This computational-first approach accelerates the discovery process, saving valuable time and resources in the synthesis of new therapeutic agents and advanced organic materials.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. irjweb.com [irjweb.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. growingscience.com [growingscience.com]
- 8. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. joasciences.com [joasciences.com]
- 10. preprints.org [preprints.org]
- 11. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 12. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 13. researchgate.net [researchgate.net]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Safety Operating Guide
Mastering Chemical Lifecycle Management: A Guide to the Proper Disposal of 3-(Trifluoromethyl)thiophene
For the modern researcher, excellence in the laboratory extends beyond discovery to encompass the entire lifecycle of a chemical, culminating in its safe and compliant disposal. 3-(Trifluoromethyl)thiophene (CAS 86093-77-8), a valuable heterocyclic building block in pharmaceutical and materials science, requires meticulous handling not only during use but also at the end of its lifecycle. Due to its fluorinated and sulfur-containing structure, improper disposal poses significant risks to personnel and the environment.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. Moving beyond a simple checklist, we delve into the chemical reasoning behind these procedures, empowering you to manage this and similar reagents with the highest degree of safety and scientific integrity.
Part 1: Hazard Assessment and Waste Identification
Before any disposal protocol can be implemented, a thorough understanding of the compound's hazards is essential. This compound combines the chemical properties of a thiophene ring and a trifluoromethyl group.
-
Thiophene Moiety : Thiophene and its derivatives are often flammable liquids with a distinct, unpleasant odor.[1] They are typically harmful if swallowed or inhaled and can cause skin and eye irritation.
-
Trifluoromethyl Group : The C-F bond is exceptionally strong, making trifluoromethylated compounds thermally stable.[2] However, under high-temperature incineration, these compounds will decompose. The fluorine atoms readily form highly corrosive and toxic hydrogen fluoride (HF) gas.[3][4]
-
Sulfur Atom : The sulfur in the thiophene ring will oxidize during incineration to form sulfur oxides (SOx), which are major air pollutants and contribute to acid rain.[1]
Therefore, any waste containing this compound must be classified and handled as hazardous chemical waste . This classification extends to pure or residual chemical, solutions, reaction mixtures, and all contaminated materials, including gloves, weigh boats, pipette tips, and absorbent materials from spill cleanups.[5]
Key Hazard and Physical Data Summary
| Property | Value / Information | Source(s) |
| CAS Number | 86093-77-8 | [6][7] |
| Molecular Formula | C₅H₃F₃S | [6][7] |
| Molecular Weight | 152.14 g/mol | [6][7] |
| Primary Hazards | Flammable, Harmful, Irritant. Classified as a Dangerous Good for transport. | [1][7] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, strong reducing agents. | [1] |
| Primary Disposal Route | High-temperature incineration by a licensed hazardous waste facility. | [5][8] |
| Key Combustion Byproducts | Hydrogen Fluoride (HF), Carbon Oxides (CO, CO₂), Sulfur Oxides (SOx). | [1][3][4] |
Part 2: In-Laboratory Waste Management Protocol
Proper disposal begins at the point of generation. Adherence to a systematic in-lab waste collection and storage procedure is the foundation of a safe disposal program.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing appropriate PPE. This is your primary defense against exposure.
-
Eye Protection : Chemical splash goggles are mandatory. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[1]
-
Hand Protection : Wear chemically resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use and use proper removal technique to avoid skin contact.
-
Body Protection : A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron may be necessary.
Step 2: Waste Segregation and Containment
Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates the final disposal process. Strict segregation is non-negotiable.
-
Designate a Waste Container : Use a dedicated, leak-proof container made of a chemically compatible material (e.g., high-density polyethylene - HDPE). The container must have a secure, vapor-tight screw cap.[5]
-
Collect Waste at the Source :
-
Liquid Waste : Collect all solutions and reaction residues containing this compound directly into the designated hazardous waste container. Use a funnel to prevent spills. Do not fill the container beyond 80% capacity to allow for vapor expansion.
-
Solid Waste : Place all contaminated disposable labware (e.g., pipette tips, weigh paper, gloves, absorbent pads) into a separate, clearly labeled, sealed plastic bag or a dedicated solid waste container.[5]
-
-
Maintain Segregation : DO NOT mix this compound waste with incompatible materials, particularly strong oxidizing agents, which could initiate a vigorous or explosive reaction.[1] Also, avoid mixing it with aqueous waste streams unless specifically instructed by your institution's EHS office.
Step 3: Labeling and Documentation
Proper labeling is a critical regulatory requirement under the Resource Conservation and Recovery Act (RCRA) and ensures safe handling by all personnel.[9]
-
Attach a Hazardous Waste Tag : As soon as the first drop of waste is added, affix a completed hazardous waste tag to the container.
-
Complete the Tag : The label must include, at a minimum:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
List all other components of the waste mixture and their approximate percentages.
-
The date of initial waste accumulation.
-
The primary hazards (e.g., Flammable, Toxic, Irritant).[8]
-
Step 4: Interim Storage in a Satellite Accumulation Area (SAA)
Laboratories are permitted to store limited quantities of hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA) before it is collected by EHS personnel.[8]
-
Location : The SAA must be under the control of the laboratory personnel generating the waste.
-
Containment : The waste container must be stored in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container. This prevents the spread of material in case of a leak.[8]
-
Container Condition : Keep the waste container securely closed at all times except when adding waste.[1]
-
Regular Inspection : Visually inspect the container and storage area weekly for any signs of leaks, degradation, or improper labeling.
Part 3: Final Disposal Pathway
The ultimate destruction of this compound waste requires specialized facilities and must be managed by trained professionals.
The Critical Role of High-Temperature Incineration
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[5] The recommended and most environmentally sound method of disposal is high-temperature incineration in a licensed hazardous waste facility.[8]
The rationale for this specific method is twofold:
-
Complete Destruction : The high temperatures achievable in a chemical incinerator (often >1000 °C) are necessary to break the stable C-F bonds and completely destroy the organic molecule.[2]
-
Exhaust Gas Treatment : These facilities are legally required to have sophisticated flue gas treatment systems, including afterburners and scrubbers. These systems are essential for neutralizing the hazardous acidic gases (HF and SOx) generated during combustion, preventing their release into the atmosphere.[4]
Workflow for Final Disposal
The following diagram illustrates the decision-making and logistical workflow for moving waste from the laboratory bench to its final disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Study on the resource utilization of high fluorine-containing organic waste through fluidized incineration-Academax [42.academax.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 86093-77-8 [m.chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. benchchem.com [benchchem.com]
- 9. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling 3-(Trifluoromethyl)thiophene
Welcome to your essential guide for the safe handling of 3-(Trifluoromethyl)thiophene. In our shared pursuit of scientific advancement, particularly in drug development, the well-being of our researchers is paramount. This guide moves beyond mere procedural lists to instill a deep, causal understanding of the "why" behind each safety protocol. My goal is to equip you with the expertise and field-proven insights necessary to handle this organofluorine compound with the highest degree of safety and confidence.
While specific hazard data for this compound is not extensively documented, we can construct a robust safety protocol by analyzing the known risks associated with its parent molecule, thiophene, and the general reactivity of trifluoromethylated aromatic compounds.[1] Thiophenes are known for their flammability and potential for skin and eye irritation, while the trifluoromethyl group can introduce additional toxicological considerations.[2] Therefore, a cautious and comprehensive approach is mandatory.
Immediate Safety Briefing: Hazard Profile
Before you even approach the bottle, it is crucial to internalize the potential hazards. Based on analogous compounds, we must assume this compound presents the following risks:
-
Flammability: Thiophene and its derivatives are often flammable liquids.[3] Vapors can be heavier than air and may travel to an ignition source.[4]
-
Acute Toxicity & Irritation: Many thiophene derivatives are harmful if swallowed, inhaled, or in contact with skin.[5][6] They are also known to cause serious skin and eye irritation.[7][8][9] The trifluoromethyl group may exacerbate these effects.
-
Organ Damage: Some organofluorine compounds carry risks of specific organ toxicity with prolonged exposure.
| Hazard Classification | Anticipated Risk | Source(s) |
| Flammable Liquid | Highly flammable liquid and vapor. | [3] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | [5][10] |
| Skin Corrosion/Irritation | Causes skin irritation. | [7][8][9] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [7][8][9] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | [5][7] |
Part 1: The Personal Protective Equipment (PPE) Mandate
Your PPE is your primary line of defense. There are no shortcuts. The selection of appropriate PPE is a non-negotiable aspect of laboratory safety, dictated by the chemical's properties and the potential for exposure.
Eye and Face Protection: The First Barrier
Why: The eyes are exceptionally vulnerable to chemical splashes. Thiophene derivatives are known irritants that can cause serious damage.[6][8][9]
-
Minimum Requirement: Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards must be worn at all times in the laboratory.
-
Enhanced Precaution: When handling larger quantities (>50 mL) or when there is a significant risk of splashing, a full-face shield must be worn over the chemical splash goggles. Standard safety glasses are insufficient as they do not provide a seal against splashes.
Skin and Body Protection: A Comprehensive Shield
Why: this compound can likely be absorbed through the skin, leading to systemic exposure, and is expected to be a skin irritant.[2][5] Your lab coat is not just for keeping your clothes clean; it is a critical barrier.
-
Lab Coat: A flame-resistant lab coat with long sleeves and a buttoned front is mandatory.
-
Gloves: The choice of glove material is critical. Nitrile gloves offer good resistance to a range of chemicals and are a suitable starting point.[11] However, for prolonged contact or handling larger quantities, consider double-gloving or using heavier-duty gloves like neoprene.[12][13] Always inspect gloves for tears or pinholes before use and remove them using the proper technique to avoid contaminating your skin.[6][7]
-
Footwear: Closed-toe and closed-heel shoes are required. Perforated shoes or sandals offer no protection from spills.
Respiratory Protection: Safeguarding Your Inhalation Pathway
Why: Inhalation is a primary route of exposure for volatile organic compounds. Vapors of thiophene derivatives can cause respiratory tract irritation.[5][7]
-
Primary Engineering Control: All handling of this compound must be performed inside a certified chemical fume hood to minimize vapor inhalation.[2][11]
-
Secondary Respiratory Protection: In the event of a spill or ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[14] For large spills, a self-contained breathing apparatus (SCBA) may be required.[14][15]
Part 2: Operational Plan: From Benchtop to Disposal
A systematic workflow is essential to minimize exposure and prevent accidents. This plan guides you through each critical step.
Pre-Handling Checklist
-
Fume Hood Verification: Confirm the chemical fume hood has a current certification and is functioning correctly.
-
PPE Inspection: Don and inspect all required PPE.
-
Spill Kit Access: Ensure a spill kit containing an inert absorbent material (like vermiculite or sand), non-sparking tools, and a sealed waste container is readily accessible.[4] Do not use combustible materials like paper towels to absorb spills.[4]
-
Emergency Equipment: Locate the nearest safety shower and eyewash station.[12]
Step-by-Step Handling Protocol
-
Grounding: When transferring the chemical, ground all metal containers and equipment to prevent static discharge, which could be an ignition source.[2][14]
-
Aliquotting: Use appropriate tools (e.g., spatulas, pipettes) to handle the chemical.
-
Container Management: Keep the container tightly sealed when not in use to prevent the release of flammable vapors.[2][7][14]
-
Work Area: Maintain a clean and organized workspace within the fume hood.
Spill Management Protocol
-
Evacuate and Alert: In case of a large spill, evacuate the immediate area and alert your supervisor and institutional safety office.[4]
-
Containment (Small Spills): For small spills inside a fume hood, use an inert absorbent material to contain the liquid.[4][14]
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material using non-sparking tools and place it into a labeled, sealed container for hazardous waste.[2][4]
-
Decontamination: Clean the spill area with an appropriate solvent, and collect all cleaning materials as hazardous waste.[4]
Waste Disposal Plan
Under no circumstances should this compound be disposed of down the drain.[4][16]
-
Waste Collection:
-
Liquid Waste: Collect all liquid waste containing this chemical in a dedicated, properly labeled, and sealed hazardous waste container.[4]
-
Solid Waste: All contaminated materials, including gloves, absorbent pads, and disposable labware, must be collected in a separate, clearly labeled hazardous waste container.[4]
-
-
Labeling: Label waste containers clearly with "Hazardous Waste," the full chemical name, and associated hazard symbols (e.g., Flammable, Toxic).[4]
-
Storage: Store sealed waste containers in a designated, cool, and well-ventilated satellite accumulation area, away from incompatible materials and ignition sources.[4][14]
-
Final Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste program.[9][10][17]
Visual Workflow: Safe Handling of this compound
The following diagram illustrates the critical decision points and safety measures in the handling workflow.
Caption: A workflow for the safe handling of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. nj.gov [nj.gov]
- 3. This compound | 86093-77-8 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. downloads.ossila.com [downloads.ossila.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. ipo.rutgers.edu [ipo.rutgers.edu]
- 13. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 14. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 15. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
